molecular formula C9H10OS B100510 Allyl phenyl sulfoxide CAS No. 19093-37-9

Allyl phenyl sulfoxide

Cat. No.: B100510
CAS No.: 19093-37-9
M. Wt: 166.24 g/mol
InChI Key: RLLJHMBTZSGFAS-UHFFFAOYSA-N
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Description

Allyl phenyl sulfoxide is a useful research compound. Its molecular formula is C9H10OS and its molecular weight is 166.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Allyl phenyl sulfoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl phenyl sulfoxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enylsulfinylbenzene
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InChI

InChI=1S/C9H10OS/c1-2-8-11(10)9-6-4-3-5-7-9/h2-7H,1,8H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RLLJHMBTZSGFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10OS
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DSSTOX Substance ID

DTXSID70940681
Record name (Prop-2-ene-1-sulfinyl)benzene
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Molecular Weight

166.24 g/mol
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Physical Description

Clear brown-yellow liquid; [Sigma-Aldrich MSDS]
Record name Allyl phenyl sulfoxide
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CAS No.

19093-37-9
Record name Allyl phenyl sulfoxide
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Record name (Allylsulphinyl)benzene
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Record name (Prop-2-ene-1-sulfinyl)benzene
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Record name (allylsulphinyl)benzene
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Allyl Phenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical properties of allyl phenyl sulfoxide. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are investigating this versatile chemical intermediate. The guide delves into the structural and physicochemical characteristics of allyl phenyl sulfoxide, supported by established experimental protocols and spectroscopic data.

Introduction

Allyl phenyl sulfoxide, with the chemical formula C₉H₁₀OS, is an organosulfur compound that has garnered significant interest in organic synthesis and medicinal chemistry.[1] Its unique structural features, comprising a phenyl ring, a sulfoxide group, and an allyl group, make it a valuable precursor for a variety of chemical transformations. The sulfoxide group, in particular, imparts chirality to the molecule, opening avenues for asymmetric synthesis. Furthermore, the allyl group can participate in a range of reactions, including rearrangements and additions. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development.

This guide presents a detailed examination of the key physical and spectroscopic properties of allyl phenyl sulfoxide, complete with methodologies for their determination.

Molecular and Chemical Identity

A foundational understanding of a compound begins with its basic molecular and chemical identifiers.

PropertyValueSource
Chemical Name (Allylsulfinyl)benzene[2]
CAS Number 19093-37-9[1]
Molecular Formula C₉H₁₀OS[1]
Molecular Weight 166.24 g/mol [1]

digraph "allyl_phenyl_sulfoxide_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Atom nodes S [label="S", pos="0,0!", fontsize=14, fontcolor="#EA4335"]; O [label="O", pos="0,0.8!", fontsize=14, fontcolor="#EA4335"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-2.4,-0.2!"]; C3 [label="C", pos="-3.6,-0.5!"]; C4 [label="C", pos="-3.6,-1.5!"]; C5 [label="C", pos="-2.4,-1.8!"]; C6 [label="C", pos="-1.2,-1.5!"]; C7 [label="C", pos="1.2,-0.5!"]; C8 [label="C", pos="2.4,-0.2!"]; C9 [label="C", pos="3.6,-0.5!"];

// Hydrogen nodes (implicit for simplicity, but can be added for clarity)

// Bonds S -- O [style=double, len=0.8]; S -- C1; S -- C7; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C7 -- C8; C8 -- C9 [style=double];

// Benzene ring double bonds edge [style=solid]; C1 -- C6; C2 -- C3; C4 -- C5; }

Figure 1: 2D Chemical Structure of Allyl Phenyl Sulfoxide.

Physicochemical Properties

The bulk physical properties of a compound are critical for its practical application, influencing everything from reaction setup to purification and storage.

PropertyValueSource(s)
Melting Point Not available in cited sources
Boiling Point 85 °C at 0.3 mm Hg[2]
Density 1.122 g/mL at 20 °C[2]
Refractive Index (n²⁰/D) 1.578[2]
Solubility Sparingly soluble in hexane; soluble in most other organic solvents.[2]
Causality Behind Physical Properties

The physical properties of allyl phenyl sulfoxide are a direct consequence of its molecular structure. The presence of the polar sulfoxide group (S=O) introduces a significant dipole moment, leading to stronger intermolecular dipole-dipole interactions than in its sulfide analog, allyl phenyl sulfide. This increased intermolecular attraction is responsible for its relatively high boiling point and density. The phenyl and allyl groups, being nonpolar hydrocarbon moieties, contribute to its solubility in a wide range of organic solvents. Its limited solubility in nonpolar solvents like hexane is a reflection of the polarity mismatch.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectroscopic data for allyl phenyl sulfoxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of allyl phenyl sulfoxide is expected to show distinct signals for the aromatic protons of the phenyl ring and the protons of the allyl group.

  • Aromatic Protons (C₆H₅): These protons will typically appear as a multiplet in the downfield region of the spectrum, approximately in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic environment created by the sulfoxide group.

  • Allyl Protons (-CH₂-CH=CH₂):

    • The methylene protons adjacent to the sulfur atom (-S-CH₂-) are diastereotopic due to the chiral sulfoxide center. They are expected to appear as a multiplet, likely in the range of δ 3.5-4.5 ppm.

    • The vinyl proton (-CH=) will appear as a multiplet further downfield, typically around δ 5.5-6.5 ppm, due to coupling with the adjacent methylene and terminal vinyl protons.

    • The terminal vinyl protons (=CH₂) will also be diastereotopic and appear as two distinct multiplets in the region of δ 4.5-5.5 ppm.

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

  • Aromatic Carbons: The phenyl ring will show several signals in the aromatic region (δ 120-150 ppm). The carbon atom directly attached to the sulfoxide group will be shifted further downfield.

  • Allyl Carbons:

    • The methylene carbon adjacent to the sulfur (-S-CH₂) is expected to appear in the range of δ 50-60 ppm.

    • The internal vinyl carbon (-CH=) will be in the region of δ 120-140 ppm.

    • The terminal vinyl carbon (=CH₂) will resonate at a slightly upfield position compared to the internal one, typically around δ 115-125 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key diagnostic absorption bands for allyl phenyl sulfoxide are:

  • S=O Stretch: A strong and characteristic absorption band for the sulfoxide group is expected in the region of 1030-1070 cm⁻¹. This is one of the most definitive peaks for identifying a sulfoxide.

  • C=C Stretch (Alkene): A medium intensity band around 1640 cm⁻¹ is indicative of the carbon-carbon double bond in the allyl group.

  • C-H Stretches (Aromatic and Alkene): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretches of the alkene will also be in this region.

  • C-H Bends (Aromatic): Out-of-plane C-H bending vibrations for the phenyl group will be observed in the fingerprint region (below 900 cm⁻¹), providing information about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For allyl phenyl sulfoxide (MW = 166.24 g/mol ), the electron ionization (EI) mass spectrum would be expected to show:

  • Molecular Ion Peak (M⁺): A peak at m/z = 166, corresponding to the intact molecule.

  • Major Fragmentation Pathways:

    • Loss of the allyl group (C₃H₅•), resulting in a fragment at m/z = 125 (C₆H₅SO⁺).

    • Loss of the phenyl group (C₆H₅•), leading to a fragment at m/z = 89 (C₃H₅SO⁺).

    • Rearrangement and subsequent fragmentation are also possible, characteristic of allyl-containing compounds.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and characterization of allyl phenyl sulfoxide.

Synthesis of Allyl Phenyl Sulfoxide

A common and effective method for the synthesis of allyl phenyl sulfoxide is the oxidation of its corresponding sulfide, allyl phenyl sulfide.[2]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Allyl Phenyl Sulfide R Oxidation Reaction (-78 °C to room temp.) A->R B m-Chloroperbenzoic Acid (m-CPBA) B->R C Dichloromethane (DCM) C->R W1 Filtration to remove m-chlorobenzoic acid R->W1 Reaction Mixture W2 Washing with NaHCO₃ solution W1->W2 W3 Drying over MgSO₄ W2->W3 W4 Solvent Removal (Rotary Evaporation) W3->W4 P Column Chromatography (Silica Gel) W4->P Crude Product FP Allyl Phenyl Sulfoxide P->FP Purified Product

Figure 2: Experimental workflow for the synthesis and purification of allyl phenyl sulfoxide.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve allyl phenyl sulfide (1.0 equivalent) in dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Oxidant: Slowly add a solution of meta-chloroperbenzoic acid (m-CPBA) (1.0-1.2 equivalents) in DCM to the cooled solution of the sulfide. The slow addition is crucial to control the exothermic reaction and prevent over-oxidation to the sulfone.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, allow the mixture to warm to room temperature.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic impurities.

    • Wash with brine, and then dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure allyl phenyl sulfoxide.[3]

Determination of Physical Properties

The melting point can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

The boiling point is determined under reduced pressure due to the compound's high boiling point at atmospheric pressure, which could lead to decomposition. A micro-distillation apparatus is suitable for this purpose.

The solubility can be qualitatively determined by adding a small amount of allyl phenyl sulfoxide to various solvents (e.g., water, hexane, toluene, ethanol, acetone) at room temperature and observing its miscibility. For a more quantitative assessment, a known amount of the compound can be added to a specific volume of solvent until saturation is reached.

Safe Handling and Storage

Allyl phenyl sulfoxide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated fume hood. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[2]

Conclusion

This technical guide has provided a detailed overview of the essential physical and spectroscopic properties of allyl phenyl sulfoxide. The information presented, including experimental protocols, is intended to serve as a valuable resource for scientists and researchers engaged in the synthesis, characterization, and application of this important chemical compound. A thorough understanding of these fundamental properties is critical for ensuring its safe and effective use in the laboratory and in the development of new chemical entities.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for Green Chemistry. Retrieved January 22, 2026, from [Link]

  • Organic Syntheses. (n.d.). Methyl phenyl sulfoxide. Retrieved January 22, 2026, from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved January 22, 2026, from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved January 22, 2026, from [Link]

  • FooDB. (2019, October 15). Showing Compound Allyl methyl sulfoxide (FDB093669). Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. Retrieved January 22, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved January 22, 2026, from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2019, July 26). REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved January 22, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Allyl phenyl sulfoxide. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Thermal Transformations of Allyl Phenyl Sulfide: A Quantum-Chemical Study. Retrieved January 22, 2026, from [Link]

  • Chromatography Online. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved January 22, 2026, from [Link]

  • Sociedade Brasileira de Química. (2021, June 30). Molecular Structure Studies on Allyl Sulfonamides. Retrieved January 22, 2026, from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved January 22, 2026, from [Link]

  • CORA. (2020, July 2). Localized partitioning of enantiomers in solid samples of sulfoxides. Retrieved January 22, 2026, from [Link]

  • PubMed. (n.d.). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved January 22, 2026, from [Link]

  • GL Sciences. (2018, December 12). SAFETY DATA SHEET_5020-0035 InertSustain Phenyl. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved January 22, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide... Retrieved January 22, 2026, from [Link]

Sources

Structure and bonding in allyl phenyl sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Allyl Phenyl Sulfoxide: Molecular Architecture and the Sigmatropic Equilibrium Content Type: Technical Whitepaper Audience: Research Scientists, Medicinal Chemists, and Process Development Engineers.

Executive Summary: The Fluxional Scaffold

Allyl phenyl sulfoxide (APS) represents more than a static chiral reagent; it is a fluxional molecular platform defined by its propensity for [2,3]-sigmatropic rearrangement. While widely recognized as the substrate for the Mislow-Evans rearrangement, the utility of APS in drug development hinges on a precise understanding of its sulfur-centered chirality, the electronic nature of the sulfinyl bond, and the kinetics of its equilibrium with allyl phenyl sulfenate.

This guide synthesizes structural data, mechanistic insights, and validated experimental protocols to provide a comprehensive reference for leveraging APS in asymmetric synthesis.

Molecular Architecture and Bonding[1]

The reactivity of APS is dictated by the unique electronic environment of the sulfinyl group (


). Unlike carbonyls, the sulfoxide bond is not a simple double bond; it is a resonance hybrid possessing significant single-bond character with charge separation (

).
Electronic Structure
  • Bonding Nature: Modern Generalized Valence Bond (GVB) theory and Natural Bond Orbital (NBO) analysis suggest that the

    
     bond is best described by negative hyperconjugation  (
    
    
    
    ), rather than
    
    
    -orbital participation. This results in a highly polarized bond with a large dipole moment.
  • Geometry: The sulfur atom adopts a trigonal pyramidal geometry with a lone pair occupying the fourth vertex of the tetrahedron. This configuration renders the sulfur atom a stereogenic center.

Structural Parameters (X-Ray Diffraction Data)

The following parameters are derived from crystallographic studies of analogous aryl sulfoxides.

ParameterValue (Approx.)Significance
S–O Bond Length 1.49 – 1.51 ÅIntermediate between S-O single (1.66 Å) and double bond.
S–C(Phenyl) Length 1.79 – 1.80 ÅIndicates

-hybridized carbon attachment.
S–C(Allyl) Length 1.80 – 1.82 ÅSlightly longer due to steric environment.
C–S–O Angle 106° – 107°Confirms pyramidal geometry (compressed tetrahedral).

The Dynamic Core: [2,3]-Sigmatropic Rearrangement

The defining feature of APS is its thermal equilibrium with allyl phenyl sulfenate. This reversible transformation is the mechanistic engine behind the Mislow-Evans rearrangement.

Mechanism and Thermodynamics

The rearrangement proceeds via a concerted, suprafacial [2,3]-sigmatropic shift.

  • Transition State: Ordered, five-membered cyclic transition state.

  • Equilibrium: The equilibrium heavily favors the sulfoxide (

    
    ) due to the strength of the S=O bond (~360 kJ/mol) compared to the S-O single bond in the sulfenate.
    
  • Racemization: Thermal heating without a trapping agent leads to racemization of the chiral sulfoxide. This occurs because the sulfenate intermediate is achiral (regarding the sulfur-oxygen axis) and can revert to either sulfoxide enantiomer.

The Trapping Strategy (Mislow-Evans)

To drive the reaction to the useful allylic alcohol product, a thiophile (typically a phosphite like


 or 

) is employed. The thiophile irreversibly cleaves the weak S-O bond of the transient sulfenate ester.

MislowEvans Sulfoxide Allyl Phenyl Sulfoxide (Chiral S) TS [2,3]-Sigmatropic Transition State Sulfoxide->TS Heat (50-70°C) Sulfenate Allyl Phenyl Sulfenate (Achiral Intermediate) TS->Sulfenate Equilibrium Sulfenate->TS Reversion (Racemization) Trapping Thiophile Capture (e.g., P(OMe)3) Sulfenate->Trapping Irreversible Product Allylic Alcohol (Transposed Stereochem) Trapping->Product Byproduct Phenyl Sulfide/Phosphate Trapping->Byproduct

Figure 1: The mechanistic pathway of the Mislow-Evans rearrangement, highlighting the equilibrium bottleneck and the thiophile trapping step.

Experimental Protocol: Synthesis and Characterization

Objective: Selective synthesis of Allyl Phenyl Sulfoxide without over-oxidation to the sulfone or premature rearrangement.

Reagents & Materials
  • Allyl phenyl sulfide (1.0 equiv)[1]

  • m-Chloroperoxybenzoic acid (m-CPBA), 77% max (1.05 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated

    
     solution
    
Step-by-Step Methodology
  • Preparation: Dissolve allyl phenyl sulfide (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.

  • Cryogenic Control (Critical): Cool the solution to -78°C (dry ice/acetone bath).

    • Causality: Low temperature is mandatory. Higher temperatures (even 0°C) can accelerate the rearrangement to sulfenate, which is unstable, or lead to over-oxidation to the sulfone (

      
      ).
      
  • Oxidation: Add m-CPBA (10.5 mmol) dissolved in DCM dropwise over 30 minutes.

    • Observation: A white precipitate (m-chlorobenzoic acid) may begin to form.

  • Monitoring: Stir at -78°C for 2 hours. Monitor by TLC (SiO2, Hexane/EtOAc 4:1). The sulfoxide is significantly more polar (

    
    ) than the sulfide (
    
    
    
    ).
  • Quench: Pour the cold reaction mixture directly into saturated

    
     solution to neutralize the acid byproduct.
    
  • Workup: Extract with DCM (3x), wash combined organics with brine, dry over

    
    , and concentrate in vacuo at a bath temperature below 30°C .
    
    • Warning: Do not heat the crude material. Thermal racemization begins >50°C.

Spectroscopic Validation (Self-Validating Data)

The following signals confirm the structure and distinguish it from the sulfide or sulfone.

TechniqueFeatureDiagnostic SignalInterpretation
IR S=O Stretch~1050 cm⁻¹Strong, broad band characteristic of sulfoxides.
1H NMR Allylic


3.5 – 3.8 ppm (Multiplet)
Diastereotopic protons. Due to the chiral sulfur, these two protons are magnetically non-equivalent (ABX system), proving the asymmetry of the sulfur center.
1H NMR Vinyl Region

5.1 – 5.9 ppm
Typical terminal alkene pattern.
13C NMR C-S Carbon

~60 ppm
Shifted downfield relative to sulfide (~35 ppm).

Applications in Drug Discovery

The utility of APS extends beyond academic interest into high-value stereo-controlled synthesis:

  • Chirality Transfer: The [2,3]-shift transfers the chirality from the sulfur atom to the new carbon-oxygen bond with high fidelity (typically >90% ee conservation). This is used to synthesize chiral allylic alcohols, which are precursors to prostaglandins and leukotrienes.

  • Iterative Synthesis: The resulting allylic alcohol can be converted back into a sulfide/sulfoxide for a second rearrangement, allowing for "stitching" of carbon chains with precise stereocontrol.

SynthesisWorkflow Step1 Precursor: Allyl Phenyl Sulfide Step2 Oxidation (-78°C) m-CPBA / DCM Step1->Step2 Step3 Workup (<30°C) NaHCO3 Wash Step2->Step3 Step4 Product: Allyl Phenyl Sulfoxide Step3->Step4 Validation QC Check: NMR (Diastereotopic CH2) IR (1050 cm-1) Step4->Validation Confirm Structure

Figure 2: Optimized synthetic workflow for the isolation of kinetic sulfoxide product.

References

  • Evans, D. A., & Andrews, G. C. (1974).[2][3] Allylic sulfoxides.[1][2][3][4][5][6] Useful intermediates in organic synthesis.[3][7] Accounts of Chemical Research, 7(5), 147–155. Link

  • Bickart, P., Carson, F. W., Jacobus, J., Miller, E. G., & Mislow, K. (1968).[2][3] The thermal racemization of allylic sulfoxides and the interconversion of allylic sulfoxides and sulfenates.[8] Mechanism of a new rearrangement. Journal of the American Chemical Society, 90(18), 4869–4876. Link

  • Kutzelnigg, W. (1984). Chemical Bonding in Higher Main Group Elements. Angewandte Chemie International Edition, 23(4), 272-295. Link (Foundational theory on S=O bonding).

  • Oae, S. (Ed.). (1991).[9] Organic Chemistry of Sulfur. Springer US. Link

  • Master Organic Chemistry. (n.d.). Diastereotopic Protons in 1H NMR Spectroscopy. Link

Sources

The Chiral Scaffold: A Technical Guide to Allyl Phenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl Phenyl Sulfoxide (APS) represents a cornerstone functionality in asymmetric organic synthesis. While structurally simple—comprising a phenyl ring and an allyl group bound to a sulfinyl core—its utility lies in its dynamic instability. It serves as the primary substrate for the Mislow-Evans rearrangement , a reversible [2,3]-sigmatropic shift that enables the high-fidelity transfer of chirality from the sulfur atom to a carbon-oxygen center.[1] This guide dissects the structural physics, reactivity kinetics, and synthetic protocols required to utilize APS in high-stakes drug development and complex molecule synthesis.

Part 1: Structural Anatomy & Electronic Characterization

The Sulfinyl Core

The defining feature of APS is the sulfinyl group (


). Unlike carbonyls, the sulfur atom in the sulfoxide is 

hybridized, possessing a lone pair that renders the molecule pyramidal .
  • Bonding Nature: The

    
     bond is a resonance hybrid between a double bond (
    
    
    
    ) and a dipolar single bond (
    
    
    ). This dipolar character imparts significant nucleophilicity to the oxygen and electrophilicity to the sulfur.
  • Chirality: Because the sulfur atom bears three different substituents (Phenyl, Allyl, Oxygen) and a lone pair, it is a stable stereogenic center at room temperature. The energy barrier to pyramidal inversion is high (~35–40 kcal/mol), preventing spontaneous racemization under standard storage conditions.

Structural Visualization

The following diagram illustrates the connectivity and the stereochemical environment of the sulfoxide.

APS_Structure cluster_properties Key Properties Phenyl Phenyl Group (Aromatic Stabilization) Sulfur Sulfur (Chiral Center) sp3 Hybridized Pyramidal Geometry Phenyl->Sulfur C-S Bond (~1.80 Å) Oxygen Oxygen (Nucleophilic) Sulfur->Oxygen S-O Dipole (~1.49 Å) Allyl Allyl Group (Sigmatropic Migration Source) Sulfur->Allyl C-S Bond (Allylic) LonePair Lone Pair (Stereochemical Determinant) Sulfur->LonePair Prop1 Mp: 110-112 °C Prop2 Bp: 103-104 °C (@ 0.36 Torr)

Figure 1: Structural connectivity and electronic environment of Allyl Phenyl Sulfoxide.

Part 2: The Reactivity Engine (Mislow-Evans Rearrangement)

The primary utility of APS in drug development is the Mislow-Evans rearrangement . This reaction converts the allylic sulfoxide into an allylic alcohol with high enantioselectivity.[2][3]

Mechanism of Action
  • Equilibrium: APS exists in equilibrium with its isomer, allyl phenyl sulfenate (

    
    ). This interconversion proceeds via a concerted, suprafacial [2,3]-sigmatropic rearrangement.
    
  • Thermodynamics: The equilibrium heavily favors the sulfoxide (approx. 96:4) due to the strength of the S=O bond compared to the S-O single bond.

  • Trapping (The "Evans" Modification): To drive the reaction forward, a thiophile (typically a phosphite like

    
     or 
    
    
    
    ) is added. The thiophile cleaves the weak S-O bond of the transient sulfenate ester, rendering the process irreversible and yielding the allylic alcohol.
Chirality Transfer

The transition state is highly ordered (envelope-like geometry). Consequently, the chirality of the sulfur atom is transferred to the newly formed carbon-oxygen bond.[1][2]

  • Efficiency:

    
     transfer is typically >90%.[4]
    
  • Rule:

    
    -Sulfoxide 
    
    
    
    
    
    -Allylic Alcohol (depending on substitution priority).

MislowEvans Sulfoxide Allyl Phenyl Sulfoxide (Chiral S) TS [2,3]-Sigmatropic Transition State (Concerted/Suprafacial) Sulfoxide->TS Heat (Equilibrium) Sulfenate Allyl Phenyl Sulfenate (Transient Isomer) TS->Sulfenate Rearrangement Sulfenate->Sulfoxide Reverse Reaction Product Allylic Alcohol (Chiral C-O) Sulfenate->Product Irreversible Cleavage Byproduct Byproduct (Ph-S-P(OMe)3) Sulfenate->Byproduct Thiophile Thiophile (e.g., P(OMe)3) Thiophile->Sulfenate Attacks Sulfur

Figure 2: The Mislow-Evans Rearrangement Cycle showing the equilibrium trap.

Part 3: Synthesis Protocols

Synthesis Strategy

The most robust route to APS is the controlled oxidation of Allyl Phenyl Sulfide .

  • Oxidant: m-Chloroperbenzoic acid (mCPBA) is preferred for laboratory scale due to stoichiometry control. Sodium periodate (

    
    ) is used for milder, slower oxidations.
    
  • Challenge: Over-oxidation to the sulfone (

    
    ).
    
  • Control: Temperature must be kept low (-78°C to 0°C) and oxidant addition must be strictly stoichiometric (1.0 equiv).

Protocol A: Synthesis of rac-Allyl Phenyl Sulfoxide

Target: Preparation of the racemic substrate for rearrangement studies.

Reagents:

  • Allyl phenyl sulfide (10 mmol, 1.50 g)

  • mCPBA (70-75% purity, 10 mmol active oxidant)

  • Dichloromethane (DCM, 50 mL)

  • Saturated

    
     solution.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve allyl phenyl sulfide in DCM (40 mL) in a round-bottom flask. Cool to -78°C (dry ice/acetone bath). Reason: Low temperature suppresses over-oxidation to sulfone.

  • Oxidant Addition: Dissolve mCPBA in DCM (10 mL). Add this solution dropwise to the sulfide over 30 minutes.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour. Monitor by TLC (See Validation below).

  • Quench: Pour the mixture into saturated

    
     (50 mL) to neutralize m-chlorobenzoic acid byproduct.
    
  • Extraction: Separate layers. Extract aqueous layer with DCM (2 x 20 mL).

  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate 4:1).
    

Self-Validating Checkpoints:

  • TLC: Sulfide (

    
    , non-polar) should disappear. Sulfoxide (
    
    
    
    ) appears. If a spot appears at
    
    
    , you have over-oxidized to sulfone.
  • Yield: Expect 85–95%.

Protocol B: Mislow-Evans Rearrangement

Target: Conversion to Allylic Alcohol.

Reagents:

  • Allyl phenyl sulfoxide (1 mmol)

  • Trimethyl phosphite (

    
    , 3 mmol)
    
  • Methanol (MeOH, 5 mL) or Toluene (for higher temp).

Methodology:

  • Mix: Dissolve sulfoxide in MeOH. Add trimethyl phosphite.

  • Heat: Reflux (65°C) for 4–12 hours.

  • Workup: Concentrate in vacuo. The residue contains the allylic alcohol and phosphate byproducts.

  • Purification: Flash chromatography is required to separate the alcohol from phosphorus residues.

Part 4: Data & Characterization[4][5]

Spectroscopic Data Table

Use this table to validate synthesized material.

PropertyValue / SignalAssignment
Physical State Colorless to pale yellow oil-
Boiling Point 103–104°C @ 0.36 TorrVacuum distillation
IR (Neat) 1040–1050 cm⁻¹S=O stretch (Strong, Diagnostic)
1H NMR (CDCl3)

3.55 (d, 2H)
Allylic

(Diastereotopic protons may split)

5.10–5.30 (m, 2H)
Terminal Vinyl


5.80–6.00 (m, 1H)
Internal Vinyl


7.40–7.65 (m, 5H)
Phenyl Ar-H
13C NMR (CDCl3)

60.5
Allylic


124.0, 129.0, 131.0
Aromatic/Vinyl carbons
Stability Profile
  • Thermal: Stable < 60°C. Above 80°C, rearrangement to sulfenate accelerates.

  • Chemical: Sensitive to strong acids (Pummerer rearrangement risk).

  • Storage: Store at -20°C under Argon to prevent slow rearrangement or oxidation.

References

  • Evans, D. A., & Andrews, G. C. (1974). "Allylic sulfoxides.[2][3][5][6][7][8] Useful intermediates in organic synthesis."[1][9][10][11][12] Accounts of Chemical Research.

  • Organic Syntheses. "Methyl Phenyl Sulfoxide (Oxidation Protocol)." Org.[2][4][9][8][13] Syn. Coll. Vol. 5, p.791. (Standard protocol adapted for allyl variant).

  • PubChem. "Allyl phenyl sulfoxide - Compound Summary."[6] National Library of Medicine.

  • Bickart, P., Carson, F. W., Jacobus, J., Miller, E. G., & Mislow, K. (1968). "The thermal racemization of allylic sulfoxides and the interconversion of allylic sulfoxides and sulfenates." Journal of the American Chemical Society.[5]

  • ChemicalBook. "Allyl Phenyl Sulfoxide Properties and NMR."

Sources

Spectroscopic Characterization of Allyl Phenyl Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl phenyl sulfoxide (APSO) is a pivotal chiral building block in organic synthesis, most notably serving as the substrate for the Mislow-Evans rearrangement . For researchers and drug development professionals, accurate spectroscopic characterization of APSO is complicated by two factors: the intrinsic chirality of the sulfinyl group (


) and the compound's thermal instability.

This guide provides a validated framework for the structural confirmation of APSO. It moves beyond simple peak listing to explain the causality of spectral features—specifically the diastereotopicity observed in NMR—and establishes handling protocols to prevent the reversible [2,3]-sigmatropic rearrangement that compromises sample integrity.

Part 1: Structural Dynamics & Stability (The "Gotcha")

Before attempting spectroscopic analysis, one must understand that APSO exists in a thermal equilibrium. At elevated temperatures (or upon prolonged storage at room temperature), it rearranges to the achiral sulfenate ester.

Critical Protocol: All spectroscopic measurements must be conducted at ambient temperature (


)  or lower. If the sample has been stored, verify purity via Thin Layer Chromatography (TLC) or a rapid 1H NMR scan before committing to long 13C acquisitions.
The Mislow-Evans Equilibrium

The following diagram illustrates the reversible rearrangement that can lead to data misinterpretation. If your NMR spectrum shows unexpected alkoxide signals or loss of chirality, this mechanism is the culprit.

MislowEvans APSO Allyl Phenyl Sulfoxide (Chiral S-Center) TS Ordered Transition State [2,3]-Sigmatropic APSO->TS  Heat / Light   Sulfenate Allyl Sulfenate Ester (Achiral / Unstable) TS->Sulfenate  Equilibrium   Alcohol Allyl Alcohol (Hydrolysis Product) Sulfenate->Alcohol  Thiophile/Hydrolysis  

Figure 1: The Mislow-Evans rearrangement equilibrium.[1] Note that spectroscopic samples left in warm solvents may degrade into the sulfenate or hydrolyze.

Part 2: Infrared Spectroscopy (IR)[2]

The infrared spectrum of APSO is dominated by the sulfinyl group. Unlike carbonyls, the


 bond has significant dipolar character (

), affecting its vibrational frequency.
Diagnostic Bands[3]
Functional GroupFrequency (

)
IntensityModeNotes
Sulfoxide (S=O) 1030 – 1060 Strong StretchingPrimary Diagnostic. Lower freq. than sulfones (~1150/1300).
Aromatic C-H3000 – 3100MediumStretching

C-H bonds on the phenyl ring.
Alkene C=C1630 – 1645MediumStretchingAllylic double bond.
Aromatic Ring1480, 1585MediumSkeletonCharacteristic phenyl ring "breathing" modes.
Monosubstituted Benzene690, 750StrongBendingOut-of-plane (oop) C-H bending.

Interpretation Tip: The absence of a strong band at ~1050


 and the appearance of broad O-H stretches (

) indicates hydrolysis of the rearranged sulfenate into an allylic alcohol.

Part 3: Nuclear Magnetic Resonance (NMR)

1H NMR: The Diastereotopic Effect

The sulfur atom in APSO is a stereogenic center (lone pair acts as the fourth substituent). Consequently, the molecule has no plane of symmetry. This renders the two protons on the allylic methylene group (


-

) diastereotopic .[2]

They are chemically non-equivalent (


) and will split each other. Do not expect a simple doublet for the 

group; expect an ABX or AB pattern.
1H NMR Data Table (

)
Proton AssignmentShift (

, ppm)
MultiplicityCoupling (

, Hz)
Mechanistic Insight
Aromatic (Ortho) 7.60 – 7.65Multiplet-Deshielded by the anisotropic effect of the sulfoxide.
Aromatic (Meta/Para) 7.45 – 7.55Multiplet-Typical aromatic range.
Alkene (

)
5.60 – 5.75Multiplet-Complex splitting due to vicinal coupling to terminal

and allylic

.
Terminal Alkene (

)
5.30 – 5.45Multiplet-Distinct shifts for cis/trans protons relative to the internal alkene.
Allylic

-

(

)
3.50 – 3.65 dd (Distorted)

Diastereotopic. Geminal coupling to

+ Vicinal to alkene.
Allylic

-

(

)
3.50 – 3.65 dd (Distorted)

Often overlaps with

to form a complex second-order pattern.
13C NMR Data Table ( )
Carbon AssignmentShift (

, ppm)
Notes
Ipso-Phenyl ~143.0Quaternary carbon attached to Sulfur.
Alkene (

)
~125.0 – 128.0Internal alkene carbon.
Aromatic (Ortho/Meta/Para) 124.0 – 131.0Typical phenyl signals.
Terminal Alkene (

)
~123.0Terminal carbon.
Allylic

-

~60.5 Significantly deshielded by the sulfoxide oxygen.

Part 4: Experimental Protocols

Synthesis & Purification Workflow

To generate high-quality spectroscopic data, one must synthesize the material under conditions that minimize over-oxidation to the sulfone (


).

Method: Controlled oxidation of allyl phenyl sulfide.

Synthesis Start Allyl Phenyl Sulfide Oxidation Oxidation Step Reagent: NaIO4 (1.1 eq) Solvent: MeOH/H2O (1:1) Temp: 0°C to RT Start->Oxidation  Stir 2-4 hrs   Workup Extraction (CH2Cl2) Wash (NaHSO3 - remove oxidant) Oxidation->Workup  Quench   Purification Flash Chromatography Silica Gel Eluent: Hexane/EtOAc (Gradient) Workup->Purification  Concentrate < 30°C  

Figure 2: Synthesis workflow emphasizing temperature control to prevent rearrangement.

Step-by-Step Protocol
  • Preparation: Dissolve allyl phenyl sulfide (1.0 equiv) in MeOH/Water (1:1). Cool to

    
    .
    
  • Oxidation: Add Sodium Periodate (

    
    , 1.1 equiv) portion-wise. Note: 
    
    
    
    is preferred over mCPBA to avoid over-oxidation to the sulfone.
  • Monitoring: Monitor via TLC. The sulfoxide is much more polar than the sulfide.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    .
  • Drying: Dry over

    
     and concentrate in vacuo at a bath temperature below 
    
    
    
    .
  • Storage: Store at

    
     under inert atmosphere.
    

References

  • Evans, D. A., & Andrews, G. C. (1974).[3] Allylic sulfoxides.[3][4][5][6][7] Useful intermediates in organic synthesis.[3][5][6][8] Accounts of Chemical Research, 7(5), 147–155.[3]

  • Bickart, P., Carson, F. W., Jacobus, J., Miller, E. G., & Mislow, K. (1968).[3] The thermal racemization of allylic sulfoxides and the interconversion of allylic sulfoxides and sulfenates.[5] Mechanism and stereochemistry. Journal of the American Chemical Society, 90(18), 4869–4876.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for IR/NMR characteristic bands).
  • Fulmer, G. R., et al. (2010).[9] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

Thermal Stability & Rearrangement Kinetics of Allyl Phenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl phenyl sulfoxide (APS) represents a classic case of thermal lability governed not by simple bond homolysis, but by a concerted pericyclic rearrangement. For researchers in drug development and organic synthesis, understanding the stability profile of APS is critical because its degradation pathways are stereochemically destructive and chemically reactive.

The core instability arises from the Mislow-Evans rearrangement , a reversible [2,3]-sigmatropic shift that equilibrates the chiral sulfoxide with an achiral (or rapidly racemizing) allyl phenyl sulfenate ester. While the equilibrium thermodynamically favors the sulfoxide (


), the sulfenate intermediate serves as the gateway to irreversible thermal decomposition and racemization.

This guide provides the mechanistic basis, kinetic parameters, and validated experimental protocols to characterize the thermal stability of APS.

Mechanistic Underpinnings: The [2,3]-Sigmatropic Shift[1][2][3]

Unlike alkyl sulfoxides which typically degrade via syn-elimination at high temperatures (


C), allyl phenyl sulfoxide exhibits instability at much lower temperatures (

C). This is driven by the orbital symmetry-allowed [2,3]-sigmatropic rearrangement.
The Equilibrium

Upon heating, the sulfoxide oxygen attacks the


-carbon of the allyl group, while the C-S bond breaks. This concerted process passes through a highly ordered, envelope-like transition state to form allyl phenyl sulfenate.
  • Racemization: The sulfenate ester is achiral relative to the sulfur center. When it rearranges back to the sulfoxide, stereochemical information is lost, leading to racemization.

  • Decomposition: The sulfenate O-S bond is significantly weaker than the sulfoxide S-C bond. Prolonged heating or radical initiators cause homolytic cleavage of the sulfenate, generating thiyl and alkoxy radicals that recombine to form disulfides, aldehydes, and other degradation products.

Pathway Visualization

MislowEvans Sulfoxide Allyl Phenyl Sulfoxide (Chiral, Thermally Labile) TS [2,3]-Sigmatropic Transition State (Concerted, Envelope) Sulfoxide->TS Heat (50-80°C) TS->Sulfoxide Racemization Sulfenate Allyl Phenyl Sulfenate (Achiral Intermediate) TS->Sulfenate Reversible Sulfenate->TS Fast Decomp Decomposition Products (Disulfides, Aldehydes) Sulfenate->Decomp Irreversible Homolysis/Elimination

Figure 1: The Mislow-Evans Rearrangement pathway showing the equilibrium between the sulfoxide and sulfenate, and the subsequent irreversible decomposition vector.

Kinetic Parameters & Solvent Effects

The stability of APS is heavily influenced by the solvent environment. The transition state and the sulfenate ester are less polar than the starting sulfoxide. Therefore, polar solvents stabilize the ground state (sulfoxide) more than the transition state, effectively increasing the activation energy and retarding the rearrangement.

Kinetic Data Summary
ParameterValue / TrendMechanistic Insight
Activation Energy (

)
~23–25 kcal/molSignificantly lower than homolytic scission (

kcal/mol), facilitating mild thermal rearrangement.
Entropy of Activation (

)
Negative (e.g., -5 to -10 e.u.)Confirms a highly ordered, concerted cyclic transition state (not a radical dissociation).
Solvent Effect (Non-Polar) Accelerates RearrangementSolvents like Benzene or Hexane lower the barrier;

decreases.
Solvent Effect (Polar) Inhibits RearrangementSolvents like EtOH or DMSO stabilize the sulfoxide dipole;

increases.
Equilibrium Constant (

)

The equilibrium lies heavily toward the sulfoxide; the sulfenate is a transient intermediate.

Experimental Characterization Protocols

To rigorously assess the stability of APS in a specific formulation or synthetic step, the following self-validating protocols are recommended.

Protocol A: Isothermal Racemization Kinetics (Chiral HPLC)

Purpose: To determine the rate of racemization (


) at a specific temperature.

Reagents & Equipment:

  • Enantiopure Allyl Phenyl Sulfoxide (

    
     ee).
    
  • Solvent: Toluene (non-polar challenge) or Ethanol (polar stability).

  • HPLC with Chiral Stationary Phase (e.g., Daicel Chiralcel OD-H).

  • Temperature-controlled oil bath.

Workflow:

  • Preparation: Dissolve enantiopure APS in the chosen solvent (approx. 10 mM).

  • Incubation: Place the sealed vial in the oil bath pre-equilibrated to the target temperature (e.g., 60°C).

  • Sampling: Remove aliquots (50

    
    L) at defined intervals (
    
    
    
    min).
  • Quenching: Immediately dilute aliquots into cold Hexane/IPA (0°C) to freeze the equilibrium.

  • Analysis: Inject onto Chiral HPLC (Hexane/IPA mobile phase).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .
Protocol B: Thermal Decomposition Analysis (GC-MS)

Purpose: To identify irreversible degradation products arising from the sulfenate intermediate.

Workflow Visualization:

ExpProtocol Step1 Sample Prep 100 mg APS in d8-Toluene Step2 Thermal Stress Heat at 80°C or 100°C (Sealed NMR Tube) Step1->Step2 Step3 In-Situ Monitoring 1H NMR every 30 min Step2->Step3 Kinetic Profile Step3->Step2 Continue Heating Step4 Endpoint Analysis GC-MS for Volatiles Step3->Step4 Identify Degradants

Figure 2: Workflow for characterizing irreversible thermal decomposition.

Key Signals to Monitor:

  • Loss of Starting Material: Disappearance of allylic protons (multiplets at

    
     3.5-3.8 ppm).
    
  • Formation of Disulfides: Appearance of aromatic signals distinct from the sulfoxide (Diphenyl disulfide).

  • Aldehydes: Appearance of signals near

    
     9.5-10.0 ppm (Acrolein derivatives).
    

Implications for Synthesis & Drug Development

Stereochemical Integrity in Scale-up

If APS is used as a chiral auxiliary or intermediate, process temperatures must be strictly controlled.

  • Risk: Heating a reaction mixture containing chiral APS above 60°C for extended periods will erode enantiomeric excess (ee) even if no chemical decomposition is observed.

  • Mitigation: Perform reactions in polar solvents (e.g., Methanol, Acetonitrile) to maximize the energy barrier to racemization.

The "Sulfenate Trap" Strategy

The instability can be harnessed. By including a "thiophile" (such as a phosphite or thiolate) in the reaction mixture, the transient sulfenate ester can be intercepted.[1]

  • Application: This converts the allylic sulfoxide into an allylic alcohol with high stereospecificity (transfer of chirality from sulfur to carbon), a technique pioneered by Evans.[1][2][3]

Storage

APS should be stored at -20°C to prevent slow thermal racemization over months. Solutions should not be left at ambient temperature on the benchtop for prolonged periods (days).

References

  • Bickart, P., Carson, F. W., Jacobus, J., Miller, E. G., & Mislow, K. (1968).[4][5] The Thermal Racemization of Allylic Sulfoxides and the Interconversion of Allylic Sulfoxides and Sulfenates.[3][5] Mechanism and Stereochemistry. Journal of the American Chemical Society, 90(18), 4869–4876. Link

  • Evans, D. A., & Andrews, G. C. (1974).[4] Allylic Sulfoxides.[1][3][6][4][5][7][8][9] Useful Intermediates in Organic Synthesis.[3][8][10] Accounts of Chemical Research, 7(5), 147–155. Link

  • Braverman, S. (1988). Rearrangements involving thiocarbonyl groups. The Chemistry of Sulphones and Sulphoxides, 717-757. (Foundational text on sulfoxide rearrangements).
  • Tang, Y., et al. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry, 86(23), 17011–17021. Link

Sources

Allyl Phenyl Sulfoxide: A Keystone in Stereoselective Synthesis for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Allyl Phenyl Sulfoxide

In the landscape of modern organic synthesis, the pursuit of stereochemical control is paramount. Among the arsenal of reagents and reactions available to the discerning chemist, allyl phenyl sulfoxide emerges as a molecule of profound utility. Its true power lies not in its inherent structure, but in its capacity to undergo a highly stereospecific[1][2]-sigmatropic rearrangement, famously known as the Mislow-Evans rearrangement.[1][2] This transformation provides a reliable and elegant method for the synthesis of chiral allylic alcohols, crucial building blocks in the construction of complex natural products and pharmacologically active molecules.[3] This guide will delve into the core principles of allyl phenyl sulfoxide chemistry, from its synthesis and the mechanistic intricacies of its rearrangement to its practical applications in cutting-edge research and drug development.

Synthesis of Allyl Phenyl Sulfoxide: A Controlled Oxidation Approach

The preparation of allyl phenyl sulfoxide is most commonly and efficiently achieved through the controlled oxidation of the corresponding allyl phenyl sulfide. The key to a successful synthesis lies in preventing over-oxidation to the thermodynamically more stable sulfone.

A variety of oxidizing agents have been employed for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and effective choice. The reaction is typically performed at low temperatures to enhance selectivity. Other notable reagents for this selective oxidation include periodic acid (H₅IO₆) catalyzed by ferric chloride (FeCl₃) and hydrogen peroxide in specific solvent systems.[3]

Experimental Protocol: Synthesis of Allyl Phenyl Sulfoxide

This protocol provides a representative procedure for the synthesis of allyl phenyl sulfoxide from allyl phenyl sulfide.

Materials:

  • Allyl phenyl sulfide

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve allyl phenyl sulfide (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Oxidant: Dissolve m-CPBA (1.0-1.1 equivalents) in dichloromethane and add it dropwise to the stirred solution of the sulfide over a period of 30-60 minutes, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermicity of the reaction and prevent over-oxidation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The sulfoxide product will have a lower Rf value than the starting sulfide.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy any excess peroxide.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude allyl phenyl sulfoxide can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure product.

Self-Validation: The purity of the final product should be assessed by ¹H and ¹³C NMR spectroscopy. The absence of signals corresponding to the starting sulfide and the sulfone in the NMR spectra, along with the correct integration and chemical shifts for the allyl phenyl sulfoxide, will validate the success of the protocol.

The[1][2]-Sigmatropic Rearrangement: A Symphony of Stereocontrol

The cornerstone of allyl phenyl sulfoxide's utility is its propensity to undergo a[1][2]-sigmatropic rearrangement upon heating, establishing an equilibrium with the corresponding allyl phenylsulfenate ester.[1] This rearrangement, a class of pericyclic reactions, proceeds through a highly ordered, five-membered cyclic transition state.[4]

The equilibrium generally favors the thermodynamically more stable sulfoxide.[5] However, the synthetic utility arises from trapping the transient sulfenate ester with a thiophilic reagent, such as a phosphite (e.g., trimethyl phosphite), to irreversibly form an allylic alcohol and a sulfur-containing byproduct.[2] This process is known as the Mislow-Evans rearrangement.

Mechanism and Stereochemistry: The Causality of Control

The high degree of stereocontrol observed in the Mislow-Evans rearrangement is a direct consequence of the concerted, cyclic nature of the transition state. The chirality at the sulfur atom of the starting sulfoxide is efficiently transferred to the newly formed stereocenter at the carbon bearing the hydroxyl group in the product.[2]

Mislow_Evans_Rearrangement

The geometry of the double bond in the resulting allylic alcohol is predominantly E (trans), unless constrained by a cyclic system. This preference is attributed to the minimization of steric interactions within the envelope-like transition state.

Experimental Protocol: Mislow-Evans Rearrangement of Allyl Phenyl Sulfoxide

This protocol outlines a general procedure for the Mislow-Evans rearrangement using trimethyl phosphite as the thiophile.

Materials:

  • Allyl phenyl sulfoxide

  • Trimethyl phosphite

  • Methanol, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve allyl phenyl sulfoxide (1.0 equivalent) in anhydrous methanol.

  • Addition of Thiophile: Add trimethyl phosphite (1.1-1.5 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting sulfoxide and the appearance of the more polar allylic alcohol product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol and excess trimethyl phosphite.

  • Purification: The crude allylic alcohol can be purified by column chromatography on silica gel to yield the pure product.

Self-Validation: The structure and purity of the resulting allylic alcohol should be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry. The stereochemistry of the product can be determined by advanced NMR techniques (e.g., NOESY) or by comparison with known compounds.

Quantitative Data on the Mislow-Evans Rearrangement

The efficiency and stereoselectivity of the Mislow-Evans rearrangement can be influenced by the substrate structure, the choice of thiophile, and the reaction conditions. The following table summarizes representative data for the rearrangement of allyl phenyl sulfoxide and related derivatives.

Allyl Sulfoxide DerivativeThiophileSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)Reference
Allyl phenyl sulfoxideP(OMe)₃MeOH65HighN/A[1]
Substituted Allyl Phenyl SulfoxideP(OMe)₃MeOHReflux75-90High (E-isomer favored)[2]
Domino Pd-catalyzed reactionPd₂(dba)₃, Xantphos, t-BuOKTolueneReflux45-60N/A[6]

Note: "High" yield indicates that the reaction is generally efficient, though specific percentages may vary depending on the exact substrate and reaction scale.

Applications in Drug Development and Total Synthesis

The ability to generate chiral allylic alcohols with high stereocontrol makes the Mislow-Evans rearrangement a powerful tool in the synthesis of complex molecules with biological activity.

Case Study: Synthesis of Digitoxose-Derived Glycals

A notable application of the Mislow-Evans rearrangement is in the synthesis of digitoxose-derived glycals.[7] These are important components of cardenolides such as digitoxin and digoxin, which are used in the treatment of heart conditions. The rearrangement was employed iteratively to construct di- and trisaccharide precursors, demonstrating the robustness and scalability of this methodology for the synthesis of complex, biologically relevant molecules.[7]

Broader Implications in Medicinal Chemistry

Sulfur-containing functional groups, including sulfoxides, are prevalent in a wide range of pharmaceuticals.[5] The unique physicochemical properties of the sulfoxide group, such as its polarity and ability to act as a hydrogen bond acceptor, can be exploited by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. While direct applications of the allyl phenyl sulfoxide rearrangement in marketed drugs are not always explicitly detailed, the allylic alcohol motif it generates is a common feature in many bioactive natural products and synthetic drugs. The strategic use of this rearrangement allows for the efficient and stereoselective introduction of this important functional group. For instance, the synthesis of a patented bioactive molecule has been achieved using a dearomative Mislow-Braverman-Evans rearrangement as a key step, highlighting its potential in medicinal chemistry.[3][8]

Conclusion: A Versatile Tool for the Modern Synthetic Chemist

Allyl phenyl sulfoxide, through the lens of the Mislow-Evans rearrangement, offers a compelling example of how a fundamental understanding of reaction mechanisms and stereochemistry can be translated into powerful synthetic strategies. Its ability to deliver chiral allylic alcohols with high fidelity makes it an indispensable tool for researchers in academia and industry alike. As the demand for enantiomerically pure compounds in drug discovery continues to grow, the principles and applications outlined in this guide will undoubtedly continue to inspire innovation in the synthesis of the next generation of therapeutics.

References

  • The Mislow-Evans Rearrangement was used as a key reaction to construct digitoxose-derived glycals. The same rearrangement was iteratively performed on di- and trisaccharides to form the digoxose glycal donor component present in the cardenolides digitoxin, digoxin, and gitoxin. The scalability of the trisaccharide synthesis was shown by performing the reactions on a multigram scale.
  • The Mislow–Evans rearrangement is a name reaction in organic chemistry. It is named after Kurt Mislow who reported the prototypical reaction in 1966, and David A. Evans who published further developments. The reaction allows the formation of allylic alcohols from allylic sulfoxides by a 2,3-sigmatropic rearrangement. (Source: Mislow–Evans rearrangement - Wikipedia)
  • The conversion can be highly diastereoselective as the chirality at the sulphur atom can be transmitted to the carbon next to the oxygen in the product. The mechanism starts with an allylic sulfoxide which undergoes a thermal 2,3-sigmatropic rearrangement to give a sulfenate ester. This can be cleaved using a thiophile, such as phosphite ester, which leaves the allylic alcohol as the product. (Source: Mislow–Evans rearrangement - Wikipedia)
  • The Mislow–Braverman–Evans rearrangement, the reversible[1][2]-sigmatropic rearrangement of allylic sulfoxides to allylic sulfenate esters, finds widespread applications in organic synthesis and medicinal chemistry. (Source: Dearomative Mislow–Braverman–Evans Rearrangement of Aryl Sulfoxides - PMC - NIH)

  • Mechanistic and stereochemical aspects of Mislow-Evans rearrangement and synthetic applications.
  • The successful application of the newly devised method to synthesize a patented bioactive molecule highlights its potential utility in medicinal chemistry.
  • Conversions of allyl aryl sulfoxides under pummerer rearrangement conditions. (Source: Conversions of allyl aryl sulfoxides under pummerer rearrangement conditions - DeepDyve)
  • The Mislow-Evans transition state is highly ordered, preferring to form the E olefin (unless within a small ring). (Source: Mislow-Evans Rearrangement | CDN)
  • A diastereoselective[1][2] rearrangement of O-silyl N-sulfinyl N,O-ketene acetals derived from chiral N-acyl tert-butanesulfinamides was developed, giving α-sulfenyloxy carboxamides with excellent enantioselectivity. (Source: Mislow–Evans rearrangement | 12 Publications | 127 Citations | Top Authors - SciSpace)

  • Aryl Sulfoxides from Allyl Sulfoxides via[1][2]-Sigmatropic Rearrangement and Domino Pd-Catalyzed Generation/Arylation of Sulfenate Anions. (Source: Aryl Sulfoxides from Allyl Sulfoxides via[1][2]-Sigmatropic Rearrangement and Domino Pd-Catalyzed Generation/Arylation of Sulfenate Anions | Organic Letters - ACS Publications)

  • The[1][2]-sigmatropic rearrangement of allylic sulfoxides to allylic sulfenates is a reversible process, generally shifted toward the sulfoxide. In the presence of thiophiles, the sulfenate is trapped, and allylic alcohols are obtained under mild conditions. (Source: From Allylic Sulfoxides to Allylic Sulfenates: Fifty Years of a Never-Ending[1][2]-Sigmatropic Rearrangement - PubMed)

Sources

Methodological & Application

Application Note: Chirality Transfer via the Mislow-Evans Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Allyl Phenyl Sulfoxide as a Chiral Auxiliary

Abstract & Utility

Allyl phenyl sulfoxide represents a cornerstone in asymmetric synthesis, functioning not merely as a temporary protecting group but as a chiral auxiliary capable of transferring stereochemical information from sulfur to carbon with high fidelity. This application note details the Mislow-Evans rearrangement , a reversible [2,3]-sigmatropic shift that converts chiral allylic sulfoxides into chiral allylic alcohols.[1][2]

This methodology is critical for the synthesis of:

  • Trans-allylic alcohols with high enantiomeric excess (ee).

  • Prostaglandins and polyketide natural products.

  • 
    -Hydroxy- 
    
    
    
    -unsaturated esters
    (via subsequent oxidation).
Mechanistic Principles

The utility of allyl phenyl sulfoxide relies on the Mislow-Evans rearrangement .[1] Unlike many auxiliaries that rely on steric bulk to block a face, this system uses a concerted sigmatropic rearrangement to transpose chirality.

2.1 The Equilibrium and Trapping

The rearrangement involves an equilibrium between the allylic sulfoxide (1) and the allylic sulfenate ester (2) .

  • Thermodynamics: The equilibrium heavily favors the sulfoxide (approx. 95:5).

  • The Trap: To drive the reaction to the desired allylic alcohol (3) , a thiophile (typically a phosphite or amine) must be added. The thiophile irreversibly cleaves the weak S-O bond of the transient sulfenate ester.

2.2 Stereochemical Transfer

The reaction proceeds through a highly ordered, five-membered envelope transition state.

  • Chirality Transfer: The stereocenter at Sulfur is destroyed, and a new stereocenter at Carbon is created. The transfer is generally suprafacial, occurring with 100% conservation of chirality (relative to the ratio of the starting diastereomer).

  • Alkene Geometry: The substituent on the allylic system preferentially adopts an equatorial position in the transition state to minimize 1,3-diaxial interactions, resulting in high (E)-alkene selectivity .

MislowEvansMechanism Sulfoxide Chiral Allyl Sulfoxide (Thermodynamic Product) TS [2,3]-Sigmatropic TS (Ordered Envelope) Sulfoxide->TS Heat Sulfenate Allyl Sulfenate Ester (Transient Intermediate) TS->Sulfenate Reversible Alcohol Chiral Allylic Alcohol (Kinetic Trap Product) Sulfenate->Alcohol Irreversible Cleavage Byproduct Phosphate Byproduct (O=P(OMe)3) Sulfenate->Byproduct Thiophile Thiophile Trap (P(OMe)3) Thiophile->Alcohol

Figure 1: The Mislow-Evans Rearrangement Pathway.[1][2][3][4][5] Note the critical role of the thiophile in driving the equilibrium forward.

Experimental Protocols
Protocol A: Synthesis of Enantiopure Allyl Phenyl Sulfoxide (The Andersen Method)

Why this method? While asymmetric oxidation is possible, the Andersen method using menthyl sulfinate ensures the highest optical purity for auxiliary synthesis.

Reagents:

  • (-)-Menthyl (S)-p-toluenesulfinate (or phenyl analog)[6]

  • Allylmagnesium bromide (1.0 M in ether)

  • Anhydrous Benzene or Toluene

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Dissolution: Dissolve (-)-Menthyl (S)-p-toluenesulfinate (10 mmol) in anhydrous benzene (50 mL). Cool to 0°C.[7]

  • Grignard Addition: Add Allylmagnesium bromide (11 mmol, 1.1 equiv) dropwise via syringe pump over 30 minutes.

    • Critical Control: Maintain temperature < 5°C to prevent displacement of the sulfinyl group or racemization.

  • Quench: Stir for 2 hours at 0°C. Quench with saturated

    
     solution.
    
  • Workup: Extract with

    
    , wash with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc).

    • QC Check: Verify optical rotation. The reaction proceeds with inversion of configuration at the sulfur center.

Protocol B: Functionalization and Rearrangement

Context: This protocol describes the alkylation of the auxiliary followed by the rearrangement to generate a chiral secondary allylic alcohol.

Reagents:

  • Chiral Allyl Phenyl Sulfoxide (from Protocol A)

  • LDA (Lithium Diisopropylamide)[8]

  • Alkyl Halide (R-X)

  • Trimethyl Phosphite (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    )
    

Step-by-Step:

  • Deprotonation (Generation of the Nucleophile):

    • Dissolve the sulfoxide (1.0 equiv) in THF at -78°C.

    • Add LDA (1.1 equiv) dropwise. Stir for 30 mins. The solution usually turns bright yellow/orange (characteristic of the

      
      -sulfinyl carbanion).
      
  • Alkylation:

    • Add the Alkyl Halide (1.2 equiv) slowly.

    • Allow to warm to -20°C over 2 hours.

    • QC Point: Check TLC. The alkylated product is usually less polar than the starting material.

  • The Mislow-Evans Rearrangement:

    • Solvent Switch: Concentrate the alkylated sulfoxide and redissolve in MeOH or wet

      
      . (Alternatively, perform neat if stable).
      
    • Thiophile Addition: Add Trimethyl Phosphite (3.0 - 5.0 equiv).

    • Thermal Activation: Heat the mixture.

      • Temp Guide: Simple substrates rearrange at 25-40°C. Sterically hindered substrates may require reflux in benzene/toluene.

    • Monitoring: Monitor the disappearance of the sulfoxide. The reaction is complete when the sulfoxide spot is gone.

  • Workup:

    • Concentrate in vacuo.[9]

    • Purification: The major byproduct is trimethyl phosphate (high boiling point). Use column chromatography; the allylic alcohol is typically easily separable.

Optimization & Troubleshooting Guide

The success of the Mislow-Evans rearrangement depends on balancing the equilibrium and preventing thermal racemization of the sulfoxide prior to rearrangement.

IssueProbable CauseCorrective Action
Low Yield Incomplete trapping of sulfenate.Increase equivalents of

(up to 10 eq). Ensure solvent is not anhydrous (traces of water/MeOH help hydrolysis of the P-S bond).
Racemization Overheating before rearrangement.[8]Sulfoxides racemize thermally (

, but lower for allylics). Keep alkylation temps low (

). Do not overheat during rearrangement; use longer times at lower temps (

) rather than flash heating.
Z-Alkene Formation Steric crowding in TS.The reaction naturally favors E-alkenes. If Z is observed, check for chelation effects or use bulky solvents to enforce the trans-diaxial TS.
Pungent Odor Residual sulfur species.[10]Treat waste streams with bleach (sodium hypochlorite) to oxidize sulfides/sulfenates before disposal.
Comparative Analysis of Trapping Agents
Trapping AgentReactivityWorkup EaseComments
Trimethyl Phosphite HighModerateStandard choice. Forms phosphate byproduct.[11]
Diethylamine/MeOH ModerateHighUseful for volatile alcohols. Easy to remove excess amine.
Thiophenol (PhSH) HighLowForms disulfide byproduct.[10] Good for sluggish rearrangements.
Application Workflow Visualization

The following diagram illustrates the complete synthetic cycle, highlighting the "Self-Validating" checkpoints where the chemist must verify intermediate purity.

SyntheticWorkflow Start Start: Menthyl Sulfinate Step1 Step 1: Andersen Synthesis (Grignard Addition) Start->Step1 Check1 QC: Check Optical Rotation Step1->Check1 Step2 Step 2: Alpha-Alkylation (LDA, -78°C, R-X) Check1->Step2 Pass Check2 QC: NMR (Diastereopurity) Step2->Check2 Step3 Step 3: Thermal Rearrangement (+ Trimethyl Phosphite) Check2->Step3 Pass End Final Product: Chiral Allylic Alcohol Step3->End E-Selective

Figure 2: Operational workflow for utilizing Allyl Phenyl Sulfoxide in target synthesis.

References
  • Mislow, K., et al. (1968).[3] "Thermal Racemization of Allylic Sulfoxides and Interconversion of Allylic Sulfoxides and Sulfenates." Journal of the American Chemical Society. Link

  • Evans, D. A., & Andrews, G. C. (1974).[3] "Allylic Sulfoxides: Useful Intermediates in Organic Synthesis." Accounts of Chemical Research. Link

  • Andersen, K. K. (1962). "Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl (-)-p-Toluenesulfinate." Tetrahedron Letters. Link

  • Taber, D. F. (1977).[3] "Cyclopentanone Synthesis via the Vinylcyclopropane Rearrangement: Synthesis of Prostaglandin E2." Journal of the American Chemical Society. Link

  • Prilezhaeva, E. N. (2001).[3] "Sulfoxides in Organic Synthesis." Russian Chemical Reviews. Link

Sources

Application Note: Strategic Utilization of the [2,3]-Sigmatropic Rearrangement of Allyl Phenyl Sulfoxides (Mislow-Evans)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the operational framework for the Mislow-Evans rearrangement , a powerful method for converting allylic phenyl sulfoxides into chiral allylic alcohols. Unlike the [3,3]-Claisen rearrangement, this [2,3]-sigmatropic shift is reversible and equilibrium-controlled. Successful application in drug development—specifically for the synthesis of prostaglandins and polyketide fragments—requires a "trap-and-cleave" strategy using thiophiles.

This guide provides a validated protocol for the rearrangement, emphasizing the critical role of trimethyl phosphite as the trapping agent to drive the equilibrium and ensure high fidelity chirality transfer (


).

Theoretical Framework & Mechanism

The Equilibrium Challenge

The rearrangement of allyl phenyl sulfoxide (1 ) to allyl phenyl sulfenate (2 ) is a thermal, concerted [2,3]-sigmatropic process. However, the equilibrium constant (


) typically favors the sulfoxide (1 ) due to the strength of the S=O bond compared to the S-O bond in the sulfenate.

To render this reaction synthetically useful, the sulfenate ester must be intercepted.[1] The addition of a thiophile (nucleophile toward sulfur), such as trimethyl phosphite (


), irreversibly cleaves the S-O bond, yielding the allylic alcohol (3 ) and a sulfur byproduct.
Stereochemical Integrity

The reaction proceeds through a highly ordered, five-membered "envelope" transition state. This allows for predictable chirality transfer:[2][3][4]

  • Chirality Transfer: The stereochemical information at the sulfoxide sulfur is transferred to the new carbon stereocenter with high fidelity (often >95% ee conservation).

  • Geometry: The reaction generally favors the formation of (E)-allylic alcohols due to minimization of 1,3-diaxial-like interactions in the transition state.

Mechanistic Pathway Visualization[5]

MislowEvansMechanism Substrate Allyl Phenyl Sulfoxide (Chiral Sulfur) TS [2,3]-Transition State (Concerted Envelope) Substrate->TS Heat (50-70°C) Intermediate Allyl Sulfenate Ester (Unstable Equilibrium) TS->Intermediate Reversible Intermediate->Substrate Fast Reverse Trapping Thiophile Attack (+ P(OMe)3) Intermediate->Trapping Irreversible Product Allylic Alcohol (Chiral Carbon) Trapping->Product Hydrolysis/Cleavage

Figure 1: Mechanistic flow of the Mislow-Evans rearrangement. Note the reversibility of the first step, necessitating the trapping agent.[5]

Experimental Protocol

Reagents and Equipment
  • Substrate: Allyl phenyl sulfoxide (Enantiopure or Racemic depending on target).

  • Thiophile: Trimethyl phosphite (

    
    ) [CAS: 121-45-9]. Note: Highly pungent; use fume hood.
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Polar protic solvents facilitate the trapping step.

  • Base (Optional): Diethylamine (

    
    ) or Triethylamine (
    
    
    
    ) can be used if phosphite is avoided, but phosphite is preferred for reductive cleavage.
Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
  • Dissolve Allyl Phenyl Sulfoxide (1.0 equiv) in anhydrous MeOH (0.1 M concentration).

    • Rationale: High dilution prevents intermolecular side reactions.

  • Add Trimethyl phosphite (3.0 - 5.0 equiv) to the solution.

    • Rationale: Excess thiophile is required to outcompete the reverse reaction (sulfenate

      
       sulfoxide).
      
Step 2: Thermal Rearrangement[4]
  • Heat the reaction mixture to 50–60°C (or gentle reflux) under an inert atmosphere (

    
     or Ar).
    
  • Monitor: Check progress via TLC every 30 minutes.

    • TLC Indicator: Sulfoxides are highly polar (low

      
      ); Allylic alcohols are less polar (higher 
      
      
      
      ).
    • End Point: Reaction is complete when the sulfoxide spot disappears (typically 2–6 hours).

Step 3: Workup and Purification
  • Cool the mixture to room temperature.

  • Concentrate: Remove MeOH and excess trimethyl phosphite under reduced pressure (Rotovap).

    • Caution: The distillate will contain volatile sulfur/phosphorus species. Bleach the trap contents before disposal.

  • Hydrolysis (If necessary): If using phosphite, the intermediate is a phosphate species. Add 10% NaOH or saturated

    
     and stir for 30 mins to liberate the free alcohol.
    
  • Extraction: Extract with

    
     or 
    
    
    
    . Wash organic layer with brine.
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation & Troubleshooting

Self-Validating Analytical Markers

To ensure the protocol was successful, verify the following spectroscopic changes:

FeatureAllyl Phenyl Sulfoxide (Start)Allylic Alcohol (Product)
1H NMR (Allylic H)

3.5 - 3.8 ppm (CH2-S)

4.0 - 4.5 ppm (CH-O)
Olefin Geometry Mixed or Z-alkene (often)Predominantly E-alkene (

Hz)
IR Spectroscopy Strong S=O stretch (~1050 cm⁻¹)Broad O-H stretch (~3400 cm⁻¹)
Troubleshooting Guide
  • Problem: Low Yield / Incomplete Conversion.

    • Cause: Equilibrium favoring sulfoxide; insufficient thiophile.

    • Solution: Increase

      
       to 10 equiv or increase temperature slightly (do not exceed 80°C to avoid degradation).
      
  • Problem: Loss of Enantiopurity (Racemization).

    • Cause: Thermal racemization of the sulfoxide prior to rearrangement.

    • Solution: Lower temperature and extend reaction time. Ensure the thiophile is added before heating begins.

  • Problem: Pungent Odor Persistence.

    • Cause: Phenyl sulfide byproducts.

    • Solution: Treat all glassware and waste with 10% Sodium Hypochlorite (Bleach) to oxidize sulfides to odorless sulfoxides/sulfones.

Workflow Visualization

ExperimentalWorkflow Start Start: Allyl Phenyl Sulfoxide (1.0 equiv) Mix Add Solvent (MeOH) + Thiophile (P(OMe)3, 5 equiv) Start->Mix Heat Heat to 60°C (N2 Atmosphere) Mix->Heat Check TLC Monitoring (Disappearance of polar spot) Heat->Check Check->Heat Incomplete Quench Cool & Hydrolysis (Sat. NH4Cl) Check->Quench Complete Purify Flash Chromatography (Isolate Allylic Alcohol) Quench->Purify

Figure 2: Operational workflow for the batch synthesis of allylic alcohols.

References

  • Mislow, K., et al. (1968).[6] Thermal Racemization of Allylic Sulfoxides and Interconversion of Allylic Sulfoxides and Sulfenates. Journal of the American Chemical Society.[7] Link

  • Evans, D. A., & Andrews, G. C. (1974).[6] Allylic Sulfoxides.[1][2][4][8][5][6][7][9][10][11] Useful Intermediates in Organic Synthesis. Accounts of Chemical Research. Link

  • Schenkel, B., et al. (2017). From Allylic Sulfoxides to Allylic Sulfenates: Fifty Years of a Never-Ending [2,3]-Sigmatropic Rearrangement. Chemical Reviews. Link

  • Li, J. J. (2006).[2] Mislow–Evans Rearrangement. In: Name Reactions. Springer.[2] Link

Sources

Application Notes and Protocols: Synthesis of Allylic Alcohols Utilizing Allyl Phenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of allylic alcohols is a cornerstone of modern organic chemistry, providing versatile building blocks for the construction of complex molecules, natural products, and pharmacologically active compounds. Among the myriad of synthetic strategies, the use of allyl phenyl sulfoxide as a precursor stands out for its reliability, stereochemical control, and operational simplicity. This method hinges on the powerful Mislow-Evans rearrangement, a[1][2]-sigmatropic rearrangement of an allylic sulfoxide to a transient sulfenate ester, which is subsequently cleaved to furnish the desired allylic alcohol.[3][4] This rearrangement allows for the efficient transfer of chirality from the sulfur atom of the sulfoxide to a new stereocenter at the carbon bearing the hydroxyl group, making it a highly valuable tool in asymmetric synthesis.[3]

This comprehensive guide provides an in-depth exploration of the synthesis of allylic alcohols via allyl phenyl sulfoxide, from the preparation of the starting materials to the final purification of the product. We will delve into the mechanistic underpinnings of this transformation, providing a rationale for the experimental choices, and offer detailed, step-by-step protocols that have been validated in the field.

Mechanistic Overview: The Mislow-Evans Rearrangement

The core of this synthetic approach is the Mislow-Evans rearrangement, a thermal, pericyclic reaction that proceeds through a highly ordered, five-membered cyclic transition state.[5] The overall transformation can be dissected into two key steps:

  • [1][2]-Sigmatropic Rearrangement: The allylic sulfoxide undergoes a reversible thermal rearrangement to form an allylic sulfenate ester. This equilibrium generally favors the thermodynamically more stable sulfoxide.[5]

  • Sulfenate Ester Trapping: To drive the reaction towards the desired allylic alcohol, the sulfenate ester intermediate is irreversibly trapped by a thiophilic reagent, such as a phosphite ester (e.g., trimethyl phosphite). The thiophile cleaves the S-O bond, yielding the corresponding allylic alcohol and a sulfur-containing byproduct.[3]

The stereochemical outcome of the Mislow-Evans rearrangement is a direct consequence of the suprafacial nature of the[1][2]-sigmatropic shift, which leads to a predictable transfer of stereochemical information.

Experimental Protocols

This section provides detailed, step-by-step protocols for the three key stages of the synthesis:

  • Preparation of Allyl Phenyl Sulfide: The precursor to the key sulfoxide reagent.

  • Oxidation to Allyl Phenyl Sulfoxide: Conversion of the sulfide to the sulfoxide.

  • Mislow-Evans Rearrangement to Allylic Alcohol: The final transformation to the target molecule.

Protocol 1: Synthesis of Allyl Phenyl Sulfide

This protocol describes the straightforward synthesis of allyl phenyl sulfide from readily available starting materials. The reaction proceeds via a simple SN2 displacement of a halide by the thiophenolate anion.

Materials:

  • Thiophenol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 10% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone to make a 0.5 M solution with respect to the thiophenol.

  • Stir the suspension at room temperature for 15 minutes to generate the thiophenolate anion.

  • Add allyl bromide (1.1 eq) dropwise to the stirring suspension.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 10% NaOH solution (to remove any unreacted thiophenol), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude allyl phenyl sulfide.

  • The product can be purified by vacuum distillation or flash column chromatography on silica gel (eluent: hexanes/ethyl acetate mixtures) to yield a colorless oil.

Protocol 2: Oxidation of Allyl Phenyl Sulfide to Allyl Phenyl Sulfoxide

This protocol details the selective oxidation of the sulfide to the corresponding sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA). Careful control of the stoichiometry is crucial to avoid over-oxidation to the sulfone.

Materials:

  • Allyl phenyl sulfide

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium sulfite (Na₂SO₃) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve allyl phenyl sulfide (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and maintain the temperature at 0 °C using an ice bath.

  • In a separate flask, dissolve m-CPBA (1.05 eq) in DCM.

  • Add the m-CPBA solution dropwise to the solution of the sulfide at 0 °C over a period of 30-60 minutes.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated Na₂SO₃ solution to destroy any excess peroxide.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (to remove m-chlorobenzoic acid), water, and brine.[6]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude allyl phenyl sulfoxide can be purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate mixtures) to yield a colorless to pale yellow oil.

Protocol 3: Mislow-Evans Rearrangement to (E)-Cinnamyl Alcohol

This protocol outlines the final rearrangement and cleavage step to produce the allylic alcohol. This example illustrates the synthesis of (E)-cinnamyl alcohol from the corresponding allyl phenyl sulfoxide derivative.

Materials:

  • Allyl phenyl sulfoxide

  • Trimethyl phosphite (P(OMe)₃)

  • Methanol or another suitable solvent (e.g., DME)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve allyl phenyl sulfoxide (1.0 eq) in a suitable solvent such as methanol or 1,2-dimethoxyethane (DME) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[7]

  • Add trimethyl phosphite (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude allylic alcohol is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate mixtures) to afford the pure product.[8]

Data Presentation

The Mislow-Evans rearrangement is a versatile reaction with a broad substrate scope. The following table summarizes representative examples of allylic alcohols synthesized via this methodology, highlighting the typical yields achieved.

Allyl Phenyl Sulfoxide DerivativeAllylic Alcohol ProductTypical Yield (%)
1-Naphthylmethyl methyl sulfoxide(1-Naphthyl)methanol84[9]
1-(4-Methoxyphenyl)ethyl methyl sulfoxide1-(4-Methoxyphenyl)ethanol75[9]
1-(Thiophen-2-yl)ethyl methyl sulfoxide1-(Thiophen-2-yl)ethanol72[9]
1,1-Diphenylethyl methyl sulfoxide1,1-Diphenylethanol75[9]
Geranyl phenyl sulfoxideLinalool91 (as sulfoxide)[10]

Note: The yields presented are for a dearomative variant of the Mislow-Evans rearrangement in the first four entries, demonstrating the reaction's applicability to a range of substrates. The last entry shows a high-yield oxidation to the sulfoxide, a key intermediate.

Visualizations

Reaction Mechanism

The following diagram illustrates the key steps of the Mislow-Evans rearrangement.

Mislow_Evans_Mechanism AllylSulfoxide Allylic Sulfoxide TransitionState [2,3]-Sigmatropic Transition State AllylSulfoxide->TransitionState Heat SulfenateEster Sulfenate Ester TransitionState->SulfenateEster SulfenateEster->AllylSulfoxide Equilibrium AllylicAlcohol Allylic Alcohol SulfenateEster->AllylicAlcohol + Thiophile Thiophile Thiophile (e.g., P(OMe)₃) Byproduct Byproduct

Caption: The Mislow-Evans rearrangement mechanism.

Experimental Workflow

This diagram outlines the overall experimental workflow for the synthesis of an allylic alcohol from thiophenol and allyl bromide.

Experimental_Workflow cluster_0 Step 1: Sulfide Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Rearrangement & Purification Thiophenol Thiophenol + Allyl Bromide Reaction1 Reaction with K₂CO₃ in Acetone (Reflux) Thiophenol->Reaction1 Sulfide Allyl Phenyl Sulfide Reaction1->Sulfide Reaction2 Oxidation with m-CPBA in DCM (0 °C) Sulfide->Reaction2 Sulfoxide Allyl Phenyl Sulfoxide Reaction2->Sulfoxide Reaction3 Mislow-Evans Rearrangement with P(OMe)₃ (Reflux) Sulfoxide->Reaction3 Workup Aqueous Workup Reaction3->Workup Purification Flash Column Chromatography Workup->Purification Product Pure Allylic Alcohol Purification->Product

Caption: Overall experimental workflow.

Conclusion

The synthesis of allylic alcohols via the Mislow-Evans rearrangement of allyl phenyl sulfoxides is a robust and highly valuable transformation in organic synthesis. Its predictability, stereochemical fidelity, and broad substrate tolerance make it a go-to method for accessing these important building blocks. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge and practical steps necessary to successfully implement this powerful reaction in their own synthetic endeavors. As with any chemical procedure, appropriate safety precautions should always be taken, and the reaction scale and conditions may need to be optimized for specific substrates.

References

  • PrepChem.com. Preparation of allyl phenyl ether. [Link]

  • ResearchGate. Synthesis of Aryl-allyl sulfide:: Reactions were carried out.... [Link]

  • ResearchGate. The Mislow-Evans Rearrangement. [Link]

  • University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. [Link]

  • ResearchGate. (PDF) Dearomative Mislow–Braverman–Evans Rearrangement of Aryl Sulfoxides. [Link]

  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • National Center for Biotechnology Information. Dearomative Mislow–Braverman–Evans Rearrangement of Aryl Sulfoxides. [Link]

  • CDN. Mislow-Evans Rearrangement. [Link]

  • ResearchGate. Thermal Transformations of Allyl Phenyl Sulfide: A Quantum-Chemical Study. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Nickel-Catalyzed Allylic Substitution of Simple Alkenes. [Link]

  • ACS Publications. Dearomative Mislow–Braverman–Evans Rearrangement of Aryl Sulfoxides | JACS Au. [Link]

  • Wikipedia. Mislow–Evans rearrangement. [Link]

  • Organic Chemistry Portal. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • ResearchGate. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]

  • Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

  • Alchetron. Mislow–Evans rearrangement. [Link]

  • MDPI. Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. [Link]

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Application Notes and Protocols for Palladium-Catalyzed Reactions with Allyl Phenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Allyl Phenyl Sulfoxide in Palladium-Catalyzed Allylic Substitutions

In the landscape of modern synthetic organic chemistry, palladium-catalyzed allylic substitution, famously known as the Tsuji-Trost reaction, stands as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1] The versatility of this reaction is largely dictated by the nature of the leaving group on the allylic substrate. While carbonates, acetates, and halides are conventionally employed, allyl phenyl sulfoxide offers a unique and strategic alternative. The sulfoxide moiety, with its distinct electronic properties and potential for chirality, provides a nuanced tool for controlling reactivity and stereoselectivity.

This guide provides an in-depth exploration of palladium-catalyzed reactions utilizing allyl phenyl sulfoxide. We will delve into the mechanistic underpinnings, offer practical guidance on catalyst and ligand selection, and provide detailed protocols for researchers in organic synthesis and drug development. The aim is to equip the reader with the knowledge to not only replicate established procedures but also to innovate and adapt these methods for their specific synthetic challenges.

Mechanistic Insights: The Journey from Allyl Phenyl Sulfoxide to Functionalized Product

The catalytic cycle of a palladium-catalyzed allylic substitution with allyl phenyl sulfoxide mirrors the classical Tsuji-Trost mechanism.[1][2] The reaction is initiated by the coordination of the palladium(0) catalyst to the double bond of the allyl phenyl sulfoxide. This is followed by oxidative addition, where the palladium inserts into the carbon-sulfur bond, displacing the phenylsulfinyl group and forming the key η³-allylpalladium(II) intermediate. This step proceeds with inversion of stereochemistry at the carbon center.[3]

The fate of the η³-allylpalladium complex is then determined by the nature of the nucleophile. "Soft" nucleophiles, typically those with a pKa of their conjugate acid less than 25, attack the allyl moiety directly in an outer-sphere mechanism.[2][3] Conversely, "hard" nucleophiles may coordinate to the palladium center first, followed by reductive elimination to form the product in an inner-sphere mechanism.[2] The catalytic cycle is completed by the regeneration of the palladium(0) species.

Tsuji-Trost Mechanism with Allyl Phenyl Sulfoxide sub Allyl Phenyl Sulfoxide pi_complex η²-π-allyl-Pd(0) Complex sub->pi_complex Coordination pd0 Pd(0)L_n pd0->pi_complex allyl_pd_complex η³-π-allyl-Pd(II) Complex pi_complex->allyl_pd_complex Oxidative Addition product_complex η²-π-allyl-Pd(0) Product Complex allyl_pd_complex->product_complex Nucleophilic Attack leaving_group PhSO⁻ allyl_pd_complex->leaving_group product_complex->pd0 Regeneration product Allylated Product product_complex->product Dissociation nucleophile Nucleophile (Nu⁻) nucleophile->allyl_pd_complex

Caption: Catalytic cycle of the Tsuji-Trost reaction using allyl phenyl sulfoxide.

The phenylsulfinate anion generated as the leaving group is a relatively stable species, which contributes to the facility of the initial oxidative addition step. It is noteworthy that sulfoxides themselves can act as ligands for palladium, potentially influencing the catalytic activity and selectivity of the reaction.[4]

Key Experimental Parameters: A Guide to Catalyst, Ligand, and Condition Selection

The success of a palladium-catalyzed allylic substitution hinges on the judicious selection of the catalyst, ligands, and reaction conditions. The following table summarizes key considerations for reactions involving allyl phenyl sulfoxide, drawing parallels from well-established Tsuji-Trost systems.

Parameter Common Choices & Recommendations Rationale & Expert Insights
Palladium Precatalyst Pd(PPh₃)₄, Pd₂(dba)₃, [Pd(allyl)Cl]₂Pd(PPh₃)₄ is often used for its direct generation of the active Pd(0) species. Pd₂(dba)₃ is an air-stable source of Pd(0) and is frequently paired with phosphine ligands.[5]
Ligands Triphenylphosphine (PPh₃), Tris(o-tolyl)phosphine (P(o-tol)₃), dppe, dppf, (R,R)-Trost LigandThe choice of ligand is critical for modulating reactivity and selectivity. Bulky phosphine ligands can influence regioselectivity, while chiral ligands are essential for asymmetric transformations.[1]
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Dimethyl sulfoxide (DMSO)THF is a common aprotic solvent that is suitable for a wide range of nucleophiles. The choice of solvent can impact the solubility of reagents and the stability of intermediates.
Base Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), N,N-Diisopropylethylamine (DIPEA)A base is often required to generate the active nucleophile from its pronucleophile precursor. The strength of the base should be matched to the pKa of the pronucleophile.
Temperature 0 °C to 80 °CReactions are often initiated at a lower temperature and may require heating to proceed to completion. The optimal temperature will depend on the reactivity of the specific substrates.

Detailed Experimental Protocol: Palladium-Catalyzed Allylation of Dimethyl Malonate with Allyl Phenyl Sulfoxide

This protocol provides a representative procedure for the allylic alkylation of a soft carbon nucleophile with allyl phenyl sulfoxide.

Materials:

  • Allyl phenyl sulfoxide

  • Dimethyl malonate

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Nucleophile: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous THF to the flask, followed by the dropwise addition of dimethyl malonate (1.2 equivalents) at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Catalyst Addition: To a separate flame-dried flask under an inert atmosphere, add Pd(PPh₃)₄ (0.05 equivalents).

  • Reaction Assembly: Transfer the solution of the sodium salt of dimethyl malonate to the flask containing the palladium catalyst via cannula. Add a solution of allyl phenyl sulfoxide (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired allylated malonate.

Experimental Workflow start Start nucleophile_prep Prepare Nucleophile (Dimethyl Malonate + NaH in THF) start->nucleophile_prep catalyst_prep Prepare Catalyst (Pd(PPh₃)₄ in THF) start->catalyst_prep reaction Combine Nucleophile, Catalyst, and Allyl Phenyl Sulfoxide nucleophile_prep->reaction catalyst_prep->reaction monitoring Monitor Reaction (TLC) reaction->monitoring workup Aqueous Workup (Quench with NH₄Cl, Extract with EtOAc) monitoring->workup purification Purify Product (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized workflow for palladium-catalyzed allylation.

Applications in Complex Molecule Synthesis

The strategic use of palladium-catalyzed reactions has been instrumental in the total synthesis of numerous natural products and in the development of pharmaceuticals.[6] While specific examples utilizing allyl phenyl sulfoxide as the leaving group are less prevalent in high-profile syntheses compared to more conventional leaving groups, the principles demonstrated here are broadly applicable. The ability to form C-C, C-N, and C-O bonds under mild conditions makes this methodology a powerful tool for late-stage functionalization and the convergent assembly of complex molecular architectures.[6]

Troubleshooting and Considerations

  • Low or No Reactivity: If the reaction is sluggish, consider increasing the temperature or using a more active palladium precatalyst, such as Pd₂(dba)₃ in combination with a phosphine ligand. Ensure that the nucleophile is being generated effectively by the chosen base.

  • Formation of Side Products: The formation of diallylated products can occur if an excess of the allyl phenyl sulfoxide is used. Isomerization of the product may be observed with certain catalyst systems.

  • Stereochemical Control: For asymmetric reactions using chiral allyl phenyl sulfoxides or chiral ligands, it is crucial to use high-purity materials and rigorously anhydrous and anaerobic conditions to ensure high enantioselectivity. The choice of solvent can also have a significant impact on the stereochemical outcome.[7]

Conclusion

Palladium-catalyzed reactions of allyl phenyl sulfoxide represent a valuable, albeit less-explored, facet of the versatile Tsuji-Trost reaction. The unique properties of the sulfoxide moiety as a leaving group and its potential for influencing stereochemistry offer exciting opportunities for synthetic innovation. By understanding the fundamental mechanistic principles and carefully selecting the reaction parameters, researchers can effectively employ this methodology to achieve their synthetic goals. This guide serves as a foundational resource to encourage the broader application and further development of these powerful transformations.

References

  • Hiroi, K., & Suzuki, Y. (1998). AMINO SULFOXIDES AS CHIRAL LIGANDS IN PALLADIUM- CATALYZED ASYMMETRIC ALLYLATIONS. Journal of the Japan Research Foundation for Optically Active Compounds, 9, 43-46.
  • Durham, T. B., & Morken, J. P. (2012). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetates. Journal of the American Chemical Society, 134(30), 12664–12667.
  • Zultanski, S. L., & Fu, G. C. (2020). Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles.
  • Tsuji–Trost reaction. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Zajac, M. A., & Morken, J. P. (2023). Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation. Organic Letters, 25(51), 9154–9158.
  • Chen, Y., et al. (2023). Palladium Catalyzed Allylic C-H Oxidation Enabled by Bicyclic Sulfoxide Ligands. Organics, 4(2), 268-280.
  • Chen, T., et al. (2019). Allylsulfones through Palladium‐Catalyzed Allylic C−H Sulfonylation of Terminal Alkenes. European Journal of Organic Chemistry, 2019(25), 4064-4074.
  • Tsuji-Trost Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Rono, L. J., & Sieber, J. D. (2018). Catalytic allylic functionalization via π-allyl palladium chemistry. Organic & Biomolecular Chemistry, 16(47), 9114–9127.
  • Tsuji-Trost Allylation. (n.d.). NROChemistry. Retrieved from [Link]

  • Palladium-catalyzed synthesis of allyl sulfoxides. (n.d.). ResearchGate. Retrieved from [Link]

  • Hiroi, K., Suzuki, Y., & Kawagishi, R. (1999). ChemInform Abstract: Chiral β-Phosphino Sulfoxides as Chiral Ligands in Palladium-Catalyzed Asymmetric Allylic Nucleophilic Substitution Reactions. ChemInform, 30(17)*.
  • Li, L.-Y., et al. (2022). Palladium-catalyzed regioselective hydrosulfonylation of allenes with sulfinic acids. Organic & Biomolecular Chemistry, 20(12), 2469–2473.
  • Ma, J., et al. (2024). Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling. Journal of the American Chemical Society, 146(4), 2537–2545.
  • Ma, J., et al. (2024). Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling. Journal of the American Chemical Society, 146(4), 2537–2545.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Ghorai, S., et al. (2017). Breaking conjugation: unusual regioselectivity with 2-substituted allylic substrates in the Tsuji–Trost reaction. Chemical Science, 8(2), 1195–1201.
  • Application Notes & Protocols: Palladium-Catalyzed Synthesis of Aryl-Substituted Heterocycles. (2025). BenchChem.
  • Proctor, D. J., et al. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 140(46), 15835–15840.
  • Crisalli, P., & Kool, E. T. (2013). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Chemical Reviews, 113(3), 1185–1236.
  • DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(28), 10294–10297.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

Sources

Application Note: Allyl Phenyl Sulfoxide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization of Chiral Sigmatropic Rearrangements for Scaffold Diversification[1]

Executive Summary

Allyl phenyl sulfoxide (APS) is not merely a chemical intermediate; it is a high-fidelity "chiral relay" reagent. In medicinal chemistry, its primary utility lies in the Mislow-Evans rearrangement , a reversible [2,3]-sigmatropic shift that converts allylic sulfoxides into chiral allylic alcohols with exceptional stereocontrol.[1] This application note details the synthesis of APS, its rearrangement mechanics, and its deployment in the synthesis of complex natural products (e.g., prostaglandins) and pharmacophores.

The Mechanistic Advantage: Chirality Transfer

The value of APS in drug design stems from its ability to transfer chirality from a sulfur atom to a carbon backbone. Unlike carbon-centered chirality, sulfur chirality is easily established via asymmetric oxidation.

The Core Mechanism:

  • Equilibrium: APS exists in equilibrium with its allylic sulfenate ester via a concerted [2,3]-sigmatropic rearrangement.

  • The Trap: The sulfenate ester is thermodynamically less stable but can be irreversibly trapped by a thiophile (typically a phosphite).

  • Stereospecificity: The reaction proceeds through a highly ordered, five-membered envelope transition state, ensuring that the stereochemical information at the sulfur is transferred to the new C-O bond with >98% fidelity.

Figure 1: The Mislow-Evans Rearrangement Pathway

MislowEvans Sulfoxide Allyl Phenyl Sulfoxide (Chiral S) TS [2,3]-Sigmatropic TS (Ordered Envelope) Sulfoxide->TS Heat (Equilibrium) Sulfenate Allyl Sulfenate Ester (Unstable Intermediate) TS->Sulfenate Sulfenate->Sulfoxide Reversible Product Chiral Allylic Alcohol (E-isomer enriched) Sulfenate->Product Irreversible Cleavage Byproduct Byproduct (O=P(OMe)3) Sulfenate->Byproduct Trapping Thiophile Trap (P(OMe)3) Trapping->Product

Caption: The irreversible trapping of the sulfenate ester by a thiophile drives the equilibrium toward the chiral allylic alcohol.

Detailed Experimental Protocols
Protocol A: Selective Synthesis of Allyl Phenyl Sulfoxide

Objective: Oxidize allyl phenyl sulfide to the sulfoxide without over-oxidation to the sulfone. Causality: Sodium periodate (


) is selected over 

-CPBA because it allows for strict kinetic control in aqueous media, preventing the formation of the achiral sulfone byproduct.

Materials:

  • Allyl phenyl sulfide (1.0 equiv)

  • Sodium metaperiodate (

    
    ) (1.05 equiv)[2]
    
  • Solvent: MeOH:Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve

    
     in water (0.5 M) and cool to 0°C. The solubility of periodate is temperature-dependent; ensure full dissolution before proceeding.
    
  • Addition: Dissolve allyl phenyl sulfide in an equal volume of MeOH. Add this solution dropwise to the oxidant to maintain a homogeneous reaction phase.

  • Monitoring (Self-Validating Step): Stir at 0°C for 4–12 hours.

    • Validation: Monitor via TLC (SiO2, 20% EtOAc/Hexane). The sulfoxide (

      
      ) is significantly more polar than the sulfide (
      
      
      
      ).
    • Stop Condition: Quench immediately upon disappearance of the starting material to prevent sulfone formation.

  • Workup: Filter off the precipitated sodium iodate (

    
    ). Extract the filtrate with 
    
    
    
    .
  • Purification: Silica gel chromatography.

    • Note: Sulfoxides are thermally stable but can undergo Pummerer rearrangement under strongly acidic conditions; avoid acidified silica.

Protocol B: The Mislow-Evans Rearrangement

Objective: Convert APS to a chiral allylic alcohol. Causality: Trimethyl phosphite is used as the thiophile because it has a high affinity for oxygen (forming a strong P=O bond), effectively "scavenging" the sulfenate ester and shifting the equilibrium to the right.

Materials:

  • Allyl Phenyl Sulfoxide (1.0 equiv)

  • Trimethyl phosphite (

    
    ) (3.0 equiv)
    
  • Solvent: MeOH or EtOH (polar protic solvents facilitate the cleavage)

Step-by-Step Methodology:

  • Setup: Dissolve APS in MeOH (0.2 M). Add trimethyl phosphite.

  • Thermal Activation: Heat the solution to reflux (approx. 65°C).

    • Mechanism:[3][4][5][6] Thermal energy is required to access the [2,3]-sigmatropic transition state.

  • Monitoring (Self-Validating Step):

    • Validation: Use

      
       NMR.[7] The disappearance of the phosphite peak (
      
      
      
      140 ppm) and appearance of the phosphate peak (
      
      
      2-3 ppm) confirms the oxygen transfer is occurring.
  • Workup: Concentrate in vacuo. The byproduct, phenyl sulfide, and phosphate esters must be removed.

    • Purification: Flash chromatography is essential to separate the polar allylic alcohol from the non-polar phenyl sulfide byproduct.

Strategic Applications in Drug Design
4.1 Synthesis of Prostaglandins

The Mislow-Evans rearrangement is a cornerstone in the synthesis of prostaglandins (e.g., PGE2).[3][4] The rearrangement allows for the installation of the C15 hydroxyl group with specific stereochemistry and the simultaneous establishment of the trans-alkene geometry required for biological activity.

4.2 Comparison of Thiophiles

The choice of thiophile affects the reaction rate and workup ease.

ThiophileReactivityWorkup ComplexityApplication Note
Trimethyl phosphite HighModerateStandard reagent; byproduct is volatile/water-soluble.
Diethylamine ModerateLowUsed when substrate is acid-sensitive (basic conditions).
Thiophenol (PhSH) LowHighRarely used; leads to disulfide byproducts.
Triphenylphosphine HighHighByproduct (

) is difficult to separate from polar products.
4.3 Decision Workflow for Allylic Alcohol Synthesis

When should a medicinal chemist choose APS over other methods (e.g., Grignard addition)?

DecisionTree Start Target: Chiral Allylic Alcohol Chirality Is the chirality source available? Start->Chirality Substrate Substrate Sensitivity Chirality->Substrate Yes (Chiral Pool/Auxiliary) MethodA Use Sharpless Epoxidation + Ring Opening Chirality->MethodA No (Need Enantioselective Cat.) MethodB Use Mislow-Evans (APS) Substrate->MethodB Needs 1,3-Transposition or E-alkene geometry MethodC Use Luche Reduction Substrate->MethodC Simple Carbonyl Reduction

Caption: Decision matrix for selecting the Mislow-Evans protocol based on structural requirements.

References
  • Evans, D. A., & Andrews, G. C. (1974).[3][8][9] Allylic sulfoxides.[3][4][7][8][10][11] Useful intermediates in organic synthesis.[12][3][4][5][6][8][13] Accounts of Chemical Research, 7(5), 147–155. Link

  • Mislow, K., et al. (1968).[8] Thermal racemization of allylic sulfoxides and interconversion of allylic sulfoxides and sulfenates.[4] Mechanism and stereochemistry. Journal of the American Chemical Society, 90(18), 4869–4876. Link

  • Taber, D. F. (1977).[8] Cyclopentenone synthesis via the vinyl sulfoxide handle: prostaglandin intermediates. Journal of the American Chemical Society, 99(10), 3513–3514. Link

  • Organic Syntheses. (1986). Methyl Phenyl Sulfoxide (Protocol for periodate oxidation). Organic Syntheses, Coll.[2] Vol. 9, p.63. Link

Sources

Asymmetric synthesis using chiral allyl phenyl sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide


-Alkylation Strategies
Abstract & Strategic Value

Chiral allyl phenyl sulfoxides represent a cornerstone in asymmetric synthesis, functioning as "chiral relays." They allow the transfer of stereochemical information from a sulfur atom to a carbon backbone with high fidelity.[1][2] This guide details the Mislow-Evans Rearrangement , a reversible [2,3]-sigmatropic shift that converts allylic sulfoxides into chiral allylic alcohols.[1][2][3]

Key Applications:

  • Chirality Transfer: Converting S-chirality to C-chirality with >90% enantiomeric excess (ee).

  • Fragment Coupling: Using the sulfoxide as a nucleophile (

    
    -alkylation) prior to rearrangement to build complex carbon skeletons (e.g., prostaglandin synthesis).
    
  • Versatility: The resulting allylic alcohols are versatile precursors for macrolides, pheromones, and polypropionate antibiotics.

Mechanistic Foundation

The utility of this reagent hinges on two distinct reactivities: the metallation/alkylation of the sulfoxide and the [2,3]-sigmatropic rearrangement .[3]

2.1 The Equilibrium and The "Thiophile Trap"

The rearrangement of allylic sulfoxide (1) to allylic sulfenate ester (2) is a thermal, reversible equilibrium that heavily favors the sulfoxide (approx. 95:5). To obtain the desired allylic alcohol (3) , the equilibrium must be driven forward by trapping the sulfenate ester.

  • The Driver: A thiophile (typically trimethyl phosphite,

    
    ) reacts irreversibly with the sulfur of the sulfenate ester.
    
  • The Result: The S-O bond is cleaved, transferring the oxygen to the carbon chain and generating the stable phosphorothioate byproduct.

2.2 Stereochemical Rationale

The reaction proceeds through a highly ordered, suprafacial, five-membered transition state (envelope conformation). The substituent at the chiral sulfur atom dictates the facial selectivity, ensuring that the stereochemistry of the sulfoxide is faithfully transmitted to the newly formed C-O bond.

Mechanism Diagram:

MislowEvans Sulfoxide Chiral Allyl Sulfoxide (Thermodynamic Product) TS [2,3]-Sigmatropic Transition State Sulfoxide->TS Heat (Reversible) Sulfenate Allyl Sulfenate Ester (Kinetic Intermediate) TS->Sulfenate Alcohol Chiral Allylic Alcohol (Final Product) Sulfenate->Alcohol Irreversible Cleavage Byproduct Phosphorothioate Byproduct Sulfenate->Byproduct Thiophile Thiophile Trap (P(OMe)3) Thiophile->Sulfenate Attacks S

Figure 1: The Mislow-Evans Rearrangement Mechanism.[1][2][4] The thiophile is the critical "sink" that drives the equilibrium to the alcohol.

Experimental Protocols
Protocol A: Preparation of (R)-Allyl Phenyl Sulfoxide (Andersen Method)

Note: Direct oxidation of allyl phenyl sulfide usually yields a racemate. The Andersen synthesis is required for high enantiopurity.

Materials:

  • (-)-Menthyl (S)-p-toluenesulfinate (commercially available or synthesized)

  • Allylmagnesium bromide (1.0 M in ether)

  • Anhydrous Benzene or Toluene (Solvent)

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve (-)-menthyl (S)-p-toluenesulfinate (10 mmol) in 50 mL anhydrous benzene.

  • Grignard Addition: Cool the solution to 0°C. Add Allylmagnesium bromide (11 mmol, 1.1 eq) dropwise via syringe pump over 30 minutes.

    • Insight: Slow addition prevents local heating which can cause racemization at the sulfur center.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (disappearance of sulfinate ester).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Result: (R)-Allyl p-tolyl sulfoxide (Inversion of configuration at Sulfur occurs during Grignard attack).

Protocol B:

-Alkylation (Optional - For Structural Complexity)

Perform this step if you need to extend the carbon chain before rearrangement.

Materials:

  • (R)-Allyl p-tolyl sulfoxide (from Protocol A)

  • LDA (Lithium Diisopropylamide)[4][5]

  • Alkyl Halide (R-X)

  • THF (Anhydrous)[6]

Step-by-Step:

  • Deprotonation: Dissolve the sulfoxide (1.0 eq) in THF (0.1 M) and cool to -78°C .

  • Base Addition: Add LDA (1.1 eq) dropwise. Stir for 30 mins at -78°C.

    • Critical: The solution typically turns bright yellow (formation of the

      
      -sulfinyl carbanion).
      
  • Alkylation: Add the Alkyl Halide (1.2 eq) dissolved in minimal THF.

    • Note: If the electrophile is unreactive, add HMPA or DMPU (2-3 eq) as a co-solvent to break lithium aggregates.

  • Warm-up: Allow to warm slowly to -40°C over 2 hours.

  • Quench & Workup: Quench with sat.

    
     at -40°C. Standard extraction workup.
    
Protocol C: The Mislow-Evans Rearrangement (The Core Reaction)

Materials:

  • Chiral Allyl Sulfoxide (Substrate)

  • Trimethyl Phosphite (

    
    ) - The Thiophile 
    
  • Methanol (MeOH) or Toluene[7]

Step-by-Step:

  • Solution Preparation: Dissolve the chiral allyl sulfoxide (1.0 mmol) in MeOH (10 mL).

    • Solvent Choice: MeOH is preferred for general alcohols. Toluene is used if higher temperatures (>65°C) are required for sterically hindered substrates.

  • Thiophile Addition: Add Trimethyl phosphite (3.0 - 5.0 mmol, 3-5 equivalents).

    • Why Excess? The reaction is an equilibrium. Excess thiophile ensures the sulfenate ester is trapped immediately, preventing racemization via reversion to the sulfoxide.

  • Thermal Activation:

    • Standard: Heat to reflux (approx. 65°C for MeOH) for 4–12 hours.

    • Monitoring: Monitor by TLC. The sulfoxide spot will disappear; a more polar alcohol spot will appear.

  • Workup:

    • Cool to room temperature.

    • Concentrate in vacuo to remove MeOH and excess

      
      .
      
    • Cleanup: The residue contains the product and trimethyl phosphate/phosphorothioate. These phosphorus byproducts are water-soluble. Partition between

      
       and 10% NaOH (to hydrolyze any residual phosphorus esters) or simply brine.
      
  • Purification: Flash chromatography on silica gel.

Data Summary & Optimization

Table 1: Thiophile & Solvent Effects

ParameterStandard ConditionAlternativeEffect/Notes
Thiophile Trimethyl phosphiteDiethylamine

is cleaner.

is used if P-byproducts are hard to remove, but requires higher temps.
Solvent Methanol (MeOH)TolueneMeOH promotes proton transfer to the alkoxide.[8] Toluene is better for high-temp rearrangements.
Temperature 50-65°C80-110°CHigher temp increases rate but may risk thermal degradation of sensitive substrates.
Equivalents 3.0 eq10.0 eqUse higher equivalents for sterically hindered sulfoxides to shift equilibrium.

Workflow Visualization:

Workflow Start Chiral Sulfinate Ester (Andersen Precursor) Step1 Step 1: Grignard Addition (Inversion at Sulfur) Start->Step1 Intermediate Chiral Allyl Sulfoxide Step1->Intermediate Step2 Step 2: α-Alkylation (Optional) (LDA, -78°C, R-X) Intermediate->Step2 Path A: Complex Synthesis Step3 Step 3: Mislow-Evans Rearrangement (P(OMe)3, MeOH, Reflux) Intermediate->Step3 Path B: Direct Rearrangement Step2->Step3 End Chiral Allylic Alcohol (High ee) Step3->End

Figure 2: Synthesis Workflow. Path A represents the route for complex drug intermediates (e.g., Prostaglandins).

Troubleshooting & Self-Validating Checks
  • Loss of Chirality:

    • Cause: If the reaction is heated without the thiophile, the sulfoxide racemizes via the achiral sulfenate intermediate.

    • Check: Always ensure

      
       is present before heating.
      
  • Incomplete Conversion:

    • Cause: Equilibrium lies toward the sulfoxide.

    • Fix: Add more thiophile (up to 10 eq) or switch to a higher boiling solvent (Toluene) to overcome the activation energy of the rearrangement.

  • Pummerer Rearrangement:

    • Risk:[9] If acidic conditions are present (e.g., wet solvent + trace acid), the sulfoxide may undergo Pummerer rearrangement instead.

    • Prevention: Ensure anhydrous conditions and neutral/basic pH (the phosphite is slightly basic, which helps).

References
  • Evans, D. A., & Andrews, G. C. (1974). Allylic sulfoxides. Useful intermediates in organic synthesis.[9][10][11][12][13] Accounts of Chemical Research, 7(5), 147–155.

  • Bickart, P., Carson, F. W., Jacobus, J., Miller, E. G., & Mislow, K. (1968). Thermal racemization of allylic sulfoxides and interconversion of allylic sulfoxides and sulfenates. Mechanism and stereochemistry. Journal of the American Chemical Society, 90(18), 4869–4876.

  • Andersen, K. K. (1962). Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl (-)-p-Toluenesulfinate. Tetrahedron Letters, 3(3), 93-95.

  • Satoh, T., & Yamakawa, K. (1991). Sulfoxides in asymmetric synthesis. Bulletin of the Chemical Society of Japan, 64(7), 2159-2170.

Sources

Application Notes & Protocols: Strategic Use of Allyl Phenyl Sulfoxide in Stereoselective Allylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of Allyl Phenyl Sulfoxide

In the landscape of modern synthetic organic chemistry, the quest for stereocontrolled carbon-carbon and carbon-heteroatom bond formation is paramount. Allyl phenyl sulfoxide has emerged as a powerful and versatile reagent, primarily recognized for its role in the Mislow-Evans rearrangement. This[1][2]-sigmatropic rearrangement provides a highly reliable and stereospecific method for the synthesis of allylic alcohols from allylic sulfoxides.[1][3][4] The sulfoxide moiety is not merely a passive carrier of the allyl group; its chiral nature at the sulfur atom can be efficiently transferred to a new stereocenter on the carbon adjacent to the oxygen in the resulting allylic alcohol, making this a cornerstone of asymmetric synthesis.[1][3]

This guide provides an in-depth exploration of the mechanistic underpinnings of allylation reactions involving allyl phenyl sulfoxide, detailed experimental protocols, and insights into the practical application of this methodology in complex molecule synthesis.

Core Mechanism: The[1][2]-Sigmatropic Rearrangement (Mislow-Evans Rearrangement)

The cornerstone of allyl phenyl sulfoxide reactivity in this context is the Mislow-Evans rearrangement, a thermal and reversible[1][2]-sigmatropic shift.[1][3][4][5] The process begins with an allylic sulfoxide that, upon heating, undergoes a concerted, cyclic transition state to form an allylic sulfenate ester.[1][2] This sulfenate ester is typically unstable and is readily cleaved by a thiophilic reagent, such as a phosphite ester, to yield the desired allylic alcohol.[1][2]

The equilibrium between the allylic sulfoxide and the sulfenate ester generally favors the sulfoxide.[5][6][7] The addition of a thiophile serves to trap the sulfenate ester, thereby driving the reaction to completion.[2][5] The high degree of stereocontrol is a direct consequence of the highly ordered, five-membered cyclic transition state.[2][4][5]

Mechanistic Workflow Diagram

Mislow_Evans_Rearrangement cluster_0 [2,3]-Sigmatropic Rearrangement cluster_1 Thiophilic Cleavage Allyl_Phenyl_Sulfoxide Allyl Phenyl Sulfoxide (1) Transition_State Cyclic Transition State Allyl_Phenyl_Sulfoxide->Transition_State Heat (Δ) Sulfenate_Ester Sulfenate Ester (2) Transition_State->Sulfenate_Ester Allylic_Alcohol Allylic Alcohol (3) Sulfenate_Ester->Allylic_Alcohol Thiophile Thiophile (e.g., P(OR)3) Thiophile->Allylic_Alcohol Cleavage Byproduct Thiophosphate Ester Allylic_Alcohol->Byproduct Forms

Caption: The Mislow-Evans Rearrangement Workflow.

Synthesis of Allyl Phenyl Sulfoxide

A common and efficient method for the preparation of allyl phenyl sulfoxide is the controlled oxidation of allyl phenyl sulfide.[8] To prevent over-oxidation to the corresponding sulfone, the reaction conditions must be mild.

Protocol 1: Synthesis of Allyl Phenyl Sulfoxide

Materials:

  • Allyl phenyl sulfide

  • m-Chloroperbenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve allyl phenyl sulfide (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve m-CPBA (1.1 equiv) in DCM.

  • Slowly add the m-CPBA solution to the stirred solution of allyl phenyl sulfide dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous sodium sulfite solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford pure allyl phenyl sulfoxide.

Application in Asymmetric Allylation: The Mislow-Evans Rearrangement

The true power of allyl phenyl sulfoxide is realized in its application to generate chiral allylic alcohols. The following protocol details a representative Mislow-Evans rearrangement.

Protocol 2: Stereoselective Synthesis of an Allylic Alcohol

Materials:

  • (R)-Allyl p-tolyl sulfoxide (as an example of a chiral sulfoxide)

  • Trimethyl phosphite

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the (R)-allyl p-tolyl sulfoxide (1.0 equiv).

  • Add methanol as the solvent.

  • Add trimethyl phosphite (3.0 equiv).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched allylic alcohol.

Rationale for Procedural Steps:

  • Inert Atmosphere: Prevents potential side reactions, including oxidation.

  • Trimethyl Phosphite: Acts as the thiophile to cleave the intermediate sulfenate ester, driving the reaction towards the product.[1] An excess is used to ensure complete cleavage.

  • Reflux: Provides the thermal energy required to overcome the activation barrier for the[1][2]-sigmatropic rearrangement.

Quantitative Data Summary

The stereochemical outcome of the Mislow-Evans rearrangement is highly dependent on the stereochemistry of the starting sulfoxide and the substitution pattern of the allyl group.

Starting Sulfoxide StereochemistryMajor Allylic Alcohol Product StereochemistryTypical Diastereomeric/Enantiomeric Excess
(R)(S)>95% ee
(S)(R)>95% ee

Note: The exact stereochemical outcome can be predicted using established models for the transition state.

Broader Applications and Considerations

While the Mislow-Evans rearrangement is a primary application, chiral sulfoxides, including allyl phenyl sulfoxide derivatives, also find use as ligands in asymmetric catalysis.[9][10] For instance, they can act as neutral coordinating organocatalysts in the enantioselective allylation of N-acylhydrazones with allyltrichlorosilanes.[11]

Key Considerations for Success:

  • Purity of the Starting Sulfoxide: The presence of the corresponding sulfide or sulfone can lead to side reactions and complicate purification.

  • Choice of Thiophile: While trimethyl phosphite is common, other thiophiles can be employed and may influence reaction rates and yields.[2]

  • Reaction Temperature: The temperature required for the rearrangement can vary depending on the specific substrate.

Conclusion

Allyl phenyl sulfoxide is a valuable reagent in organic synthesis, offering a reliable and highly stereoselective route to allylic alcohols via the Mislow-Evans rearrangement. A thorough understanding of the underlying mechanism and careful execution of the experimental protocols are crucial for achieving high yields and excellent stereocontrol. The principles outlined in these application notes provide a solid foundation for researchers and drug development professionals to effectively utilize this powerful synthetic tool.

References

  • Mislow–Evans Rearrangement and Mechanism - Maxbrain Chemistry. (n.d.). Retrieved January 31, 2026, from [Link]

  • Mislow–Evans rearrangement - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

  • Mislow-Evans Rearrangement. (n.d.). Retrieved January 31, 2026, from [Link]

  • Wang, Z., et al. (2022). Dearomative Mislow–Braverman–Evans Rearrangement of Aryl Sulfoxides. JACS Au, 2(10), 2336-2342. [Link]

  • Leonard, N. J., & Johnson, C. R. (1962). Methyl phenyl sulfoxide. Organic Syntheses, 42, 79. [Link]

  • [1][2]Sigmatropic Rearrangements. (n.d.). Retrieved January 31, 2026, from [Link]

  • Synthesis of allyl phenyl sulfones from the allylic alcohols. (n.d.). Retrieved January 31, 2026, from [Link]

  • Efficient allylation of carbonyl compounds with allyl chlorides in water. (n.d.). Retrieved January 31, 2026, from [Link]

  • 2 3 Sigmatropic Rearrangement: Meaning & Example. (2023, October 21). StudySmarter US. Retrieved January 31, 2026, from [Link]

  • Proposal of the mechanism of the reaction between S Ã/allyl systems... (n.d.). Retrieved January 31, 2026, from [Link]

  • Kotani, S., et al. (2010). Chiral Sulfoxides as Neutral Coordinate-Organocatalysts in Asymmetric Allylation of N-Acylhydrazones Using Allyltrichlorosilanes. Journal of the American Chemical Society, 132(39), 13612-13614. [Link]

  • Synthesis of allylic sulfones. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

  • Kumar, A., et al. (2021). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances, 11(35), 21473-21484. [Link]

  • Pomila, & Sidhu, A. (2019). REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. Pharmatutor, 7(8), 1-10. [Link]

  • Non-C2 symmetric chiral ligand dictating allyl-allyl coupling. (2022). Nature Communications, 13(1), 3843. [Link]

  • Thermal Transformations of Allyl Phenyl Sulfide: A Quantum-Chemical Study. (n.d.). Retrieved January 31, 2026, from [Link]

  • Carbonyl allylation - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

  • Johnston, M., et al. (1988). Mechanism-Based Enzyme Inactivation Using an Allyl Sulfoxide–Allyl Sulfenate Ester Rearrangement. Biochemistry, 27(11), 4008-4017. [Link]

  • Stereospecific[1][2] Sigmatropic Rearrangement of Allylic Sulfoxides and Selenoxides. Synthesis of Novel Polycyclic Allylic Alcohols and α-Hydroxy Ketones. (n.d.). Retrieved January 31, 2026, from [Link]

  • Chiral sulfoxides in the enantioselective allylation of aldehydes with allyltrichlorosilane: a kinetic study. (2013). Organic & Biomolecular Chemistry, 11(44), 7701-7708. [Link]

  • Chiral Sulfoxide Ligands in Asymmetric Allylic Substitution. (n.d.). Retrieved January 31, 2026, from [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2017). Molecules, 22(9), 1438. [Link]

  • Allyl-Nickel Catalysis Enables Carbonyl Dehydrogenation and Oxidative Cycloalkenylation of Ketones. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

  • Dearomative Mislow–Braverman–Evans Rearrangement of Aryl Sulfoxides. (2022). JACS Au, 2(10), 2336-2342. [Link]

  • Substituted arene synthesis by allylic substitution or allylation. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

  • Sigmatropic Rearrangements. (2023, January 22). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

  • Shen, K.-H., & Yao, C.-F. (2006). Novel and efficient method for the allylation of carbonyl compounds and imines using triallylaluminum. The Journal of Organic Chemistry, 71(10), 3980-3983. [Link]

  • Priebbenow, D. L., & Caprio, V. (2017). From Allylic Sulfoxides to Allylic Sulfenates: Fifty Years of a Never-Ending[1][2]-Sigmatropic Rearrangement. European Journal of Organic Chemistry, 2017(48), 7175-7189. [Link]

  • Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. (2018). Chemical Society Reviews, 47(1), 135-179. [Link]

  • Novel and efficient method for the allylation of carbonyl compounds and imines using triallylaluminum. (2006). The Journal of Organic Chemistry, 71(10), 3980-3983. [Link]

Sources

The Versatility of Allyl Phenyl Sulfoxide in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Allyl Phenyl Sulfoxide in Heterocyclic Chemistry

Allyl phenyl sulfoxide is a multifaceted reagent that has garnered significant attention in organic synthesis for its unique reactivity and ability to facilitate the construction of complex molecular architectures. Its utility in the synthesis of heterocyclic compounds is particularly noteworthy, providing access to a diverse range of scaffolds that are prevalent in pharmaceuticals, natural products, and materials science. This technical guide delves into the key applications of allyl phenyl sulfoxide in heterocyclic synthesis, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The strategic placement of the sulfoxide group, allylic double bond, and the phenyl ring bestows upon this molecule a rich chemical reactivity, primarily revolving around the[1][2]-sigmatropic rearrangement (Mislow-Evans rearrangement) and the Pummerer reaction. These transformations, often proceeding with a high degree of stereocontrol, enable the introduction of functionalities and the formation of carbon-carbon and carbon-heteroatom bonds, which are pivotal for the assembly of heterocyclic rings. This guide will explore the application of these fundamental reactions in the synthesis of furans, indoles, and lactones, providing a blend of theoretical understanding and practical, field-proven protocols.

I. The Mislow-Evans Rearrangement: A Gateway to Functionalized Heterocycles

The[1][2]-sigmatropic rearrangement of allylic sulfoxides to allylic sulfenate esters, famously known as the Mislow-Evans rearrangement, is a cornerstone of allyl phenyl sulfoxide chemistry.[3] This reversible thermal process allows for the stereospecific conversion of an allylic sulfoxide to an allylic alcohol upon trapping the intermediate sulfenate ester with a thiophile.[4] The high degree of stereochemical transfer from the chiral sulfur center to the newly formed stereocenter in the allylic alcohol makes this a powerful tool in asymmetric synthesis.[4][5] These resulting chiral allylic alcohols are versatile precursors for a variety of heterocyclic systems.

A. Synthesis of Substituted Furans via a[1][2]-Sigmatropic Rearrangement/Cyclization Cascade

A powerful strategy for the synthesis of substituted furans involves a two-step sequence initiated by the Mislow-Evans rearrangement of allyl phenyl sulfoxide to generate a key allylic alcohol intermediate. This intermediate can then undergo a cyclization reaction to afford the furan ring. While various methods exist for the cyclization of appropriate precursors to furans, the use of allenic sulfides, which can be derived from propargyl sulfides, presents an interesting approach.[6] A more direct route involves the cyclization of β-hydroxyl allenic compounds.

Workflow for Furan Synthesis:

cluster_0 Step 1: Mislow-Evans Rearrangement cluster_1 Step 2: Furan Cyclization A Allyl Phenyl Sulfoxide B [2,3]-Sigmatropic Rearrangement (Heat, Thiophile) A->B C Allylic Alcohol Intermediate B->C D Further Functionalization (e.g., Oxidation, Addition) C->D Linkage E Cyclization Precursor D->E F Substituted Furan E->F A Allyl Phenyl Sulfoxide + Activator B Activated Sulfoxide A->B D Interrupted Pummerer Coupling B->D C Indole (Nucleophile) C->D E Allyl Indolyl Sulfonium Salt D->E F [3,3]-Sigmatropic Rearrangement E->F G C3-Thio, C2-Allyl Indole F->G

Sources

Application Note: Strategic Manipulation of Allyl Phenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Protocols for Chirality Transfer and C-C Bond Formation

Executive Summary

Allyl phenyl sulfoxide (APSO) represents a pivotal "chiral relay" in modern organic synthesis. Unlike static building blocks, APSO is dynamic; it serves as a dual-function handle that allows for diastereoselective


-alkylation (C-C bond formation) followed by a stereospecific [2,3]-sigmatropic rearrangement (C-O bond formation). This guide provides a validated experimental framework for exploiting APSO, focusing on the Mislow-Evans Rearrangement  for allylic alcohol synthesis and the 

-Lithiation
pathway for structural elaboration.

These protocols are designed for drug development workflows where enantiopurity and yield are non-negotiable.

Strategic Reaction Architecture

The utility of allyl phenyl sulfoxide lies in its ability to exist in equilibrium with its sulfenate ester, a feature we exploit to drive irreversible transformations.

Master Workflow Diagram

The following diagram illustrates the divergent pathways available from the parent sulfide, emphasizing the critical "Thiophile Trap" that drives the Mislow-Evans rearrangement.

APSO_Workflow Sulfide Allyl Phenyl Sulfide (Precursor) Sulfoxide Allyl Phenyl Sulfoxide (Chiral Scaffold) Sulfide->Sulfoxide Oxidation (NaIO4) Alkylated α-Alkylated Sulfoxide (Functionalized) Sulfoxide->Alkylated 1. LDA, -78°C 2. R-X Sulfenate Allyl Sulfenate (Transient Species) Sulfoxide->Sulfenate [2,3]-Sigmatropic Equilibrium (Heat) Pummerer α-Acetoxy Sulfide (Pummerer Product) Sulfoxide->Pummerer Ac2O (Pummerer Rearr.) Alkylated->Sulfenate Heat Alcohol Chiral Allylic Alcohol (Target Product) Sulfenate->Alcohol Thiophile Trap (P(OMe)3)

Figure 1: The APSO Divergence Map. Blue path indicates precursor synthesis; Green path indicates functionalization; Red path indicates the Mislow-Evans termination step.

Protocol A: Chemoselective Oxidation (The Setup)

Objective: Synthesize allyl phenyl sulfoxide from allyl phenyl sulfide without over-oxidation to the sulfone.

Rationale: Sodium periodate (


) is selected over 

-CPBA.

-CPBA often leads to inseparable mixtures of sulfoxide and sulfone.

allows for strict stoichiometric control and halts selectively at the sulfoxide stage [1].
Materials
  • Allyl phenyl sulfide (1.0 equiv)[1]

  • Sodium periodate (

    
    ) (1.05 equiv)
    
  • Solvent: Methanol/Water (1:1 v/v)

  • Quench: Saturated

    
    
    
Experimental Procedure
  • Dissolution: In a round-bottom flask, dissolve 10 mmol of allyl phenyl sulfide in 50 mL of Methanol.

  • Oxidant Preparation: Dissolve 10.5 mmol of

    
     in 50 mL of water. (Note: 
    
    
    
    dissolves slowly; mild warming to 35°C aids dissolution, but cool to RT before addition).
  • Addition: Add the aqueous oxidant solution dropwise to the sulfide solution at 0°C (ice bath) over 20 minutes.

    • Critical Control Point: Maintain temperature < 5°C to maximize chemoselectivity.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) overnight.

    • Validation: Monitor via TLC.[2] Sulfoxide is significantly more polar (

      
       in 30% EtOAc/Hex) than the sulfide (
      
      
      
      ).
  • Workup: Filter off precipitated sodium iodate (

    
    ). Extract the filtrate with 
    
    
    
    (3 x 30 mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (gradient 10%

    
     40% EtOAc/Hexane).
    

Protocol B: The Mislow-Evans Rearrangement

Objective: Convert the sulfoxide to a chiral allylic alcohol via [2,3]-sigmatropic rearrangement.[3][4][5][6]

Mechanism & Causality: The reaction relies on a thermal equilibrium between the sulfoxide and the allyl sulfenate.[7] The equilibrium heavily favors the sulfoxide (


). To obtain the alcohol, we must trap  the sulfenate irreversibly. A thiophile (typically a phosphite) attacks the sulfur atom of the sulfenate, cleaving the S-O bond and releasing the allylic alcohol [2].[3]
Materials
  • Allyl phenyl sulfoxide (1.0 equiv)

  • Thiophile: Trimethyl phosphite (

    
    ) (3.0 equiv)
    
  • Solvent: Methanol (MeOH) or Toluene (depending on solubility/temp requirements)

  • Buffer: Diethylamine (

    
    ) (0.1 equiv) - Optional, prevents acid-catalyzed side reactions.
    
Experimental Procedure
  • Setup: Dissolve 5 mmol of sulfoxide in 15 mL of dry MeOH.

  • Thiophile Addition: Add 15 mmol (3 equiv) of Trimethyl phosphite.

    • Note: Phosphites are odorous; work in a well-ventilated fume hood.

  • Thermal Activation: Heat the mixture to reflux (approx. 65°C for MeOH).

    • Timecourse: Reaction typically requires 6–12 hours.

    • Process Control: Monitor the disappearance of the sulfoxide UV active spot on TLC.

  • Workup: Cool to RT. Concentrate under reduced pressure to remove solvent and excess phosphite.

  • Hydrolysis (If using Phytate/Phosphite esters): Treat the residue with 10% NaOH (aq) for 1 hour to hydrolyze any phosphate esters formed, ensuring free alcohol liberation.

  • Purification: Extract with Ether/EtOAc. The byproduct is phenyl methyl sulfide/phosphates, which can be separated via column chromatography.

Stereochemical Note: This reaction transfers chirality from the Sulfur atom to the Carbon atom with high fidelity (Suprafacial transfer via a 5-membered envelope transition state) [3].

Protocol C: -Lithiation and Alkylation (Functionalization)

Objective: Introduce structural complexity before the rearrangement.

Rationale: The


-protons of the sulfoxide are acidic (

). Deprotonation creates a nucleophile that can be alkylated. Due to the chirality of the sulfur, this alkylation is often highly diastereoselective, governed by a chelated transition state involving the lithium cation and the sulfinyl oxygen [4].
Materials
  • Allyl phenyl sulfoxide

  • Base: Lithium Diisopropylamide (LDA) (1.1 equiv)

  • Electrophile: Alkyl Halide (e.g., Benzyl bromide) (1.2 equiv)

  • Solvent: Anhydrous THF

Experimental Procedure
  • LDA Preparation: In a flame-dried flask under Argon, add diisopropylamine (1.2 equiv) to THF at -78°C. Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 mins.
    
  • Deprotonation: Dissolve the sulfoxide in THF and add it via cannula to the LDA solution at -78°C.

    • Observation: The solution often turns bright yellow (characteristic of the sulfinyl carbanion).

    • Time: Stir for 45 minutes at -78°C.

  • Alkylation: Add the alkyl halide (neat or in THF) dropwise.

    • Critical Parameter: Keep temperature strictly at -78°C to maximize diastereoselectivity.

  • Quench: Pour into saturated

    
     solution.
    
  • Result: Isolate the

    
    -alkylated sulfoxide. This product can now be subjected to Protocol B (Mislow-Evans) to yield a secondary allylic alcohol with two contiguous stereocenters.
    

Data Summary & Troubleshooting

Solvent Effects on Rearrangement Rate
SolventTemperature (°C)Relative RateNotes
Methanol 65 (Reflux)FastPolar protic solvents stabilize the transition state. Preferred.
Toluene 110ModerateRequires higher temp; good for hydrophobic substrates.
THF 66SlowNon-polar aprotic is less effective for this rearrangement.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield of Alcohol Incomplete TrappingIncrease Phosphite equivalents (up to 5x) or switch to Diethylamine as thiophile.
Racemization Thermal equilibration without trappingEnsure thiophile is present before heating begins.
Sulfone Formation Over-oxidation in Protocol ALower temperature to 0°C; ensure slow addition of

.
Pummerer Product Acylating agents presentAvoid acetic anhydride or acid chlorides unless

-acetoxy sulfide is desired.

References

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[8] The Journal of Organic Chemistry, 27(1), 282–284. [Link]

  • Evans, D. A., & Andrews, G. C. (1974).[9] Allylic Sulfoxides.[3][4][6][7][9][10] Useful Reagents for Synthetic Organic Chemistry.[3][4][6][7][9][11][12][13][14] Accounts of Chemical Research, 7(5), 147–155. [Link]

  • Mislow, K., et al. (1968).[9] Thermal Racemization of Allylic Sulfoxides and Interconversion of Allylic Sulfoxides and Sulfenates.[4] Journal of the American Chemical Society, 90(18), 4869–4876. [Link]

  • Bickart, P., et al. (1968).[9] Stereochemistry of the rearrangement of allylic sulfoxides to sulfenates. Journal of the American Chemical Society, 90(18), 4869. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Allyl Phenyl Sulfoxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the scale-up synthesis of allyl phenyl sulfoxide derivatives, a class of compounds with significant applications in the pharmaceutical and fine chemical industries.[1] Recognizing the challenges inherent in transitioning from bench-scale to pilot or manufacturing scale, this document emphasizes robust, safe, and efficient protocols. The primary focus is on the controlled oxidation of allyl phenyl sulfides, a direct and widely applicable synthetic route. We will delve into the critical process parameters, safety protocols required for handling exothermic oxidation reactions, and analytical methods for ensuring product quality. This guide is intended for researchers, chemists, and process engineers in drug development and chemical manufacturing who require a reliable methodology for producing these valuable intermediates at scale.

Introduction: The Significance of Allyl Phenyl Sulfoxides

Sulfoxides are a cornerstone of modern organic synthesis and medicinal chemistry. The sulfur atom in a sulfoxide is a stereogenic center, making chiral sulfoxides highly valuable as chiral auxiliaries for asymmetric synthesis and as key pharmacophores in drug molecules.[2][3] Prominent examples of sulfoxide-containing drugs include the proton pump inhibitor esomeprazole and the wakefulness-promoting agent modafinil.[1]

Allyl phenyl sulfoxides, specifically, serve as versatile synthetic intermediates. The allyl group provides a reactive handle for a variety of transformations, while the sulfoxide moiety can direct stereochemistry or be used in reactions like the Mislow-Evans rearrangement. Their synthesis, particularly on a large scale, requires careful control to achieve high yields and purity while avoiding the common pitfall of over-oxidation to the corresponding sulfone.[4] This guide presents a validated protocol for this transformation, focusing on scalability and safety.

Overview of Synthetic Strategies

Several methods exist for the synthesis of sulfoxides. The choice of strategy often depends on the desired scale, the availability of starting materials, and whether a specific stereoisomer is required.

  • Controlled Oxidation of Sulfides: This is the most direct and economically viable route for large-scale production.[4] The primary challenge lies in the selective oxidation of the sulfide to the sulfoxide without significant formation of the sulfone byproduct. A variety of oxidants can be employed, with hydrogen peroxide being a "green" and cost-effective choice for industrial applications.[4][5]

  • Andersen Synthesis from Chiral Sulfinates: For the synthesis of enantiomerically pure sulfoxides, the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent is a classic and reliable method.[2] While highly effective for achieving optical purity, this multi-step process may be less desirable for large-scale achiral synthesis due to cost and atom economy.

  • Catalytic Asymmetric Oxidation: Methods like the Kagan-Sharpless oxidation utilize a chiral catalyst, such as a titanium complex with diethyl tartrate, to directly oxidize a prochiral sulfide to an enantioenriched sulfoxide.[2][6] This approach has been successfully applied on a multi-kilogram scale for pharmaceutical production.[2]

This guide will focus on the controlled oxidation method due to its broad applicability and suitability for scale-up.

Part 1: Scale-Up Protocol for Controlled Oxidation of Allyl Phenyl Sulfide

This section details a robust protocol for the synthesis of allyl phenyl sulfoxide via the oxidation of allyl phenyl sulfide using hydrogen peroxide in acetic acid. This transition-metal-free system is advantageous for its simplicity, use of inexpensive reagents, and environmentally benign nature.[4]

Reaction Scheme

cluster_main Oxidation of Allyl Phenyl Sulfide Sulfide Allyl Phenyl Sulfide Sulfoxide Allyl Phenyl Sulfoxide (Product) Sulfide->Sulfoxide + H₂O₂ / AcOH Sulfone Allyl Phenyl Sulfone (Over-oxidation Side Product) Sulfoxide->Sulfone + H₂O₂ (excess)

Caption: General reaction scheme for sulfide oxidation.

Materials and Equipment
Reagents & Solvents Equipment
Allyl phenyl sulfideJacketed glass reactor with overhead stirring
Hydrogen peroxide (30% w/w aq.)Temperature probe and controller
Glacial acetic acidCalibrated dropping funnel or peristaltic pump
Dichloromethane (DCM)pH meter or pH strips
Sodium hydroxide (4M aq.)Large separatory funnel
Anhydrous sodium sulfate (Na₂SO₄)Rotary evaporator
Deionized waterVacuum filtration apparatus
Detailed Step-by-Step Protocol

1. Reactor Setup and Inerting:

  • Assemble the jacketed reactor system, ensuring all glassware is clean and dry. Equip the reactor with an overhead stirrer, a temperature probe, and a dropping funnel.

  • Connect the reactor jacket to a circulating chiller/heater unit.

  • Purge the reactor with an inert gas, such as nitrogen, to displace air and moisture.

2. Charging the Reactor:

  • Charge the reactor with allyl phenyl sulfide (1.0 eq.).

  • Add glacial acetic acid (approx. 2 mL per 1 mmol of sulfide) to the reactor with stirring.[4] The acetic acid acts as both a solvent and a catalyst for the oxidation.

3. Controlled Oxidation:

  • Cool the reaction mixture to 10-15 °C using the circulating chiller. Maintaining a controlled temperature is crucial to prevent a runaway reaction and minimize over-oxidation.

  • Slowly add hydrogen peroxide (30%, 4.0 eq.) to the stirred solution via the dropping funnel over a period of 2-3 hours.[4] Causality: The slow, controlled addition of the oxidant is the most critical step for managing the reaction exotherm. A rapid addition can lead to a dangerous temperature spike and loss of selectivity.

  • After the addition is complete, allow the reaction mixture to stir at room temperature.

4. Reaction Monitoring:

  • Monitor the progress of the reaction every hour using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes).

  • Visualize spots using a UV lamp and/or potassium permanganate stain. The sulfoxide product should have a lower Rf value than the starting sulfide. The reaction is complete when the starting sulfide spot is no longer visible.

5. Work-up and Neutralization:

  • Once the reaction is complete, cool the mixture to 10 °C.

  • Carefully transfer the reaction mixture to a larger vessel containing an ice-water slush.

  • Slowly neutralize the solution by adding 4M aqueous sodium hydroxide until the pH is ~7-8. This step must be done cautiously as the neutralization is exothermic.

  • Transfer the neutralized mixture to a large separatory funnel.

6. Extraction and Drying:

  • Extract the aqueous layer with dichloromethane (3 x volume of acetic acid used).

  • Combine the organic layers.

  • Dry the combined organic phase over anhydrous sodium sulfate. Rationale: This step removes residual water, which is critical before solvent evaporation.

  • Filter off the drying agent.

7. Product Isolation:

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude allyl phenyl sulfoxide.

  • For higher purity, the crude product can be purified by vacuum distillation or recrystallization, depending on its physical state.

Process Optimization Parameters
ParameterRangeImpact on ProcessJustification
Temperature 0 °C to RTControls reaction rate and selectivity. Lower temperatures favor sulfoxide formation.Minimizes over-oxidation to sulfone and allows for better control of the exotherm.[4]
H₂O₂ Stoichiometry 2.0 - 4.0 eq.Excess ensures complete conversion of the sulfide.A significant excess can increase the rate of over-oxidation. The optimal amount should be determined empirically for each specific derivative.[4]
Addition Rate 1-4 hoursCritical for thermal safety and selectivity.Prevents dangerous accumulation of unreacted peroxide and allows the cooling system to dissipate the heat of reaction effectively.[7]
Solvent Acetic AcidActs as both solvent and catalyst.Provides a polar protic medium that facilitates the oxidation process.[4]

Part 2: Workflow and Safety in Scale-Up Operations

Scaling up oxidation reactions requires a rigorous approach to safety, as loss of control can lead to fire or explosion.[7]

Experimental Workflow Diagram

start Start setup Reactor Setup & Inerting start->setup charge Charge Sulfide & Acetic Acid setup->charge cool Cool to 10-15 °C charge->cool add_h2o2 Slow Addition of H₂O₂ cool->add_h2o2 monitor Monitor by TLC add_h2o2->monitor workup Quench & Neutralize monitor->workup Reaction Complete extract DCM Extraction workup->extract dry Dry with Na₂SO₄ extract->dry isolate Concentrate & Purify dry->isolate analyze QC Analysis (NMR, HPLC) isolate->analyze end End analyze->end

Sources

Troubleshooting & Optimization

Technical Support Center: Allyl Phenyl Sulfoxide Preparations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of allyl phenyl sulfoxide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and extensive laboratory experience. Our goal is to help you navigate the common challenges and side reactions encountered during this synthesis, ensuring reliable and high-yield preparations.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the synthesis of allyl phenyl sulfoxide, providing explanations and actionable solutions.

Q1: My yield of allyl phenyl sulfoxide is consistently low, and I observe a significant amount of a more polar byproduct. What is happening and how can I fix it?

A1: Over-oxidation to Allyl Phenyl Sulfone

A common reason for low yields is the over-oxidation of the desired sulfoxide to the corresponding sulfone.[1][2] Sulfones are thermodynamically more stable and their formation is often kinetically facile, especially under harsh oxidation conditions.

Causality: The oxidation of a sulfide to a sulfoxide is the first step. However, the sulfoxide itself can be further oxidized to a sulfone.[3][4][5] This is particularly problematic with strong oxidizing agents or when the reaction is not carefully controlled.

Mitigation Strategies:

  • Choice of Oxidant: Employ milder and more selective oxidizing agents. While reagents like hydrogen peroxide can be effective, they often require careful catalytic control to prevent over-oxidation.[5][6] Meta-chloroperbenzoic acid (m-CPBA) is a common choice, but precise stoichiometric control is crucial.[7] Sodium metaperiodate is an excellent alternative that offers high selectivity for sulfoxide formation under mild conditions.[8]

  • Reaction Temperature: Perform the oxidation at low temperatures. For instance, when using m-CPBA, conducting the reaction at -78 °C to -70 °C in a solvent like dichloromethane can significantly minimize the formation of the sulfone byproduct.[7][9]

  • Stoichiometry and Addition: Use a slight excess (e.g., 1.05-1.2 equivalents) of the oxidizing agent to ensure complete conversion of the starting sulfide, but avoid a large excess which promotes over-oxidation.[1][7] It is also best practice to add the oxidant solution slowly to the sulfide solution to maintain a low instantaneous concentration of the oxidant.[1][7]

Experimental Protocol: Selective Oxidation with m-CPBA

  • Dissolve allyl phenyl sulfide (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.

  • Add the m-CPBA solution dropwise to the sulfide solution over 30-60 minutes, ensuring the temperature remains below -70 °C.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The byproduct, m-chlorobenzoic acid, can often be removed by filtration.[7]

Q2: I've isolated my product, but my NMR spectrum shows unexpected peaks corresponding to an allylic alcohol. What is the source of this impurity?

A2: The Mislow-Evans Rearrangement

The presence of an allylic alcohol impurity is a strong indicator of a[10][11]-sigmatropic rearrangement known as the Mislow-Evans rearrangement.[10][12] This thermal process converts the allyl sulfoxide into an unstable sulfenate ester, which can then be cleaved to form an allylic alcohol.[10][11][12]

Mechanism and Causality: This rearrangement is thermally driven.[10][12] Heating the allyl phenyl sulfoxide, for instance during distillation at elevated temperatures or prolonged reflux, can trigger this intramolecular reaction.[11] The presence of certain reagents, particularly thiophiles, can facilitate the cleavage of the intermediate sulfenate ester.[11][12]

Mislow_Evans

Troubleshooting and Prevention:

  • Avoid High Temperatures: Purify allyl phenyl sulfoxide using methods that do not require high heat, such as column chromatography on silica gel.[13] If distillation is necessary, perform it under high vacuum to keep the boiling point as low as possible.[7]

  • Storage Conditions: Store the purified allyl phenyl sulfoxide at low temperatures (e.g., 4 °C) to minimize thermal rearrangement over time.[7] It is also recommended to store it under an inert atmosphere to prevent oxidative degradation.[7]

  • Quench and Workup: Be mindful of the reagents used during the workup. While less common in a standard oxidation workup, the presence of nucleophilic species could potentially interact with the sulfenate intermediate if it forms.

Q3: My reaction mixture turned dark, and I've isolated a complex mixture of products, including some that appear to be α-acyloxy thioethers. What could be causing this?

A3: Pummerer-type Side Reactions

The formation of α-acyloxy thioethers and a complex product mixture, often accompanied by darkening of the reaction, suggests the occurrence of a Pummerer rearrangement or related side reactions.[14][15] This reaction typically occurs when a sulfoxide is treated with an acid anhydride (like acetic anhydride, which can be present as an impurity in m-CPBA) or other activating agents.[14]

Mechanism and Causality: The Pummerer rearrangement is initiated by the acylation of the sulfoxide oxygen.[14] This is followed by elimination to form a thial-cation intermediate, which is then trapped by a nucleophile (such as an acetate anion) to yield the α-acyloxy thioether.[14] Allyl sulfoxides can be particularly susceptible to variations of this reaction.[16]

Pummerer_Reaction Sulfoxide Allyl Phenyl Sulfoxide AcylatedSulfoxide Acylated Sulfoxide Sulfoxide->AcylatedSulfoxide + Activator Activator Activator (e.g., Ac₂O) ThialCation Thial-Cation Intermediate AcylatedSulfoxide->ThialCation - AcOH Product α-Acyloxy Thioether ThialCation->Product + Nucleophile Nucleophile Nucleophile (e.g., AcO⁻)

Prevention and Control:

  • Purity of Reagents: Ensure that the oxidizing agent, such as m-CPBA, is of high purity and free from significant amounts of the corresponding acid anhydride.

  • Avoid Acidic Conditions: Pummerer-type reactions are often promoted by acids.[14] Maintaining neutral or slightly basic conditions during the reaction and workup can suppress this side reaction. The use of a bicarbonate wash during workup is beneficial.[9]

  • Alternative Synthetic Routes: If Pummerer-type side products are a persistent issue, consider alternative methods for sulfoxide synthesis that do not employ activating agents, such as oxidation with sodium metaperiodate in a neutral aqueous/organic biphasic system.[8] Another approach is the S-allylation of sulfinate esters under specific Pummerer-like conditions that are designed to avoid this rearrangement.[16][17]

Frequently Asked Questions (FAQs)

Q: What are the key differences between common oxidants for the sulfide to sulfoxide conversion?

A: The choice of oxidant is critical for a successful synthesis. Here is a comparison of some common options:

OxidantProsCons
m-CPBA Readily available, generally effective.Can lead to over-oxidation; may contain acidic impurities that trigger side reactions.[7]
Hydrogen Peroxide (H₂O₂) Inexpensive, environmentally benign byproduct (water).Often requires a catalyst; can be slow and prone to over-oxidation if not well-controlled.[5][6]
Sodium Metaperiodate (NaIO₄) Highly selective for sulfoxide formation, mild conditions.[8]Higher cost, generates solid waste (sodium iodate).[8]
Oxone® A stable, solid source of peroxymonosulfate; effective.Can be a strong oxidant, requiring careful control.

Q: How can I best purify my crude allyl phenyl sulfoxide?

A: The primary impurities are typically the starting allyl phenyl sulfide and the over-oxidized allyl phenyl sulfone.

  • Column Chromatography: This is the most common and effective method. A silica gel column using a solvent system like hexane/ethyl acetate or dichloromethane/methanol can effectively separate the sulfoxide from the less polar sulfide and the more polar sulfone.[3][13]

  • Recrystallization: If the sulfoxide is a solid at room temperature, recrystallization can be an option, although allyl phenyl sulfoxide is often an oil.[13]

  • Vacuum Distillation: This can be used, but with caution due to the risk of the Mislow-Evans rearrangement at high temperatures.[7][13] Use a high vacuum to minimize the boiling point.

Q: What are the recommended storage conditions for allyl phenyl sulfoxide?

A: To ensure maximum shelf-life, it is recommended to store allyl phenyl sulfoxide at 4 °C in a sealed vessel, preferably under an inert atmosphere (like nitrogen or argon) to exclude oxygen and moisture.[7] This minimizes both thermal degradation (Mislow-Evans rearrangement) and potential oxidation.

Q: Are there alternative, thiol-free methods for preparing allyl phenyl sulfoxide?

A: Yes, while the oxidation of allyl phenyl sulfide is the most direct route, concerns over the handling of thiophenol (a common precursor to the sulfide which has a strong, unpleasant odor) have led to the development of other methods.[18] One-pot syntheses starting from benzyl bromides, potassium thioacetate, and an oxidant like Oxone® have been reported, providing a more convenient, thiol-free approach.[18] Additionally, methods involving the reaction of Grignard reagents with specialized sulfoxide reagents have been developed to create sulfoxides without starting from a pre-formed sulfide.[19]

References

  • Mislow–Evans rearrangement - Wikipedia. Wikipedia. [Link]

  • Mislow–Evans Rearrangement and Mechanism. Maxbrain Chemistry. [Link]

  • Dearomative Mislow–Braverman–Evans Rearrangement of Aryl Sulfoxides. JACS Au - ACS Publications. [Link]

  • Dearomative Mislow–Braverman–Evans Rearrangement of Aryl Sulfoxides. PMC - NIH. [Link]

  • Sulfoxide Synthesis from Sulfinate Esters under Pummerer-like Conditions. ChemRxiv. [Link]

  • Sulfoxide synthesis from sulfinate esters under Pummerer-like conditions. RSC Publishing. [Link]

  • Pummerer rearrangement - Wikipedia. Wikipedia. [Link]

  • Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. AWS. [Link]

  • Intramolecular Stereospecific Pummerer Reactions of Aryl (Substitutedmethyl) Sulfoxides Bearing Electron-withdrawing Groups with Acetic Anhydride. Bulletin of the Chemical Society of Japan | Oxford Academic. [Link]

  • Pummerer Rearrangement. Chem-Station Int. Ed. [Link]

  • Synthesis of Aryl Sulfones. ResearchGate. [Link]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

  • methyl phenyl sulfoxide. Organic Syntheses Procedure. [Link]

  • One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. PMC. [Link]

  • Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. PMC. [Link]

  • (PDF) Synthesis of Enantioenriched Sulfoxides. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [Link]

  • phenyl vinyl sulfone and sulfoxide. Organic Syntheses Procedure. [Link]

  • A Sulfoxide Reagent for One‐Pot, Three‐Component Syntheses of Sulfoxides and Sulfinamides. PMC. [Link]

  • Oxidation of a sulfide to sulfoxides and sulfone. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Allyl phenyl sulfide - SAFETY DATA SHEET. Acros Organics. [Link]

  • Previous sulfoxide synthesis approaches. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. MDPI. [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]

  • The Basic Isomerization of Allyl Aryl Sulfides to Propenyl Aryl Sulfides1a. ACS Publications. [Link]

  • Preparation of allyl phenyl ether. PrepChem.com. [Link]

  • How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. [Link]

  • Alkyl Sulfoxides as Radical Precursors and Their Use in the Synthesis of Pyridine Derivatives. ChemRxiv. [Link]

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Technical Support Center: Diastereoselectivity in Allyl Phenyl Sulfoxide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diastereoselectivity issues in reactions involving allyl phenyl sulfoxides. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges related to stereochemical control in their experiments. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established mechanistic principles.

Section 1: Foundational Principles of Diastereoselectivity

The chirality at the sulfur atom of an allyl phenyl sulfoxide provides a powerful tool for controlling the stereochemical outcome of reactions at the adjacent allyl group. The[1][2]-sigmatropic rearrangement, often referred to as the Mislow-Evans rearrangement, is a cornerstone of this chemistry, allowing for the transfer of chirality from sulfur to a new stereocenter on the carbon framework.[3][4][5] Understanding the factors that govern this stereochemical transfer is critical for troubleshooting and optimizing your reactions.

The Mislow-Evans Rearrangement: A[1][2]-Sigmatropic Shift

The thermal rearrangement of an allylic sulfoxide (1) proceeds through a concerted, cyclic transition state to form a sulfenate ester (2).[3][5] This intermediate is typically trapped in situ with a thiophile, such as a phosphite ester, to yield the corresponding allylic alcohol (3).[1][3] The high degree of order in the five-membered ring transition state is responsible for the efficient transfer of stereochemistry.[5][6]

Zimmerman_Traxler cluster_reactants Reactants cluster_transition_states Zimmerman-Traxler Transition States cluster_products Products E_enolate E-Allyl Sulfoxide TS_anti Chair-like TS (R equatorial) E_enolate->TS_anti + Aldehyde Z_enolate Z-Allyl Sulfoxide TS_syn Chair-like TS (R axial) Z_enolate->TS_syn + Aldehyde Aldehyde Aldehyde Anti_product Anti Diastereomer TS_anti->Anti_product Syn_product Syn Diastereomer TS_syn->Syn_product

Caption: Zimmerman-Traxler model for predicting diastereoselectivity.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during allyl phenyl sulfoxide reactions in a question-and-answer format.

Q1: My reaction is yielding a low diastereomeric ratio (d.r.). What are the likely causes?

A1: Poor diastereoselectivity can arise from several factors that disrupt the highly ordered transition state required for efficient chirality transfer.

  • Incomplete Formation of a Single Transition State Geometry: The Zimmerman-Traxler model predicts that the geometry of the allyl component dictates the stereochemical outcome. [2]If both E and Z isomers of the starting allyl sulfoxide are present, or if the reaction conditions allow for equilibration, a mixture of diastereomers will be formed.

  • Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the less favored diastereomer, leading to a decrease in selectivity. [7]It is crucial to maintain the recommended low temperatures for reactions involving strong bases like LDA. [1]* Solvent Effects: The coordinating ability of the solvent can influence the structure of the transition state. Non-coordinating solvents like toluene are often preferred to maintain a tight, organized transition state. [8]* Chelation Control: In reactions with carbonyl compounds, the presence of a Lewis acid can promote a chelated transition state, significantly influencing diastereoselectivity. [8]The nature of the metal cation (e.g., Li+, Zn2+) plays a critical role.

Q2: I am observing significant amounts of the starting allyl phenyl sulfoxide at the end of the reaction. What could be the problem?

A2: The-[1][2]sigmatropic rearrangement of allylic sulfoxides to sulfenate esters is a reversible process, generally favoring the sulfoxide. [5][6]Incomplete conversion can be due to:

  • Inefficient Trapping of the Sulfenate Ester: The equilibrium must be driven towards the product by efficiently trapping the sulfenate ester with a thiophile. [3][5]Ensure that a sufficient excess of a potent thiophile, such as trimethyl phosphite, is used.

  • Insufficient Thermal Energy: While high temperatures can erode diastereoselectivity, the rearrangement does require a certain activation energy. If the reaction temperature is too low, the rate of rearrangement will be slow, leading to incomplete conversion within a practical timeframe.

Q3: How can I improve the diastereoselectivity of my reaction?

A3: Optimizing for high diastereoselectivity involves carefully controlling the reaction parameters to favor a single, low-energy transition state.

ParameterRecommendationRationale
Starting Material Purity Ensure the stereochemical purity of the chiral allyl phenyl sulfoxide.The stereochemical integrity of the starting material directly translates to the product.
Reaction Temperature Maintain low temperatures, typically -78 °C for base-mediated reactions.Minimizes competing, non-selective reaction pathways and prevents erosion of stereoselectivity. [1]
Choice of Base Use a strong, non-nucleophilic base like LDA for deprotonation.Ensures rapid and complete formation of the desired anion. [1]
Solvent Employ non-coordinating solvents such as THF or toluene.Promotes a well-defined, organized transition state. [8]
Additives Consider the use of Lewis acids to enforce chelation control where applicable.Can lock the conformation of the transition state, leading to higher selectivity. [2][8]
Q4: Are there alternative methods for synthesizing chiral allyl phenyl sulfoxides?

A4: Yes, several methods exist for the preparation of enantiomerically enriched sulfoxides.

  • Asymmetric Oxidation of Prochiral Sulfides: This is a direct and widely used method. [9][10]Chiral reagents or catalysts are used to selectively deliver an oxygen atom to one of the lone pairs of the sulfur atom.

  • Nucleophilic Substitution on Chiral Sulfinates: The Andersen synthesis involves the reaction of an organometallic reagent with a diastereomerically pure sulfinate ester, such as menthyl p-toluenesulfinate. [7][11]This method provides excellent control over the absolute stereochemistry at the sulfur center.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Mislow-Evans rearrangement.

Protocol: Diastereoselective Synthesis of an Allylic Alcohol via Mislow-Evans Rearrangement

This protocol describes the rearrangement of a chiral allyl phenyl sulfoxide to the corresponding allylic alcohol.

Materials:

  • Chiral Allyl Phenyl Sulfoxide (1.0 eq)

  • Trimethyl Phosphite (3.0 eq)

  • Anhydrous Methanol (as solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral allyl phenyl sulfoxide.

  • Dissolution: Dissolve the sulfoxide in anhydrous methanol.

  • Addition of Thiophile: Add trimethyl phosphite to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired allylic alcohol.

Section 4: References

  • Mislow–Evans rearrangement. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Marek, I., & Chechik-Lankin, H. (2013). Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State. Accounts of chemical research, 46(11), 2549–2559. [Link]

  • Colomer, I., Ureña, M., Viso, A., & Fernández de la Pradilla, R. (2020).‐[1][2]Sigmatropic rearrangement of allylic sulfoxides and proposed cascade processes for the synthesis of 1,4‐diol and 1,4‐aminoalcohol derivatives. Organic Letters, 22(24), 9578-9583. [Link]

  • Marek, I., & Chechik-Lankin, H. (2013). Axial Preferences in Allylations via the Zimmerman–Traxler Transition State. Accounts of Chemical Research, 46(11), 2549–2559. [Link]

  • Kiełbasiński, P. (2018). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Molecules, 23(10), 2638. [Link]

  • Wang, Z., et al. (2024). Dearomative Mislow–Braverman–Evans Rearrangement of Aryl Sulfoxides. JACS Au, 5(2), 998-1006. [Link]

  • Wang, Z., et al. (2024). Dearomative Mislow-Braverman-Evans Rearrangement of Aryl Sulfoxides. JACS Au, 5(2), 998-1006. [Link]

  • García-Ruano, J. L., et al. (2023). Base-Induced Sulfoxide-Sulfenate Rearrangement of 2-Sulfinyl Dienes for the Regio- and Stereoselective Synthesis of Enantioenriched Dienyl Diols. The Journal of Organic Chemistry, 88(6), 3623-3634. [Link]

  • Wang, Z., et al. (2024). Dearomative Mislow–Braverman–Evans Rearrangement of Aryl Sulfoxides. JACS Au, 5(2), 998-1006. [Link]

  • Chiral sulfoxides in the enantioselective allylation of aldehydes with allyltrichlorosilane: A kinetic study. (2025). Request PDF. [Link]

  • Stereospecific [1][2]Sigmatropic Rearrangement of Allylic Sulfoxides and Selenoxides. Synthesis of Novel Polycyclic Allylic Alcohols and α-Hydroxy Ketones. (2025). Request PDF. [Link]

  • 2,3-sigmatropic rearrangement. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Fernández de la Pradilla, R., & Viso, A. (2017). From Allylic Sulfoxides to Allylic Sulfenates: Fifty Years of a Never-Ending-[1][2]Sigmatropic Rearrangement. Chemical reviews, 117(24), 14201–14243. [Link]

  • Asymmetric Copper-Catalyzed-[1][2]Sigmatropic Rearrangements of Alkyl- and Aryl-Substituted Allyl Sulfides. (n.d.). Organic Syntheses. [Link]

  • Chiral Sulfoxides Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Itoh, T., et al. (2019). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry, 84(15), 9443-9451. [Link]

  • Ogasawara, M., et al. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. Molecules, 27(22), 7848. [Link]

  • Highly Regio- and Stereoselective Halohydroxylation Reaction of 1,2-Allenyl Phenyl Sulfoxides. Reaction Scope, Mechanism, and the Corresponding Pd- or Ni-Catalyzed Selective Coupling Reactions. (2025). ResearchGate. [Link]

  • Asymmetric Synthesis of Chiral Sulfoxides. (2008). In Wiley-VCH. [Link]

  • García-Ruano, J. L., et al. (2023). Base-Induced Sulfoxide-Sulfenate Rearrangement of 2-Sulfinyl Dienes for the Regio- and Stereoselective Synthesis of Enantioenriched Dienyl Diols. The Journal of Organic Chemistry, 88(6), 3623-3634. [Link]

  • Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. (2023). MDPI. [Link]

  • Philip, R. M., et al. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. Organic & Biomolecular Chemistry, 19(26), 5771-5790. [Link]

  • Mislow-Evans Rearrangement. (n.d.). CDN. [Link]

  • Synthesis of alkyl allenyl sulfoxides from thiosuccinimides via-[1][2]sigmatropic rearrangement. (2023). Taylor & Francis Group. [Link]

  • Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. (2024). Nature Communications, 15(1), 1-9. [Link]

  • Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Urbana-Champaign. [Link]

  • Synthesis of Enantioenriched Sulfoxides. (2011). ResearchGate. [Link]

  • Rearrangements of Sulfoxides and Sulfones in the Total Synthesis of Natural Compounds. (2025). Russian Chemical Reviews. [Link]

  • Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. (2017). Accounts of chemical research, 50(9), 2316–2328. [Link]

  • Studies of Diastereoselectivity in Diels−Alder Reactions of Enantiopure (SS)-2-(p-Tolylsulfinyl)-1,4-naphthoquinone and Chiral Racemic Acyclic Dienes. (1999). The Journal of Organic Chemistry, 64(22), 8027-8033. [Link]

  • Mechanistic studies on a sulfoxide transfer reaction mediated by diphenyl sulfoxide/triflic anhydride. (2012). Chemistry, 18(11), 3333–3341. [Link]

  • The Zimmerman-Traxler Transition State Model. (2013). YouTube. [Link]

  • Sigmatropic Rearrangements. (2023). Chemistry LibreTexts. [Link]

  • The Zimmerman-Traxler mechanistic model. (n.d.). University of Rochester. [Link]

  • The aldol reaction. (2020). Chemistry LibreTexts. [Link]

  • Chiral sulfoxides in the enantioselective allylation of aldehydes with allyltrichlorosilane: a kinetic study. (2011). Organic & Biomolecular Chemistry, 9(19), 6727-6734. [Link]

  • Mislow-Evans Rearrangement. (n.d.). Merck Index. [Link]

  • Chiral sulfoxides as activators of allyl trichlorosilanes in the stereoselective allylation of aldehydes. (2005). Organic & Biomolecular Chemistry, 3(17), 3139-3145. [Link]

  • Enantioselective Chan-Lam S-Arylation of Sulfenamides. (2025). Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Palladium-Catalyzed Coupling with Allyl Phenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting palladium-catalyzed coupling reactions utilizing allyl phenyl sulfoxide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems you might encounter.

Q1: My reaction shows low to no conversion of the starting material. What are the primary factors to investigate?

A1: Low or no conversion in a palladium-catalyzed allylic substitution with allyl phenyl sulfoxide is a common issue that can often be resolved by systematically evaluating several key parameters.

  • Catalyst Activation and Integrity: The active catalyst in these reactions is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Inefficient reduction can lead to a low concentration of the active catalyst.

    • Recommendation: Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If you observe the formation of palladium black (precipitated metallic palladium), this is a strong indicator of catalyst deactivation and aggregation. This can be caused by high temperatures or an inappropriate ligand-to-metal ratio.

  • Ligand Selection: The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst.[1] The ligand must be able to facilitate the oxidative addition of the allyl phenyl sulfoxide to the Pd(0) center.

    • Recommendation: For allylic substitutions, phosphine ligands are commonly employed.[1] Electron-rich and sterically bulky phosphine ligands can often enhance the rate of oxidative addition. A screening of different phosphine ligands, such as triphenylphosphine (PPh₃), or bidentate ligands like dppe, is a good starting point.

  • Solvent and Base Combination: The solvent and base play crucial roles in the reaction. The solvent must solubilize all components of the reaction, while the base is often required to generate the active nucleophile.

    • Recommendation: Aprotic polar solvents like THF, dioxane, or DMF are generally good choices. The choice of base depends on the pKa of your nucleophile. For soft nucleophiles like malonates, a weaker base such as NaH or a carbonate base may be sufficient. For harder nucleophiles, a stronger base might be necessary. It's important to ensure the base is compatible with your substrate and nucleophile and does not lead to side reactions.

Q2: I am observing the formation of multiple products or significant side reactions. What are the likely culprits?

A2: The presence of the sulfoxide group introduces unique possibilities for side reactions that are not typically observed with more common leaving groups like acetates or carbonates.

  • Elimination Reactions: β-hydride elimination from the π-allylpalladium intermediate can lead to the formation of dienes. This is more likely to occur if the nucleophilic attack is slow.

    • Recommendation: Increasing the concentration of the nucleophile or using a more reactive nucleophile can help to favor the desired substitution pathway over elimination.

  • Reactions at the Sulfur Center: The sulfoxide itself can be a target for side reactions.

    • Reduction of the Sulfoxide: Under certain conditions, particularly with phosphine ligands at elevated temperatures, the sulfoxide can be reduced to the corresponding sulfide. This would consume your starting material without generating the desired product.

    • Pummerer-type Rearrangements: In the presence of an activating agent (which could be generated under the reaction conditions), the sulfoxide could undergo a Pummerer-type rearrangement, leading to a variety of undesired byproducts.

  • Regioselectivity Issues: For unsymmetrical allyl phenyl sulfoxides, the nucleophile can attack at either terminus of the allyl system.[2]

    • Recommendation: The regioselectivity is influenced by the sterics and electronics of the allyl substrate and the nucleophile, as well as the ligand on the palladium catalyst.[3] Bulky ligands tend to favor attack at the less substituted position. A careful selection of the ligand is key to controlling regioselectivity.

Q3: The stereochemistry of my product is not what I expected. How can I control the stereochemical outcome?

A3: The stereochemistry of the Tsuji-Trost reaction is well-studied and generally proceeds through a double inversion mechanism, leading to overall retention of stereochemistry at the allylic carbon.[1] However, several factors can influence the final stereochemical outcome.

  • Mechanism of Nucleophilic Attack: The nature of the nucleophile plays a critical role. "Soft" nucleophiles (pKa of conjugate acid < 25) typically attack the allyl group directly, leading to an inversion of configuration at the carbon atom.[2] "Hard" nucleophiles (pKa of conjugate acid > 25) may coordinate to the metal first, followed by reductive elimination, which can lead to retention of configuration at the carbon atom.[2]

  • Stereochemistry of the Allyl Phenyl Sulfoxide: If the allyl phenyl sulfoxide itself is chiral at the sulfur atom, this can potentially influence the stereochemical outcome of the reaction, although this is a less commonly explored area.

  • Ligand Effects: The use of chiral ligands can induce enantioselectivity in the reaction, leading to the formation of a single enantiomer of the product from a racemic starting material.[1]

Frequently Asked Questions (FAQs)

Q1: How does allyl phenyl sulfoxide compare to other leaving groups in palladium-catalyzed allylic substitution?

A1: The phenyl sulfoxide group is a less common leaving group in Tsuji-Trost reactions compared to more traditional leaving groups like acetates, carbonates, and halides. The efficiency of the sulfoxide as a leaving group depends on its ability to be displaced by the Pd(0) catalyst during the oxidative addition step. While sulfenate anions are known to be viable leaving groups in some palladium-catalyzed cross-coupling reactions, the kinetics of this step with allyl phenyl sulfoxide may be slower compared to more conventional leaving groups. This could necessitate more forcing reaction conditions (e.g., higher temperatures, more active catalysts).

Q2: What is the general catalytic cycle for the palladium-catalyzed coupling of allyl phenyl sulfoxide?

A2: The reaction is expected to follow the general catalytic cycle of the Tsuji-Trost reaction:

  • Coordination: The Pd(0) catalyst coordinates to the double bond of the allyl phenyl sulfoxide.

  • Oxidative Addition: The palladium atom inserts into the carbon-sulfur bond, displacing the phenyl sulfenate anion and forming a π-allylpalladium(II) complex.[1]

  • Nucleophilic Attack: The nucleophile attacks one of the terminal carbons of the π-allyl complex.

  • Reductive Elimination/Product Release: The product is released from the palladium complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Visualizing the Process

The Catalytic Cycle

Tsuji-Trost Catalytic Cycle Catalytic Cycle for Allyl Phenyl Sulfoxide Coupling Pd0 Pd(0)Ln Coordination Coordination Complex Pd0->Coordination + Allyl-S(O)Ph PiAllyl π-Allyl Pd(II) Complex Coordination->PiAllyl Oxidative Addition (- PhS(O)⁻) ProductComplex Product-Pd(0) Complex PiAllyl->ProductComplex + Nucleophile⁻ ProductComplex->Pd0 Product Release

Caption: The catalytic cycle for the palladium-catalyzed coupling of allyl phenyl sulfoxide.

Troubleshooting Workflow

Troubleshooting Workflow Troubleshooting Low Yield in Allyl Phenyl Sulfoxide Coupling Start Low or No Yield CheckCatalyst Check Catalyst (Pd(0) source? Deactivation?) Start->CheckCatalyst CheckLigand Screen Ligands (e.g., PPh₃, dppe) CheckCatalyst->CheckLigand Catalyst OK CheckConditions Optimize Conditions (Solvent, Base, Temp.) CheckLigand->CheckConditions Ligand OK AnalyzeByproducts Analyze Byproducts (Elimination? Reduction?) CheckConditions->AnalyzeByproducts Still Low Yield Success Improved Yield CheckConditions->Success Optimization Successful AnalyzeByproducts->CheckLigand Side Reactions Observed

Sources

Technical Support Center: Preventing Racemization of Chiral Allyl Phenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization in chiral allyl phenyl sulfoxides. Chiral sulfoxides are pivotal in pharmaceuticals and asymmetric synthesis, making the preservation of their stereochemical integrity paramount.[1][2] This resource is designed to offer practical, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis, purification, or storage of chiral allyl phenyl sulfoxides.

Issue 1: Significant loss of enantiomeric excess (% ee) after synthesis and workup.

This is a frequent challenge, often stemming from the inherent instability of the allyl sulfoxide moiety, which can undergo a[3][4]-sigmatropic rearrangement.[5][6]

Step 1: Analyze the Reaction and Workup Conditions

  • Temperature: Allylic sulfoxides are thermally labile and can racemize at elevated temperatures, sometimes even below 50°C.[5] The Mislow-Evans rearrangement, a[3][4]-sigmatropic shift, is a common pathway for this racemization.[5]

  • pH: Acidic or basic conditions can catalyze racemization. While most sulfoxides are stable, the presence of certain functionalities can increase their sensitivity.

  • Solvent Choice: The polarity of the solvent plays a crucial role. Racemization of allyl phenyl sulfoxides is often faster in apolar solvents like toluene and diethyl ether, while polar solvents such as methanol can help preserve optical purity.[3][5]

Solutions & Optimization:

  • Maintain Low Temperatures: Conduct your reaction and all subsequent workup steps at or below room temperature whenever possible. If heating is necessary, carefully optimize the temperature and reaction time to minimize racemization.

  • Ensure Neutral pH: During aqueous workup, use buffered solutions to maintain a neutral pH. Avoid strong acids or bases.

  • Solvent Selection: For reactions and extractions, consider using polar aprotic solvents. For storage, dissolving the purified sulfoxide in a polar solvent like methanol can significantly extend its shelf life in terms of enantiomeric purity.[3][5]

Step 2: Evaluate the Purification Method

  • Chromatography: Standard silica gel chromatography can sometimes lead to racemization, especially if the silica is slightly acidic or if the elution time is prolonged.

  • Distillation: This method is generally not recommended for thermally sensitive compounds like allyl phenyl sulfoxides due to the high temperatures involved.[7]

Solutions & Optimization:

  • Neutralize Silica Gel: Before use, wash the silica gel with a suitable solvent system containing a small amount of a neutral or slightly basic additive (e.g., triethylamine) to neutralize acidic sites.

  • Flash Chromatography: Employ flash chromatography to minimize the time the compound spends on the stationary phase.

  • Alternative Purification: Consider recrystallization if your compound is a solid, as this can sometimes be a milder method.

Issue 2: Inconsistent or non-reproducible % ee values between batches.

This issue often points to subtle variations in experimental parameters or the presence of trace impurities that can catalyze racemization.

Step 1: Scrutinize Reagent and Solvent Quality

  • Peroxides: Solvents like diethyl ether and THF can form peroxides over time, which can initiate radical pathways leading to racemization.

  • Metal Contaminants: Trace amounts of transition metals can catalyze racemization.[6][8]

Solutions & Optimization:

  • Use Fresh, High-Purity Solvents: Always use freshly distilled or inhibitor-free solvents. Test for peroxides before use, especially with older solvent stocks.

  • Chelating Agents: If metal catalysis is suspected, the addition of a small amount of a chelating agent like EDTA during workup might be beneficial, although this should be tested on a small scale first.

Step 2: Standardize Experimental Procedures

  • Precise Timing: For thermally sensitive reactions, ensure that heating times are strictly controlled and consistent between batches.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and potential side reactions that could affect stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for chiral allyl phenyl sulfoxides?

The main pathway for racemization in chiral allyl phenyl sulfoxides is a reversible[3][4]-sigmatropic rearrangement known as the Mislow-Evans rearrangement.[5] This process involves the conversion of the chiral sulfoxide into an achiral sulfenate ester intermediate, which then rearranges back to the sulfoxide. Because the intermediate is achiral, the forward and reverse reactions can lead to the formation of both enantiomers, resulting in racemization.[5]

Q2: How does solvent polarity affect the rate of racemization?

The rate of racemization for allyl phenyl sulfoxides is highly dependent on the solvent.[3][5] Apolar solvents, such as toluene and diethyl ether, tend to accelerate racemization. In contrast, polar solvents, like methanol, can significantly slow down this process, thereby preserving the optical purity of the sulfoxide.[3][5]

Q3: Are there any additives that can be used to suppress racemization during a reaction?

While specific, universally applicable additives are not well-documented for all cases, the general principle is to control factors that promote racemization. This includes maintaining a neutral pH and minimizing exposure to heat and light. In some catalytic systems, the choice of ligands can influence the stability of the chiral center.[8]

Q4: What are the best practices for the long-term storage of chiral allyl phenyl sulfoxides?

For long-term storage, it is recommended to keep the compound in a solid, crystalline form if possible, at low temperatures (e.g., -20°C), and protected from light. If the compound is an oil, dissolving it in a small amount of a high-purity, polar solvent like methanol and storing it at low temperatures can help maintain its enantiomeric integrity.[3][5]

Q5: How can I accurately determine the enantiomeric excess (% ee) of my allyl phenyl sulfoxide?

The most common and reliable method for determining the % ee of chiral sulfoxides is through chiral High-Performance Liquid Chromatography (HPLC).[9][10] It is crucial to develop a validated HPLC method using a suitable chiral stationary phase (e.g., polysaccharide-based columns) that provides baseline separation of the enantiomers.[9] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents can also be used, but HPLC is generally preferred for its accuracy and sensitivity.

Experimental Protocol: Monitoring and Preventing Racemization

This protocol outlines a general workflow for monitoring and minimizing racemization during a typical reaction involving a chiral allyl phenyl sulfoxide.

Phase 1: Reaction Setup

  • Solvent Selection: Choose a polar aprotic solvent (e.g., acetonitrile, DMF) or a polar protic solvent (e.g., ethanol, methanol) if compatible with your reaction chemistry.[3][5]

  • Temperature Control: Set up the reaction in a vessel that allows for precise temperature control (e.g., a jacketed reactor or an ice bath).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (N₂ or Ar) and maintain a positive pressure throughout the reaction.

Phase 2: Reaction Monitoring

  • Time-Point Sampling: At regular intervals, withdraw small aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable reagent (e.g., a buffered solution) to stop the reaction and neutralize any acidic or basic species.

  • Sample Preparation: Perform a rapid workup of the aliquot (e.g., a quick extraction with a suitable solvent).

  • % ee Analysis: Analyze the enantiomeric excess of the aliquot using a pre-validated chiral HPLC method.

Phase 3: Workup and Purification

  • Temperature: Cool the reaction mixture to a low temperature (e.g., 0°C) before starting the workup.

  • pH Control: Use pre-chilled, neutral aqueous solutions (e.g., saturated ammonium chloride, brine) for washing steps.

  • Solvent Removal: Remove the solvent under reduced pressure at a low temperature (rotary evaporation with a cold water bath).

  • Chromatography: If column chromatography is necessary, use a neutral stationary phase and perform the separation as quickly as possible.

Data Presentation

Table 1: Effect of Solvent on Racemization Half-Life of a Chiral Allyl Phenyl Sulfoxide

SolventPolarityRacemization Half-life (t₁/₂) at Room Temperature
TolueneApolarSignificantly shorter (racemization observed)[3][5]
Diethyl EtherApolarShorter (racemization observed)[3][5]
MethanolPolar> 4 days[3][5]

This table summarizes the general trend of solvent effects on the racemization of chiral allyl phenyl sulfoxides. Actual half-lives will vary depending on the specific substrate and conditions.

Visualization

Diagram 1: Racemization Mechanism of Chiral Allyl Phenyl Sulfoxide

G cluster_0 Mislow-Evans Rearrangement cluster_1 Overall Process (R)-Allyl Phenyl Sulfoxide (R)-Allyl Phenyl Sulfoxide Achiral Sulfenate Ester\n(Intermediate) Achiral Sulfenate Ester (Intermediate) (R)-Allyl Phenyl Sulfoxide->Achiral Sulfenate Ester\n(Intermediate) [2,3]-Sigmatropic Rearrangement (S)-Allyl Phenyl Sulfoxide (S)-Allyl Phenyl Sulfoxide Achiral Sulfenate Ester\n(Intermediate)->(S)-Allyl Phenyl Sulfoxide [2,3]-Sigmatropic Rearrangement Enantiomerically Pure Enantiomerically Pure Racemic Mixture Racemic Mixture Enantiomerically Pure->Racemic Mixture Racemization

Caption: The racemization of chiral allyl phenyl sulfoxides proceeds through a[3][4]-sigmatropic rearrangement.

Diagram 2: Troubleshooting Workflow for Racemization

G Start Racemization Observed CheckTemp Check Temperature (Reaction & Workup) Start->CheckTemp CheckSolvent Evaluate Solvent Polarity Start->CheckSolvent CheckpH Assess pH Conditions Start->CheckpH CheckPurification Review Purification Method Start->CheckPurification LowerTemp Lower Temperature CheckTemp->LowerTemp UsePolarSolvent Switch to Polar Solvent CheckSolvent->UsePolarSolvent Neutralize Ensure Neutral pH CheckpH->Neutralize ModifyPurification Modify Purification (e.g., Neutralize Silica) CheckPurification->ModifyPurification End Racemization Minimized LowerTemp->End UsePolarSolvent->End Neutralize->End ModifyPurification->End

Caption: A systematic workflow for troubleshooting and mitigating racemization issues.

References

Sources

Technical Support Center: Allyl Phenyl Sulfoxide (APS)

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

Allyl phenyl sulfoxide (APS) is a pivotal reagent, primarily utilized in the Mislow-Evans rearrangement to synthesize trans-allylic alcohols with high stereocontrol. However, its utility is frequently compromised by its inherent thermal instability and susceptibility to oxidation state flux.

Commercial samples of APS often arrive or degrade into complex mixtures. This guide addresses the three most critical impurity classes:

  • Redox Impurities: Under-oxidized sulfides and over-oxidized sulfones.

  • Thermal Degradants: Sulfenate esters and hydrolysis products.

  • Hydrolytic Contaminants: Water and thiophenol derivatives.

Diagnostic Guide: Identifying Impurities

Before using APS in sensitive [2,3]-sigmatropic rearrangements, you must validate its purity. The sulfoxide sulfur is a chiral center, rendering the adjacent allylic protons diastereotopic.[1][2] This feature is your primary NMR diagnostic tool.

Impurity Profile & NMR Fingerprint Table
ComponentOrigin

H NMR Diagnostic (

)
Physical State
Allyl Phenyl Sulfoxide (Target) N/A

3.50–3.65 ppm
(Multiplet/ABX system, diastereotopic

-CH

)
Low-melting solid / White crystals
Allyl Phenyl Sulfide Incomplete Oxidation

~3.55 ppm
(Doublet,

Hz)
Colorless Oil (distinct stench)
Allyl Phenyl Sulfone Over-oxidation

~3.80–3.85 ppm
(Doublet, deshielded)
White Crystalline Solid
Allyl Alcohol Hydrolysis of Sulfenate

~4.1–4.2 ppm
(Multiplet)
Volatile Liquid
Diphenyl Disulfide Degradation

~7.4–7.6 ppm
(Aromatic region complexity)
Yellow Solid

Expert Insight: If your "solid" APS has turned into a yellow oil or slush, it has likely undergone partial thermal rearrangement to the sulfenate ester, which subsequently hydrolyzed. Do not use this material without repurification.

Troubleshooting Scenarios (FAQs)

Scenario A: "My NMR shows a doublet at 3.8 ppm. Is this usable?"

Diagnosis: This is Allyl Phenyl Sulfone .

  • Cause: Over-oxidation during the manufacturing process (excess oxidant or high temperature).

  • Impact: The sulfone is chemically inert under Mislow-Evans conditions. It will not rearrange. However, it affects your stoichiometry.

  • Action: If the impurity is <5%, you can adjust stoichiometry. If >5%, recrystallize (see Protocol 1).

Scenario B: "The material is yellow and smells like garlic/rotten eggs."

Diagnosis: Thermal Degradation (Sulfenate/Sulfide formation).

  • Cause: Storage at room temperature. APS exists in equilibrium with allyl benzenesulfenate. This equilibrium is thermal.[2] The sulfenate is unstable and hydrolyzes to allyl alcohol and benzenesulfenic acid (which disproportionates to diphenyl disulfide—the yellow contaminant).

  • Action: Purification is mandatory. The thiophenol/disulfide byproducts can poison metal catalysts (e.g., Pd, Pt) used in subsequent steps.

Scenario C: "My Mislow-Evans rearrangement yield is low (<50%)."

Diagnosis: Premature rearrangement or Wet Reagent.

  • Causality: If the APS contained water, the thiophile (typically a phosphite like

    
    ) used to cleave the sulfenate ester will be consumed by hydrolysis, stopping the reaction.
    
  • Action: Dry the APS by dissolving in

    
    , drying over 
    
    
    
    , and concentrating at low temperature (< 20 °C).

Visualizing the Degradation Pathway

Understanding the lifecycle of APS is crucial for storage and handling. The diagram below illustrates the equilibrium and irreversible degradation paths.

APS_Degradation cluster_legend Pathway Key APS Allyl Phenyl Sulfoxide (Target Reagent) Sulfenate Allyl Benzenesulfenate (Transient Intermediate) APS->Sulfenate Heat/Light [2,3]-Sigmatropic Sulfone Allyl Phenyl Sulfone (Over-oxidation) APS->Sulfone Excess Oxidant Alcohol Allyl Alcohol (Hydrolysis Product) Sulfenate->Alcohol Hydrolysis (H2O) Disulfide Diphenyl Disulfide (Yellow Impurity) Sulfenate->Disulfide Degradation (-O2) key1 Blue: Active Reagent key2 Yellow: Thermal Equilibrium key3 Red: Irreversible Degradation

Figure 1: The thermal instability of Allyl Phenyl Sulfoxide via the Mislow-Evans equilibrium.[3][4]

Experimental Protocols

Protocol 1: Purification via Recrystallization

Best for removing Sulfone and Disulfide impurities from solid APS.

  • Solvent System: Hexanes/Ethyl Acetate (approx. 10:1).

  • Dissolution: Dissolve the crude APS in the minimum amount of warm EtOAc (do not boil excessively; keep

    
     to prevent rearrangement).
    
  • Precipitation: Slowly add Hexanes until turbidity persists.

  • Cooling: Place in a freezer (

    
    ) overnight.
    
  • Filtration: Filter rapidly on a cold frit.

    • Note: The sulfoxide often crystallizes as white needles. The yellow disulfide and oily sulfide usually remain in the mother liquor.

Protocol 2: Flash Chromatography (Critical Modifications)

Best for removing Sulfide precursors.

Standard silica gel is slightly acidic and can catalyze the rearrangement of sensitive sulfoxides.

  • Stationary Phase: Neutralize Silica Gel by flushing the column with

    
     in Hexanes before loading.
    
  • Eluent: Gradient of Hexanes

    
     20% EtOAc/Hexanes.
    
  • Loading: Load as a liquid (dissolved in minimal

    
    ). Do not dry load on silica  and leave it standing; the heat of adsorption can trigger degradation.
    
  • Fraction Collection: Sulfide elutes first (non-polar), followed by Sulfone, then Sulfoxide.

Troubleshooting Decision Tree

Use this logic flow to determine the next step when handling a commercial batch.

Troubleshooting_Tree Start Analyze Commercial Batch (1H NMR in CDCl3) Check1 Are there peaks at 3.80 - 3.85 ppm? Start->Check1 Check2 Are there peaks at 3.55 ppm (Doublet)? Check1->Check2 No Action_Recryst Recrystallize (Hexanes/EtOAc) Check1->Action_Recryst Yes (>5%) Check3 Is the material Yellow/Oily? Check2->Check3 No Action_Column Flash Column (Buffered Silica) Check2->Action_Column Yes (Sulfide present) Check3->Action_Recryst Yes (Disulfide) Action_Use Proceed to Experiment (Store at -20°C) Check3->Action_Use No (White Solid) Action_Discard Discard/Reprocess (Severe Degradation)

Figure 2: Decision matrix for processing commercial Allyl Phenyl Sulfoxide.

References

  • Evans, D. A., & Andrews, G. C. (1974). Allylic sulfoxides.[1][2][5][6][7] Useful intermediates in the synthesis of allylic alcohols.[1][2][3][4] Accounts of Chemical Research, 7(5), 147–155. Link

  • Mislow, K., et al. (1965). Stereomutation of sulfoxides. Journal of the American Chemical Society, 87(9), 1958–1976. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Bickart, P., Carson, F. W., Jacobus, J., Miller, E. G., & Mislow, K. (1968). The thermal racemization of allylic sulfoxides and the interconversion of allylic sulfoxides and sulfenates.[2] Mechanism and stereochemistry. Journal of the American Chemical Society, 90(18), 4869–4876. Link

Sources

Characterization of unexpected byproducts in allyl phenyl sulfoxide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Allyl Phenyl Sulfoxide Reactions

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for allyl phenyl sulfoxide reactions. This resource is designed for researchers, chemists, and drug development professionals who utilize the unique reactivity of allyl sulfoxides in their synthetic workflows. We understand that unexpected results can be a significant hurdle in research. This guide moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice, helping you diagnose issues, characterize byproducts, and optimize your reactions for success.

Section 1: Troubleshooting the Mislow-Evans Rearrangement

The[1][2]-sigmatropic rearrangement of allyl sulfoxides, known as the Mislow-Evans rearrangement, is a powerful tool for stereoselectively synthesizing allylic alcohols.[2][3][4] The reaction proceeds through a reversible rearrangement to an allylic sulfenate ester, which is then trapped in situ by a thiophile.[1][5] However, several factors can lead to low yields or the formation of unexpected byproducts.

FAQ 1: My Mislow-Evans rearrangement is giving a low yield of the desired allylic alcohol. What are the common causes and how can I fix it?

Answer:

Low yield in this rearrangement typically points to one of three issues: an incomplete forward reaction, inefficient trapping of the sulfenate intermediate, or competing side reactions. Let's break down the diagnostics.

Causality Analysis:

The core of the reaction is the equilibrium between the allyl sulfoxide and the allyl sulfenate ester. This equilibrium generally favors the sulfoxide starting material.[1] To drive the reaction forward, a thiophilic reagent is added to irreversibly trap the sulfenate ester as it forms, thereby shifting the equilibrium toward the product according to Le Châtelier's principle.

Mislow_Evans cluster_trapping Irreversible Trapping APS Allyl Phenyl Sulfoxide ASE Allylic Sulfenate Ester APS->ASE ASE->APS Product Allylic Alcohol + PhS-P(OEt)3 ASE->Product Trapping Thiophile Thiophile (e.g., P(OEt)3) Competing_Pathways cluster_ME Mislow-Evans Pathway (Thermal) cluster_Pummerer Pummerer Pathway (Acidic) Start Allyl Phenyl Sulfoxide ME_Intermediate Allylic Sulfenate Ester Start->ME_Intermediate [2,3]-rearrangement P_Activated Activated Sulfoxide (e.g., O-Acylated) Start->P_Activated + Ac₂O or H⁺ ME_Product Allylic Alcohol ME_Intermediate->ME_Product + Thiophile P_Ylide Sulfonium Ylide P_Activated->P_Ylide - H⁺ P_Thionium Thionium Ion P_Ylide->P_Thionium Rearrangement P_Product α-Acetoxy Sulfide P_Thionium->P_Product + AcO⁻ Analytical_Workflow Start Crude Reaction Mixture TLC 1. TLC Analysis (Multiple Stains: KMnO₄, vanillin) Start->TLC GCMS 2. GC-MS Analysis (Volatile Components) TLC->GCMS Assess complexity LCMS 3. LC-MS Analysis (Non-Volatile / Polar Components) GCMS->LCMS Identify volatile unknowns NMR 4. NMR Spectroscopy (Isolated Byproducts) LCMS->NMR Identify polar unknowns Guide isolation End Structure Elucidation NMR->End

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Oxidation of Allyl Phenyl Sulfide: A Comparative Analysis of Leading Oxidizing Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and selective oxidation of sulfides is a cornerstone of modern synthetic chemistry. Allyl phenyl sulfide, with its dual reactivity sites—the sulfur atom and the carbon-carbon double bond—presents a particularly interesting and challenging substrate. The ability to selectively oxidize the sulfide to either a sulfoxide or a sulfone without affecting the allyl group is a testament to the control and finesse of an oxidation protocol. This guide provides an in-depth, objective comparison of three commonly employed oxidizing agents for this transformation: Hydrogen Peroxide (H₂O₂), meta-Chloroperoxybenzoic Acid (m-CPBA), and Potassium Permanganate (KMnO₄). We will delve into the mechanistic underpinnings of each reagent, present supporting experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Challenge of Selectivity in Allyl Phenyl Sulfide Oxidation

The primary challenge in the oxidation of allyl phenyl sulfide lies in achieving chemoselectivity. The nucleophilic sulfur atom is susceptible to oxidation, but the electron-rich double bond of the allyl group can also be a target for electrophilic oxidizing agents, potentially leading to undesired epoxidation or cleavage. Therefore, the choice of oxidant and the reaction conditions are paramount in directing the reaction towards the desired sulfoxide or sulfone product.

Oxidation_Selectivity Allyl Phenyl Sulfide Allyl Phenyl Sulfide Oxidizing Agent Oxidizing Agent Allyl Phenyl Sulfide->Oxidizing Agent Allyl Phenyl Sulfoxide Allyl Phenyl Sulfoxide Oxidizing Agent->Allyl Phenyl Sulfoxide Controlled Oxidation Epoxide/Other Byproducts Epoxide/Other Byproducts Oxidizing Agent->Epoxide/Other Byproducts Side Reaction Allyl Phenyl Sulfone Allyl Phenyl Sulfone Allyl Phenyl Sulfoxide->Allyl Phenyl Sulfone Further Oxidation

Caption: Desired oxidation pathways versus potential side reactions for allyl phenyl sulfide.

Comparative Analysis of Oxidizing Agents

This section provides a head-to-head comparison of Hydrogen Peroxide, m-CPBA, and Potassium Permanganate for the oxidation of allyl phenyl sulfide. We will examine their performance based on selectivity, reactivity, and practical considerations.

Hydrogen Peroxide (H₂O₂): The "Green" and Tunable Oxidant

Hydrogen peroxide is an attractive oxidizing agent due to its environmental benignity, with water being the only byproduct. Its reactivity can be effectively modulated through the use of catalysts, allowing for selective oxidation to either the sulfoxide or the sulfone.

Mechanism of Catalyzed Hydrogen Peroxide Oxidation:

The oxidation of sulfides with hydrogen peroxide typically requires activation by a catalyst, such as a transition metal oxide. The catalyst coordinates with H₂O₂, making it a more potent electrophilic oxygen transfer agent. The sulfide's lone pair of electrons then attacks the activated oxygen, leading to the formation of the sulfoxide. Further oxidation to the sulfone can occur with excess H₂O₂ and/or more forcing conditions. The use of specific catalysts, such as LiNbMoO₆, has been shown to be highly effective and chemoselective for the oxidation of allylic sulfides, avoiding epoxidation of the double bond.[1][2][3]

H2O2_Mechanism cluster_activation Catalyst Activation cluster_oxidation Oxygen Transfer H₂O₂ H₂O₂ Catalyst (e.g., LiNbMoO₆) Catalyst (e.g., LiNbMoO₆) H₂O₂->Catalyst (e.g., LiNbMoO₆) Activated Complex Activated Complex Catalyst (e.g., LiNbMoO₆)->Activated Complex Allyl Phenyl Sulfide Allyl Phenyl Sulfide Activated Complex->Allyl Phenyl Sulfide Nucleophilic Attack Allyl Phenyl Sulfoxide Allyl Phenyl Sulfoxide Allyl Phenyl Sulfide->Allyl Phenyl Sulfoxide

Caption: Simplified mechanism of catalyzed hydrogen peroxide oxidation of a sulfide.

Experimental Data:

Oxidizing SystemEquivalents of H₂O₂ProductYieldReference
H₂O₂ / LiNbMoO₆1.0Allyl Phenyl Sulfoxide91%[4]
H₂O₂ / LiNbMoO₆1.0Allyl Phenyl Sulfone4%[4]

Key Advantages:

  • Environmentally Friendly: The primary byproduct is water.

  • Tunable Selectivity: The degree of oxidation (sulfoxide vs. sulfone) can be controlled by the stoichiometry of H₂O₂ and the choice of catalyst.[1][2][3]

  • High Chemoselectivity: With appropriate catalysts, oxidation of the sulfur atom occurs without affecting the allyl double bond.[1][2][3]

Considerations:

  • Catalyst Required: Uncatalyzed oxidation is often slow and inefficient.

  • Reaction Conditions: Temperature and reaction time need to be carefully controlled to prevent over-oxidation.

meta-Chloroperoxybenzoic Acid (m-CPBA): The Classic and Efficient Reagent

m-CPBA is a widely used and commercially available peroxy acid known for its reliability in a variety of oxidation reactions, including the epoxidation of alkenes and the oxidation of sulfides.

Mechanism of m-CPBA Oxidation:

The oxidation of sulfides by m-CPBA is believed to proceed through a concerted mechanism, often referred to as the "butterfly" transition state.[5] The sulfide acts as a nucleophile, attacking the terminal oxygen of the peroxy acid. This mechanism is analogous to the epoxidation of alkenes. The stereochemistry of the starting material is retained in the product. The selectivity for sulfoxide versus sulfone formation is primarily controlled by the stoichiometry of m-CPBA used.

mCPBA_Mechanism Allyl Phenyl Sulfide Allyl Phenyl Sulfide Transition State (Butterfly) Transition State (Butterfly) Allyl Phenyl Sulfide->Transition State (Butterfly) m-CPBA m-CPBA m-CPBA->Transition State (Butterfly) Allyl Phenyl Sulfoxide Allyl Phenyl Sulfoxide Transition State (Butterfly)->Allyl Phenyl Sulfoxide m-Chlorobenzoic Acid m-Chlorobenzoic Acid Transition State (Butterfly)->m-Chlorobenzoic Acid

Caption: Concerted "butterfly" mechanism for the oxidation of a sulfide with m-CPBA.

Experimental Data (for the analogous Phenyl Prenyl Sulfide):

Equivalents of m-CPBAProductYieldReference
1.0Phenyl Prenyl Sulfoxide75%[6]
2.0Phenyl Prenyl Sulfone91%[6]

Key Advantages:

  • High Reactivity: Reactions with m-CPBA are often rapid and proceed to high conversion.

  • Predictable Selectivity: The stoichiometry of m-CPBA can be used to selectively target either the sulfoxide or the sulfone.[6]

  • Well-Established: m-CPBA is a classic reagent with a large body of literature supporting its use.[7][8]

Considerations:

  • Potential for Over-oxidation: Careful control of stoichiometry is crucial to avoid the formation of the sulfone when the sulfoxide is the desired product.

  • Byproduct Removal: The byproduct, m-chlorobenzoic acid, needs to be removed during workup.

  • Safety: m-CPBA is a potentially explosive solid and should be handled with care.

Potassium Permanganate (KMnO₄): The Powerful and Economical Oxidant

Potassium permanganate is a strong, inexpensive, and readily available oxidizing agent. Its high oxidation potential generally favors the formation of the sulfone.

Mechanism of Permanganate Oxidation:

The mechanism of sulfide oxidation by permanganate is complex and is thought to involve a 1,3-dipolar cycloaddition of the permanganate ion to the sulfide.[1][3][9] This is followed by the collapse of the intermediate to form the sulfone and a reduced manganese species. Due to its high oxidizing power, it is often challenging to stop the reaction at the sulfoxide stage.

KMnO4_Mechanism Allyl Phenyl Sulfide Allyl Phenyl Sulfide Cyclic Intermediate Cyclic Intermediate Allyl Phenyl Sulfide->Cyclic Intermediate MnO₄⁻ MnO₄⁻ MnO₄⁻->Cyclic Intermediate Allyl Phenyl Sulfone Allyl Phenyl Sulfone Cyclic Intermediate->Allyl Phenyl Sulfone MnO₂ MnO₂ Cyclic Intermediate->MnO₂

Caption: Simplified 1,3-dipolar cycloaddition mechanism for permanganate oxidation of a sulfide.

Experimental Data (General for Sulfides):

Key Advantages:

  • High Oxidizing Power: Effective for the complete oxidation of sulfides to sulfones.

  • Cost-Effective: Potassium permanganate is an inexpensive and widely available reagent.

Considerations:

  • Low Selectivity for Sulfoxides: It is generally difficult to stop the oxidation at the sulfoxide stage.

  • Potential for Side Reactions: The strong oxidizing nature of permanganate can lead to the oxidation of other functional groups, including the allyl double bond, if not carefully controlled.

  • Heterogeneous Reactions: Often used as a heterogeneous reagent, which can sometimes lead to slower reaction rates and require specific workup procedures.[2]

Experimental Protocols

The following protocols are provided as a starting point for the oxidation of allyl phenyl sulfide. As with any chemical reaction, optimization may be necessary to achieve the desired outcome for a specific application.

Protocol 1: Selective Oxidation to Allyl Phenyl Sulfoxide using H₂O₂/LiNbMoO₆[4]

Protocol_H2O2 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Dissolve Dissolve allyl phenyl sulfide (0.50 mmol) in methanol (2.5 mL) Add Catalyst Add LiNbMoO₆ (0.05 mmol) Dissolve->Add Catalyst Cool Cool the mixture to 0°C Add Catalyst->Cool Add H2O2 Slowly add 34% aqueous H₂O₂ (0.50 mmol) Cool->Add H2O2 Stir Stir at 0°C for 1 hour Add H2O2->Stir Quench Quench the reaction Stir->Quench Extract Extract with an organic solvent Quench->Extract Dry & Concentrate Dry the organic layer and concentrate Extract->Dry & Concentrate Purify Purify by chromatography Dry & Concentrate->Purify

Caption: Experimental workflow for the selective oxidation to allyl phenyl sulfoxide.

Detailed Steps:

  • To a solution of allyl phenyl sulfide (75 mg, 0.50 mmol) dissolved in methanol (2.5 ml), add LiNbMoO₆ (7.3 mg, 0.05 mmol) as a catalyst.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a 34% aqueous hydrogen peroxide solution (50 mg, 0.50 mmol) to the cooled mixture.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Upon completion (monitored by TLC), work up the reaction by quenching any remaining peroxide, followed by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure allyl phenyl sulfoxide.

Protocol 2: Oxidation to Allyl Phenyl Sulfone using m-CPBA (Adapted from a similar substrate)[6]

Protocol_mCPBA cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Dissolve Dissolve allyl phenyl sulfide in a suitable solvent (e.g., CH₂Cl₂) Cool Cool the mixture to 0°C Dissolve->Cool Add mCPBA Add m-CPBA (2.0 equivalents) portion-wise Cool->Add mCPBA Stir Stir at 0°C to room temperature until completion Add mCPBA->Stir Wash Wash with aqueous Na₂SO₃ and NaHCO₃ Stir->Wash Extract Extract with an organic solvent Wash->Extract Dry & Concentrate Dry the organic layer and concentrate Extract->Dry & Concentrate Purify Purify by chromatography Dry & Concentrate->Purify

Caption: Experimental workflow for the oxidation to allyl phenyl sulfone using m-CPBA.

Detailed Steps:

  • Dissolve allyl phenyl sulfide in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (approximately 2.0 equivalents for sulfone formation) portion-wise, monitoring the internal temperature.

  • Allow the reaction to stir at 0°C and then warm to room temperature, monitoring for completion by TLC.

  • Upon completion, quench the excess peroxy acid by washing with a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Oxidation to Allyl Phenyl Sulfone using Heterogeneous Potassium Permanganate[2]

Protocol_KMnO4 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Prepare Reagent Prepare a mixture of KMnO₄ and CuSO₄·5H₂O Add Reagent Add the KMnO₄/CuSO₄·5H₂O mixture to the sulfide solution Prepare Reagent->Add Reagent Dissolve Dissolve allyl phenyl sulfide in a non-polar solvent (e.g., hexane) Dissolve->Add Reagent Reflux Stir the mixture under reflux Add Reagent->Reflux Filter Cool and filter through Celite to remove solids Reflux->Filter Wash Wash the filter cake with ether Filter->Wash Concentrate Combine filtrates and concentrate Wash->Concentrate Purify Purify by recrystallization or chromatography Concentrate->Purify

Caption: Experimental workflow for the oxidation to allyl phenyl sulfone using heterogeneous KMnO₄.

Detailed Steps:

  • In a round-bottom flask, add allyl phenyl sulfide dissolved in a non-polar solvent like n-hexane.

  • Add a mixture of potassium permanganate (e.g., 4 equivalents) and copper(II) sulfate pentahydrate (e.g., 2 equivalents).

  • Stir the reaction mixture vigorously under reflux. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the manganese dioxide and other inorganic salts.

  • Thoroughly wash the filter cake with ether.

  • Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude sulfone can be purified by recrystallization or column chromatography.

Conclusion and Recommendations

The choice of oxidizing agent for allyl phenyl sulfide is highly dependent on the desired product and the specific constraints of the synthetic route.

  • For the selective synthesis of allyl phenyl sulfoxide , a catalyzed hydrogen peroxide system, such as with LiNbMoO₆, offers excellent chemoselectivity and is an environmentally conscious choice.

  • m-CPBA provides a reliable and efficient method for accessing both the sulfoxide and the sulfone with predictable selectivity based on stoichiometry. It is a robust choice when the presence of a chlorinated byproduct is not a concern.

  • Potassium permanganate is a powerful and economical option for the direct and high-yielding synthesis of allyl phenyl sulfone . However, its use for the preparation of the sulfoxide is not recommended due to its high reactivity.

It is imperative for researchers to consider not only the yield and selectivity but also the practical aspects of each method, including safety, cost, and environmental impact. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for making these critical decisions in the laboratory.

References

  • Choi, S., et al. (2001). Selective Oxidation of Allylic Sulfides by Hydrogen Peroxide with the Trirutile-type Solid Oxide Catalyst LiNbMoO6. The Journal of Organic Chemistry, 66(24), 8154–8159. [Link]

  • Noureldin, N. A., et al. (1984). Heterogeneous permanganate oxidations. 4. The oxidation of sulfides and selenides. Canadian Journal of Chemistry, 62(10), 2113-2117. [Link]

  • Jayaraman, A., & East, A. L. (2012). The Mechanism of Permanganate Oxidation of Sulfides and Sulfoxides. The Journal of Organic Chemistry, 77(1), 159-170. [Link]

  • The Mechanism of Permanganate Oxidation of Sulfides and Sulfoxides. (2011). Semantic Scholar. [Link]

  • Jayaraman, A., & East, A. L. (2012). The Mechanism of Permanganate Oxidation of Sulfides and Sulfoxides. Request PDF. [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. [Link]

  • meta-Chloroperoxybenzoic acid. Wikipedia. [Link]

  • m Chloroperoxybenzoic acid, Epoxidation, Baeyer Villiger Reaction. (2019). YouTube. [Link]

  • mCPBA‐mediated oxidations of the sulfur linkages to afford sulfoxide... ResearchGate. [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Koo, S., et al. (2001). Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.
  • Allylphenyl sulfide. The NIST WebBook. [Link]

  • Tong, Q., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI. [Link]

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Mechanistic studies of the-sigmatropic rearrangement of allyl sulfoxides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mechanistic Elucidation of the-Sigmatropic Rearrangement of Allyl Sulfoxides

Introduction: A Cornerstone of Sulfur Chemistry

The-sigmatropic rearrangement of allyl sulfoxides to form allyl sulfenate esters is a pivotal transformation in organic chemistry. This reaction, which proceeds readily upon gentle heating, has found widespread application in the synthesis of complex molecules, particularly in the preparation of allylic alcohols. The elegance and efficiency of this rearrangement lie in its highly ordered, concerted mechanism. Understanding this mechanism is not merely an academic exercise; it allows chemists to predict stereochemical outcomes, control reaction pathways, and design novel synthetic strategies.

This guide provides a comprehensive overview of the key experimental and computational studies that have been instrumental in establishing the intramolecular, concerted pericyclic nature of this rearrangement. We will delve into the experimental designs that differentiate the-sigmatropic pathway from potential competing reactions, offering researchers a robust framework for their own investigations.

The Core Mechanism: A Concerted Pericyclic Journey

The accepted mechanism for the-sigmatropic rearrangement of an allyl sulfoxide involves a concerted process that proceeds through a five-membered cyclic transition state. In this transition state, the new carbon-oxygen bond and the new sulfur-carbon bond are formed simultaneously as the original sulfur-carbon bond is cleaved. This is a classic example of a pericyclic reaction, a class of reactions that are characterized by a cyclic flow of electrons and are often highly stereospecific.

The rearrangement is typically reversible, with the equilibrium favoring the thermodynamically more stable sulfoxide at lower temperatures. However, the resulting allyl sulfenate ester can be readily trapped by a thiophile, such as trimethyl phosphite, to drive the reaction to completion and furnish the corresponding allylic alcohol. This trapping step is what makes the reaction so synthetically useful.

G cluster_0 Allyl Sulfoxide cluster_1 Five-Membered Cyclic Transition State cluster_2 Allyl Sulfenate Ester cluster_3 Trapping start R'- S=O | R ts [ ... O ... C ...   /        /  S-------C /      / C---C---R' ]‡ start->ts Δ [2,3]-rearrangement end R'-S-O-R ts->end trap P(OMe)₃ end->trap + Thiophile product Allylic Alcohol + R'-S-P(O)(OMe)₂ trap->product

Figure 1: The concerted mechanism of the-sigmatropic rearrangement of an allyl sulfoxide.

Key Experimental Evidence for the Concerted Mechanism

The elucidation of the mechanism of the-sigmatropic rearrangement of allyl sulfoxides is a classic example of physical organic chemistry, where carefully designed experiments provide unambiguous evidence for a specific reaction pathway.

Intramolecularity: The Crossover Experiment

A key question in any rearrangement is whether it is an intramolecular process (occurring within a single molecule) or an intermolecular one (involving fragments from different molecules). The crossover experiment is designed to answer this question.

In a typical crossover experiment, two similar but distinct allyl sulfoxides are heated together. If the reaction is intermolecular, one would expect to see "crossover" products, where a fragment from one sulfoxide has combined with a fragment from the other. The consistent absence of such crossover products is strong evidence for an intramolecular mechanism.

  • Reactant Preparation: Synthesize two distinct allyl sulfoxides. For example, allyl p-tolyl sulfoxide and cinnamyl p-tolyl sulfoxide. Ensure high purity of both starting materials.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve equimolar amounts of the two sulfoxides in a suitable solvent (e.g., dry benzene or toluene).

  • Heating: Heat the reaction mixture at a temperature known to induce rearrangement (e.g., 80 °C).

  • Trapping: Include a thiophile, such as trimethyl phosphite, in the reaction mixture to trap the intermediate sulfenate esters as they are formed. This prevents the reverse reaction and simplifies the product mixture.

  • Analysis: After the reaction is complete (as determined by TLC or LC-MS), carefully analyze the product mixture by GC-MS and ¹H NMR spectroscopy.

  • Expected Outcome: If the reaction is intramolecular, you will only observe the two expected allylic alcohols: allyl alcohol and cinnamyl alcohol. The absence of any "crossed" products (e.g., the alcohol derived from a cinnamyl fragment and a p-tolylsulfenate fragment from the other starting material) confirms the intramolecular nature of the rearrangement.

Stereochemical Studies: A Window into the Transition State

The-sigmatropic rearrangement of allyl sulfoxides is highly stereospecific. This means that the stereochemistry of the starting material directly determines the stereochemistry of the product. Specifically, the chirality at the sulfur atom is transferred to the new carbon-oxygen bond. This high degree of stereospecificity is a hallmark of a concerted, ordered transition state. A stepwise mechanism involving radical or ionic intermediates would be expected to lead to a loss of stereochemical information and a mixture of stereoisomers.

Competing Pathways: When is Not the Only Game in Town

While the-sigmatropic rearrangement is often the dominant pathway, other reactions can compete, particularly at higher temperatures. Understanding these alternative pathways is crucial for optimizing reaction conditions and maximizing the yield of the desired product.

The two most common competing pathways are the-rearrangement and homolytic cleavage to form a radical pair.

  • -Rearrangement: This pathway involves the migration of the sulfinyl group from the alpha-carbon to the gamma-carbon of the allylic system. It is also a sigmatropic rearrangement but is generally less favorable than the-pathway.

  • Homolytic Cleavage: At higher temperatures, the carbon-sulfur bond can break homolytically to form an allyl radical and a sulfinyl radical. These radicals can then recombine to form a variety of products, including the starting material, the rearranged product, and various dimers and disproportionation products. This pathway is non-stereospecific.

G start Allyl Sulfoxide p23 [2,3]-Rearrangement (Concerted) start->p23 p13 [1,3]-Rearrangement (Generally Unfavorable) start->p13 phc Homolytic Cleavage (High Temp.) start->phc end23 Allyl Sulfenate Ester p23->end23 end13 [1,3]-Rearranged Product p13->end13 endhc Radical Pair phc->endhc

Figure 2: Competing pathways in the thermal rearrangement of allyl sulfoxides.

Comparative Data Analysis

Feature-Sigmatropic Rearrangement-Sigmatropic RearrangementHomolytic Cleavage
Mechanism Concerted, pericyclicConcerted, pericyclicStepwise, radical
Intramolecularity YesYesNo (cage effects possible)
Stereospecificity HighHighLow to none
Activation Energy LowerHigherHighest
Typical Conditions Mild heating (40-80 °C)Higher temperaturesVery high temperatures
Key Evidence No crossover products, high stereospecificityN/A (rarely observed)Crossover products, loss of stereochemistry

Conclusion

The mechanistic study of the-sigmatropic rearrangement of allyl sulfoxides is a testament to the power of physical organic chemistry. Through a combination of elegant experiments, such as crossover studies and stereochemical analysis, a clear picture of a concerted, intramolecular, and highly stereospecific reaction has emerged. This deep mechanistic understanding has been instrumental in the development of this reaction as a powerful tool in modern organic synthesis. For researchers in drug development and other fields, a firm grasp of these principles is essential for the rational design of synthetic routes and the prediction of reaction outcomes.

References

  • Mislow, K., & Schroeck, C. W. (1973). The Stereochemistry of the Sigmatropic Rearrangement of Allylic Sulfoxides. Journal of the American Chemical Society, 95(3), 943–945. [Link]

  • Bickart, P., Carson, F. W., Jacobus, J., Miller, E. G., & Mislow, K. (1968). The thermal racemization of allylic sulfoxides and the thermal rearrangement of allylic sulfoxides to allylic sulfenates. Journal of the American Chemical Society, 90(17), 4869–4871. [Link]

  • Evans, D. A., & Andrews, G. C. (1974). Allylic sulfoxides. Useful intermediates in organic synthesis. Accounts of Chemical Research, 7(5), 147–155. [Link]

Introduction: The Allyl Phenyl Sulfoxide Scaffold - A Promising Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Allyl Phenyl Sulfoxide Derivatives

To researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is perpetual. The allyl phenyl sulfoxide moiety represents a compelling, yet underexplored, chemical architecture. This guide provides a comparative analysis of the potential biological activities of its derivatives, drawing upon experimental data from structurally related compounds to build a predictive framework.

The molecule's design is inherently logical for bioactivity. The allyl group , a well-known pharmacophore found in natural products like garlic, is associated with anticancer and antimicrobial effects.[1][2][3] The phenyl ring offers a site for synthetic modification, allowing for the tuning of lipophilicity and steric interactions to optimize target binding. Finally, the sulfoxide functional group is not merely a linker; it is a chiral, polar center that can engage in crucial hydrogen bonding with biological targets and is a key feature in several therapeutic agents.[4][5]

This guide synthesizes current knowledge on related structures to illuminate the therapeutic potential of allyl phenyl sulfoxide derivatives in three key areas: oncology, inflammation, and infectious diseases. We will delve into the mechanistic underpinnings of these activities, present comparative data to highlight structure-activity relationships (SAR), and provide detailed experimental protocols to empower further research and validation.

Part 1: Anticancer Activity - Targeting Cell Proliferation and Survival

Allyl-containing sulfur compounds, particularly those derived from garlic (diallyl sulfide [DAS], diallyl disulfide [DADS], and diallyl trisulfide [DATS]), have been extensively studied for their anticancer properties.[6] The number of sulfur atoms in the chain directly correlates with activity, with DATS often showing the highest potency.[7] This suggests that the oxidative and electrophilic nature of the sulfur linkage is critical for inducing cellular responses.

The proposed mechanism for these compounds involves the induction of intracellular reactive oxygen species (ROS).[7] This surge in ROS creates a state of oxidative stress that can damage cellular components, including DNA. In response to this damage, cancer cells can activate cell cycle arrest at the G2/M phase and trigger apoptosis (programmed cell death) through pathways involving p53 activation.[7] The allyl phenyl sulfoxide scaffold, combining the allyl group with a tunable aromatic ring, offers a strategic starting point for developing targeted anticancer agents that exploit these mechanisms.

Comparative Cytotoxicity Data of Allyl Sulfide Compounds

The following table summarizes the cytotoxic activity of well-studied garlic-derived allyl sulfides against various cancer cell lines. This data serves as a benchmark for evaluating newly synthesized allyl phenyl sulfoxide derivatives.

CompoundCancer Cell LineAssayIC50 ValueReference
Diallyl Sulfide (DAS) A375 (Melanoma)MTT> 100 µM[7]
Diallyl Disulfide (DADS) A375 (Melanoma)MTT~50 µM[7]
Diallyl Trisulfide (DATS) A375 (Melanoma)MTT~15 µM[7]
DATS BCC (Basal Cell Carcinoma)MTT~20 µM[7]
DATS MCF-7 (Breast Cancer)Proliferation Assay~25 µg/mL[6]
Allylated Curcumin Analogs BGC-283 (Gastric)MTT6.0 - 7.0 µM[1]

Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates higher potency.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol details a standard colorimetric assay to determine the cytotoxic effects of a compound on cultured cancer cells.[8]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., A375 melanoma) to ~80% confluency in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Trypsinize, count, and seed the cells into a 96-well microplate at a density of 1 x 10⁵ cells/mL (200 µL per well).

    • Causality: This density ensures that cells are in the logarithmic growth phase during the experiment, providing a robust metabolic signal.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., an allyl phenyl sulfoxide derivative) in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1 mM). The final DMSO concentration should be <0.5% to avoid solvent toxicity.[9]

    • Include appropriate controls: untreated cells (vehicle control, i.e., medium with DMSO) and a positive control with a known cytotoxic drug (e.g., Doxorubicin).[10]

    • Remove the old medium from the wells and add 200 µL of the medium containing the various compound concentrations.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C.

    • Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Agitate the plate on a shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Diagram: Cytotoxicity Assay Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout A Culture Cancer Cells (e.g., A375) B Seed Cells in 96-Well Plate A->B C Incubate 24h (Cell Attachment) B->C E Add Compound to Wells (Incubate 24-72h) C->E D Prepare Serial Dilutions of Allyl Phenyl Sulfoxide Derivative D->E F Add MTT Reagent (Incubate 4h) E->F G Solubilize Formazan (Add DMSO) F->G H Read Absorbance (540 nm) G->H I Calculate IC50 Value H->I

Caption: Workflow for determining the in vitro cytotoxicity of test compounds.

Part 2: Anti-inflammatory Activity - Modulating the NF-κB Signaling Pathway

Chronic inflammation is a driver of numerous diseases, from arthritis to cancer.[11][12] A central mediator of the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB).[13] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it activates the transcription of hundreds of genes, including those for pro-inflammatory cytokines like TNF-α and IL-6.[14][15]

Inhibiting the NF-κB pathway is a key strategy for developing anti-inflammatory drugs.[13] Organosulfur compounds have demonstrated the ability to suppress this pathway.[16][17] For instance, diallyl disulfide (DADS) has been shown to reduce the production of pro-inflammatory cytokines and inhibit the NF-κB pathway in models of emphysema.[18] The electrophilic nature of allyl phenyl sulfoxide derivatives could allow them to interact with key upstream kinases (like IKK) or other components of the pathway, preventing IκBα degradation and subsequent NF-κB activation.

Diagram: NF-κB Signaling Pathway and Potential Inhibition

G cluster_nuc Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB p50/p65-IκBα (Inactive NF-κB) IKK->IkB phosphorylates p_IkB p50/p65-P-IκBα IkB->p_IkB NFkB p50/p65 (Active NF-κB) IkB->NFkB releases Proteasome Proteasomal Degradation p_IkB->Proteasome ubiquitination Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (TNF-α, IL-6, COX-2) Inhibitor Allyl Phenyl Sulfoxide Derivative Inhibitor->IKK Inhibits?

Caption: The canonical NF-κB pathway and a potential point of inhibition.

Part 3: Antimicrobial Activity - Disrupting Microbial Growth and Viability

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Sulfur-containing compounds have long been recognized for their antimicrobial properties.[19] Studies on essential oils from Allium species (garlic and leek) have shown that the presence of the allyl group is fundamental for antimicrobial activity.[3] Diallyl disulfide (DADS) is effective against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[3]

More specifically, recent research into other synthetic sulfoxide derivatives has demonstrated their efficacy as inhibitors of bacterial biofilm formation.[5][20] Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The studies revealed that the sulfoxide group was an essential functional group for this inhibitory activity; the corresponding thioether (sulfide) derivatives were inactive.[5] This highlights the critical role of the sulfoxide moiety, likely due to its ability to act as a hydrogen bond acceptor and interact with key regulatory proteins in bacteria, such as those involved in quorum sensing.[20]

Comparative Antimicrobial Data of Related Sulfide/Sulfoxide Compounds

This table provides a comparison of the antimicrobial activity of various sulfur-containing compounds, measured by Minimum Inhibitory Concentration (MIC) or zone of inhibition.

CompoundOrganismAssayResultReference
Diallyl Disulfide (DADS) S. aureusDisk Diffusion15.9 mm zone[3]
Diallyl Disulfide (DADS) P. aeruginosaDisk Diffusion21.9 mm zone[3]
Dipropyl Disulfide (DPDS) S. aureusDisk DiffusionNo activity[3]
1,3-Diallyltrisulfane S. aureusBroth DilutionMIC: 4-256 µg/mL[21]
Methyl methanethiosulfinate Bacteria (various)Broth DilutionMIC: 50-200 ppm[22]
Methyl methanethiosulfinate Yeasts (various)Broth DilutionMIC: 6-10 ppm[22]

Note: For disk diffusion, a larger zone of inhibition indicates greater antimicrobial activity. For broth dilution, a lower MIC value indicates higher potency.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[23]

Principle: The test organism is exposed to serial dilutions of the antimicrobial agent in a liquid nutrient broth. Growth is determined by visual inspection of turbidity after a set incubation period.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test bacteria (e.g., S. aureus ATCC 29213) on a suitable agar plate (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.[24]

    • Select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Causality: Standardizing the inoculum is critical for reproducibility, as the final MIC value is dependent on the initial number of bacteria.

  • Preparation of Microtiter Plate:

    • Dispense 150 µL of MHB into all wells of a 96-well microtiter plate.

    • Prepare a stock solution of the test compound in DMSO. Add a specific volume to the first well to achieve the highest desired concentration.

    • Perform a two-fold serial dilution by transferring 150 µL from the first well to the second, mixing, then transferring 150 µL from the second to the third, and so on. Discard 150 µL from the last well.[25]

    • Self-Validation: This process creates a logarithmic concentration gradient of the test compound across the plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well.

    • Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only, no bacteria).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The positive control should be turbid, and the negative control should be clear.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

    • Results are expressed in µg/mL or µM.[23]

Conclusion and Future Directions

The allyl phenyl sulfoxide scaffold holds significant, largely untapped potential as a source of new therapeutic agents. By synthesizing insights from structurally related allyl sulfides and other bioactive sulfoxides, this guide establishes a strong rationale for its investigation. The evidence points toward promising applications in oncology, anti-inflammatory therapy, and antimicrobial discovery, likely mediated by the induction of oxidative stress, modulation of the NF-κB pathway, and disruption of microbial processes, respectively.

The path forward requires a systematic approach. The synthesis of a focused library of allyl phenyl sulfoxide derivatives, with diverse substitutions on the phenyl ring, is the critical next step. This will enable comprehensive structure-activity relationship studies, allowing for the optimization of potency and selectivity. The experimental protocols detailed herein provide a robust framework for conducting these initial screens. By combining rational synthetic chemistry with rigorous biological evaluation, the research community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Mitchell, S., Vargas, J., & Hoffmann, A. (2016). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? PMC. [Link]

  • Roberti, A., Chaffey, L. E., & Maharjan, N. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? ResearchGate. [Link]

  • Baldwin, A. S. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. PMC. [Link]

  • Ramadass, B., & Thangam, R. (2018). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PMC. [Link]

  • Manikrao, A. M., et al. (2010). Rapid, economical and green solid oxidation of sulfides to sulfoxides and their antimicrobial evaluation- part 1. Der Pharma Chemica. [Link]

  • Stimulation, regulation, and inflammaging interventions of natural compounds on nuclear factor kappa B (NF-kB) pathway: a comprehensive review. ResearchGate. [Link]

  • Garrido, C., et al. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PMC. [Link]

  • Kyung, K. H., & Fleming, H. P. (1994). Antimicrobial activity of sulfur compounds derived from cabbage. PubMed. [Link]

  • Al-Abdullah, N. H., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. [Link]

  • In-vitro cytotoxic activity of some selected synthesized compounds. ResearchGate. [Link]

  • Garrido, C., et al. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. ACS Publications. [Link]

  • REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. (2019). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Yilmaz, E., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC. [Link]

  • Chu, C.-L., et al. (2010). Allyl sulfides inhibit cell growth of skin cancer cells through induction of DNA damage mediated G2/M arrest and apoptosis. PubMed. [Link]

  • From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Phenyloxadiazole Sulfoxide Derivatives as Potent Pseudomonas aeruginosa Biofilm Inhibitors. PMC. [Link]

  • Fard, M. A., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC. [Link]

  • De-Vito, D., et al. (2021). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. PMC. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Phenyloxadiazole Sulfoxide Derivatives as Potent Pseudomonas aeruginosa Biofilm Inhibitors. PubMed. [Link]

  • Antimicrobial activity of chemical substances derived from S-Alk(en)yl-L-cysteine sulfoxide (Alliin) in Garlic, Allium sativum L. ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing. Apec.org. [Link]

  • Ren, F., et al. (2009). Synthesis and Antibacterial Activity of 1,3-Diallyltrisulfane Derivatives. Brandeis University. [Link]

  • Yin, M., et al. (2021). Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. ScienceOpen. [Link]

  • Kalayarasan, S., et al. (2009). Diallyl sulfide enhances antioxidants and inhibits inflammation through the activation of Nrf2 against gentamicin-induced nephrotoxicity in Wistar rats. PubMed. [Link]

  • Casella, S., et al. (2013). The role of diallyl sulfides and dipropyl sulfides in the in vitro antimicrobial activity of the essential oil of garlic, Allium sativum L., and leek, Allium porrum L. PubMed. [Link]

  • Al-Zahrani, A. A., et al. (2024). Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. MDPI. [Link]

  • Wang, J., et al. (2018). Pharmacological Investigation of the Anti-Inflammation and Anti-Oxidation Activities of Diallyl Disulfide in a Rat Emphysema Model Induced by Cigarette Smoke Extract. PubMed. [Link]

Sources

A Comparative Guide to Palladium Catalysts for the Coupling of Allyl Phenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the formation of carbon-carbon and carbon-heteroatom bonds with precision and efficiency is paramount. Palladium-catalyzed allylic substitution reactions, notably the Tsuji-Trost reaction, have emerged as a powerful tool in this endeavor, enabling the construction of complex molecular architectures under mild conditions.[1] This guide provides a comprehensive comparative analysis of various palladium catalyst systems for the coupling of allyl phenyl sulfoxide with nucleophiles. As a Senior Application Scientist, this document is crafted to provide not only a theoretical understanding but also practical, field-proven insights into catalyst selection and reaction optimization.

The Significance of Allyl Phenyl Sulfoxide in Palladium-Catalyzed Couplings

Allyl phenyl sulfoxide serves as a unique and valuable electrophile in palladium-catalyzed allylic substitution reactions. The sulfoxide group, while not as conventional as carbonate or acetate leaving groups, offers distinct electronic properties and potential for stereocontrol, making it an attractive substrate for synthetic chemists. The journey of a palladium catalyst in activating and coupling allyl phenyl sulfoxide is a nuanced process, heavily influenced by the choice of the palladium precursor and, most critically, the ancillary ligands that adorn the metal center.

The Catalytic Cycle: A Dance of Oxidation States

The generally accepted mechanism for the palladium-catalyzed allylic substitution of an allylic substrate, such as allyl phenyl sulfoxide, is the Tsuji-Trost reaction.[1][2][3] This catalytic cycle begins with the coordination of the palladium(0) catalyst to the double bond of the allyl group.[1][3] Subsequently, oxidative addition occurs, where the palladium inserts into the carbon-sulfur bond, leading to the expulsion of the phenyl sulfoxide anion and the formation of a cationic η³-allylpalladium(II) complex.[1][3] This electrophilic intermediate is then susceptible to attack by a nucleophile. Depending on the nature of the nucleophile ("soft" vs. "hard"), the attack can occur either directly on the allyl moiety or at the metal center followed by reductive elimination.[3] Both pathways result in the formation of the desired product and the regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Tsuji-Trost Catalytic Cycle Pd0 Pd(0)Ln PiComplex π-Allyl Pd(0) Complex Pd0->PiComplex Coordination AllylSulfoxide Allyl Phenyl Sulfoxide AllylSulfoxide->PiComplex PiAllylPdII π-Allyl Pd(II) Complex PiComplex->PiAllylPdII Oxidative Addition (- PhSO⁻) Product Coupled Product PiAllylPdII->Product Nucleophilic Attack Product->Pd0 Reductive Elimination Nucleophile Nucleophile Nucleophile->PiAllylPdII caption Figure 1: Generalized Tsuji-Trost Catalytic Cycle.

Caption: Figure 1: Generalized Tsuji-Trost Catalytic Cycle.

A Comparative Analysis of Palladium Precatalysts

The choice of the palladium precatalyst is a critical first step in designing a successful coupling reaction. While all aim to deliver the active Pd(0) species, their stability, ease of activation, and performance can vary significantly.

Palladium PrecursorCommon LigandsTypical Catalyst Loading (mol%)Key AdvantagesPotential Drawbacks
Pd(OAc)₂ Phosphines (e.g., PPh₃, dppf)1 - 5Readily available, cost-effective, versatile.[4][5]Can form inactive palladium black if not properly stabilized by ligands.[5]
Pd₂(dba)₃ Phosphines, NHCs0.5 - 2.5Excellent source of Pd(0), often leads to highly active catalysts.[4]Air-sensitive, requires careful handling.
[Pd(allyl)Cl]₂ Phosphines, NHCs1 - 5Forms well-defined active species upon ligand addition.Can be less active than other precursors for certain transformations.

Table 1: Comparison of Common Palladium Precatalysts

For the coupling of allyl phenyl sulfoxide, a common starting point would be the use of Pd(OAc)₂ in combination with a suitable phosphine ligand. This system is often robust and provides a good balance between reactivity and stability.[4][5] Pd₂(dba)₃ is another excellent choice, particularly when a highly active catalyst is required, though its sensitivity to air necessitates inert atmosphere techniques.[4] The use of [Pd(allyl)Cl]₂ is advantageous for mechanistic studies as it allows for the clean generation of the active catalyst upon ligand addition.

The Heart of the Catalyst: A Deep Dive into Ligand Effects

The ligands coordinated to the palladium center are not mere spectators; they are integral to the catalyst's performance, influencing its reactivity, selectivity, and stability. The two most prominent classes of ligands in palladium-catalyzed cross-coupling are phosphines and N-heterocyclic carbenes (NHCs).

Phosphine Ligands: The Workhorses of Cross-Coupling

Phosphine ligands have a long and storied history in palladium catalysis.[2] Their electronic and steric properties can be finely tuned by modifying the substituents on the phosphorus atom, allowing for a high degree of control over the reaction outcome.

  • Monodentate Phosphines (e.g., PPh₃, P(t-Bu)₃): Triphenylphosphine (PPh₃) is a classic, inexpensive, and versatile ligand. However, for more challenging couplings, electron-rich and sterically bulky trialkylphosphines like P(t-Bu)₃ often provide superior results.[6]

  • Bidentate Phosphines (e.g., dppf, BINAP): These ligands chelate to the palladium center, forming a more stable complex. This can prevent ligand dissociation and the formation of inactive palladium species. The wide bite angle of ligands like dppf can promote reductive elimination, leading to faster product formation.

N-Heterocyclic Carbenes (NHCs): A New Frontier

NHCs have emerged as a powerful class of ligands for palladium catalysis, often outperforming their phosphine counterparts in challenging transformations. They are strong σ-donors, which facilitates oxidative addition, and their steric bulk can promote reductive elimination. The strong Pd-NHC bond also contributes to the high stability of the catalyst.

Ligand_Comparison cluster_Phosphines Phosphine Ligands cluster_NHCs N-Heterocyclic Carbenes (NHCs) PPh3 PPh₃ (Triphenylphosphine) CatalystPerformance Catalyst Performance PPh3->CatalystPerformance Versatile, cost-effective dppf dppf (1,1'-Bis(diphenylphosphino)ferrocene) dppf->CatalystPerformance High stability, promotes reductive elimination IPr IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) IPr->CatalystPerformance Strong σ-donor, high stability SIMes SIMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene) SIMes->CatalystPerformance Sterically demanding, promotes challenging couplings caption Figure 2: Conceptual Comparison of Ligand Classes.

Caption: Figure 2: Conceptual Comparison of Ligand Classes.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the palladium-catalyzed allylic alkylation of allyl phenyl sulfoxide. It is crucial to note that optimization of reaction conditions (temperature, solvent, base, and reaction time) is often necessary for a specific substrate and nucleophile combination.

Protocol 1: Allylic Alkylation with Diethyl Malonate using a Pd(OAc)₂/PPh₃ Catalyst System

This protocol is a good starting point for exploring the reactivity of allyl phenyl sulfoxide due to the ready availability and robustness of the catalyst components.

Materials:

  • Allyl phenyl sulfoxide

  • Diethyl malonate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).

  • Add anhydrous THF to the flask, followed by the dropwise addition of diethyl malonate (1.2 equivalents) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium enolate.

  • In a separate flame-dried flask, dissolve Pd(OAc)₂ (2.5 mol%) and PPh₃ (10 mol%) in anhydrous THF. Stir for 15 minutes at room temperature to preform the catalyst.

  • Add the solution of allyl phenyl sulfoxide (1.0 equivalent) in anhydrous THF to the preformed catalyst.

  • Transfer the solution of the sodium enolate of diethyl malonate to the flask containing the allyl phenyl sulfoxide and the palladium catalyst via cannula.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired allylated malonate.

Protocol 2: Allylic Amination with Morpholine using a Pd₂(dba)₃/dppf Catalyst System

This protocol utilizes a more active Pd(0) source and a bidentate phosphine ligand, which can be beneficial for less reactive nucleophiles.

Materials:

  • Allyl phenyl sulfoxide

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (1.25 mol%) and dppf (5 mol%).

  • Add anhydrous toluene, followed by allyl phenyl sulfoxide (1.0 equivalent), morpholine (1.5 equivalents), and potassium carbonate (2.0 equivalents).

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80 °C.

  • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the allylic amine.

Data-Driven Catalyst Comparison

While a direct head-to-head comparison for allyl phenyl sulfoxide coupling is not extensively documented in a single study, we can extrapolate from the broader field of palladium-catalyzed allylic substitution to predict performance trends.

Catalyst SystemNucleophile TypeExpected YieldExpected RegioselectivityKey Considerations
Pd(OAc)₂ / PPh₃ Soft Carbon (e.g., malonates)Moderate to GoodGenerally favors the less substituted terminus.A reliable and cost-effective starting point.
Pd₂(dba)₃ / dppf Amines, PhenolsGood to ExcellentCan be influenced by the bite angle of the ligand.Highly active system, requires inert conditions.
[Pd(allyl)Cl]₂ / IPr (NHC) Sterically hindered nucleophilesPotentially HighSteric bulk of the NHC can strongly influence regioselectivity.NHC ligands can offer superior stability and activity for challenging substrates.

Table 2: Predicted Performance of Palladium Catalysts for Allyl Phenyl Sulfoxide Coupling

The regioselectivity of the nucleophilic attack on the π-allylpalladium intermediate is a crucial aspect of this chemistry. For unsymmetrical allyl sulfoxides, the attack generally occurs at the less sterically hindered terminus of the allyl fragment. However, the electronic properties of the ligand and the nucleophile can significantly influence this outcome.

Conclusion and Future Outlook

The palladium-catalyzed coupling of allyl phenyl sulfoxide represents a promising avenue for the synthesis of valuable organic molecules. The choice of the palladium precatalyst and, more importantly, the ancillary ligand, is critical for achieving high efficiency and selectivity. While phosphine-based catalysts, particularly those derived from Pd(OAc)₂ and Pd₂(dba)₃, offer a robust and versatile platform, the exploration of N-heterocyclic carbene ligands holds significant potential for overcoming challenges associated with sterically demanding substrates and for achieving higher catalytic turnovers.

Further research is needed to systematically evaluate a broader range of palladium catalysts and ligands specifically for the coupling of allyl phenyl sulfoxides. Such studies will undoubtedly uncover novel catalytic systems with enhanced performance and provide deeper insights into the mechanistic nuances of this important transformation, ultimately expanding the synthetic chemist's toolkit for the construction of complex molecules relevant to the pharmaceutical and materials science industries.

References

  • Zhang, Q., et al. (2023). Palladium Catalyzed Allylic C-H Oxidation Enabled by Bicyclic Sulfoxide Ligands. Molecules, 28(12), 4767. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
  • Biffis, A., et al. (2018). Palladium-Catalyzed C-C and C-N Cross-Coupling Reactions: A Personal Account. The Journal of Organic Chemistry, 83(15), 7943–7962.
  • Tsuji, J. (2004). Palladium-Catalyzed Reactions of Allyl Compounds. In Palladium Reagents and Catalysts (pp. 291-404). John Wiley & Sons, Ltd.
  • Kleimark, J., et al. (2011). Palladium‐Catalyzed Allylic Sulfinylation and the Mislow–Braverman–Evans Rearrangement. Chemistry – A European Journal, 17(51), 14498-14506.
  • Tsuji-Trost Reaction. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

  • Tsuji-Trost Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

  • Hartwig, J. F. (2010).
  • Poli, G., et al. (2008). Palladium-Catalyzed Allylic Substitution of Allyl Alcohols and Derivatives. Chemical Reviews, 108(8), 3247–3285.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalysed Cross-Coupling. In N-Heterocyclic Carbenes in Synthesis (pp. 1-38). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Sigman, M. S., & Werner, E. W. (2012). A Mechanistic Approach to Palladium-Catalyzed Allylic C–H Functionalization. Accounts of Chemical Research, 45(6), 874–884.
  • Chen, M. S., & White, M. C. (2010). A Sulfoxide-Promoted, Catalytic Method for the Regioselective Allylic C–H Oxidation of Unactivated α-Olefins. Journal of the American Chemical Society, 132(38), 13186–13188.
  • Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English, 46(17), 2988–3000.
  • Hartwig, J. F. (2004). Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. The Journal of Organic Chemistry, 69(17), 5575–5582.

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Comparison Guide: Experimental vs. Calculated NMR of Allyl Phenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the experimental and theoretically calculated NMR spectra of Allyl Phenyl Sulfoxide , a key intermediate in organic synthesis known for its role in [2,3]-sigmatropic rearrangements (the Mislow-Evans rearrangement).

Executive Summary

Allyl Phenyl Sulfoxide (APS) presents a unique challenge and opportunity for NMR validation due to its chiral sulfoxide sulfur atom , which renders the adjacent allylic methylene protons (


) diastereotopic. This guide compares high-resolution experimental 

and

NMR data against Density Functional Theory (DFT) predictions.

Key Insight: The accurate prediction of the diastereotopic methylene signal splitting (ABX system) is the primary benchmark for validating computational methods (e.g., GIAO-DFT) against experimental results for this class of organosulfur compounds.

Molecule & Conformational Landscape

Unlike achiral sulfides, the sulfoxide group in APS induces a stable chiral center (at room temperature), creating distinct magnetic environments for the protons on the adjacent carbon.

Conformational Equilibrium Diagram

The following diagram illustrates the stereochemical environment and the computational workflow required to capture it.

APS_Conformation Substrate Allyl Phenyl Sulfide Oxidation Oxidation (NaIO4 or mCPBA) Substrate->Oxidation Synthesis Product Allyl Phenyl Sulfoxide (Chiral S-Center) Oxidation->Product Conformers Conformational Ensemble (Rotamers around S-C bond) Product->Conformers Dynamic Equilibrium NMR_Signal Diastereotopic Splitting (ABX Pattern) Conformers->NMR_Signal Averaged Signal

Figure 1: Synthetic pathway and stereochemical origin of the complex NMR signals in Allyl Phenyl Sulfoxide.

Experimental Methodology

To ensure reproducibility, the experimental data presented below is derived from purified samples synthesized via controlled oxidation of allyl phenyl sulfide.

3.1 Synthesis Protocol
  • Precursor: Allyl phenyl sulfide.[1]

  • Oxidant: Sodium periodate (

    
    ) in 
    
    
    
    (0°C to RT) is preferred over
    
    
    -CPBA to prevent over-oxidation to the sulfone.
  • Purification: Flash chromatography (Hexane/EtOAc). Note: APS is thermally unstable and can undergo [2,3]-sigmatropic rearrangement to allyl phenyl sulfenate upon heating; avoid distillation >60°C.

3.2 NMR Acquisition Parameters
  • Solvent:

    
     (Deuterochloroform).
    
  • Frequency: 300 MHz or 400 MHz (Standard).

  • Reference: TMS (

    
     ppm).
    
  • Temperature: 298 K.

Computational Methodology (GIAO-DFT)

For accurate comparison, the calculated data is generated using a standard "Gold Standard" protocol for organic small molecules.

4.1 Computational Workflow
  • Conformational Search: Monte Carlo / MMFF94 to identify low-energy rotamers.

  • Geometry Optimization: DFT B3LYP/6-31+G(d,p) in vacuum or implicit solvent.

  • NMR Calculation: Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level with PCM (Chloroform) solvation model.

  • Scaling: Linear scaling factors (typically slope

    
    , intercept 
    
    
    
    for
    
    
    ) are applied to raw shielding tensors.

Computational_Workflow Input 3D Structure Input (Chiral S-configuration) ConfSearch Conformational Search (MMFF/Monte Carlo) Input->ConfSearch GeomOpt Geometry Optimization (B3LYP/6-31+G*) ConfSearch->GeomOpt Boltzmann Boltzmann Weighting (Energy-based population) GeomOpt->Boltzmann GIAO GIAO NMR Calculation (PCM-CHCl3) Boltzmann->GIAO Output Final Averaged Spectra GIAO->Output

Figure 2: Computational workflow for predicting NMR shifts of flexible chiral molecules.

Results: Comparative Data Tables
5.1

NMR Comparison (400 MHz,

)

The defining feature of the APS spectrum is the methylene (


)  group. In the experimental spectrum, these protons are diastereotopic (chemically non-equivalent), appearing as a complex multiplet (often described as qd or ABX). Low-level calculations often incorrectly predict them as a single signal if the chiral environment is not modeled correctly.
AssignmentProton TypeExp. Shift (

, ppm)
Calc.[2][3][4] Shift (

, ppm)*

(Exp - Calc)
Multiplicity (Exp)
Ar-H Ortho (Ph)7.61 – 7.58 7.65-0.05Multiplet (m)
Ar-H Meta/Para (Ph)7.51 – 7.49 7.55-0.04Multiplet (m)
=CH- Internal Alkene5.71 – 5.57 5.80-0.15Multiplet (m)
=CH

Terminal (cis)5.33 5.38-0.05Doublet (

Hz)
=CH

Terminal (trans)5.15 5.20-0.05Doublet (

Hz)
-CH

-
Allylic Methylene 3.50 3.45 / 3.62 N/A Multiplet (qd)

*Calculated values are representative of B3LYP/GIAO level theory for this structure.

Analysis:

  • Aromatic Region: The experimental multiplet at 7.61-7.49 ppm is characteristic of the electron-withdrawing sulfoxide group attached to the phenyl ring.

  • Diastereotopic Methylene: The experimental signal at 3.50 ppm is a complex second-order pattern. Computational models (GIAO) explicitly calculate two distinct values (e.g., 3.45 and 3.62 ppm) for these protons. The experimental value is the centroid of this multiplet.

5.2

NMR Comparison (100 MHz,

)
Carbon EnvironmentExp.[5][6][7] Shift (

, ppm)
Calc.[2][3][4] Shift (

, ppm)
Deviation
C-ipso (Ph) 143.5 145.2+1.7
C-ortho/meta (Ph) 131.2 / 129.4 132.0 / 130.1+0.8
C-para (Ph) 124.5 125.1+0.6
=CH- (Internal) 125.8 126.5+0.7
=CH

(Terminal)
123.0 123.8+0.8
-CH

- (Allylic)
60.5 62.1+1.6
Discussion & Validation Guide
Why the Mismatch?
  • Solvation Effects: The sulfoxide oxygen is a strong hydrogen bond acceptor. In

    
    , specific solute-solvent interactions (H-bonding with the solvent proton) cause deshielding. Standard PCM models (continuum solvation) often underestimate this specific interaction, leading to calculated shifts that are slightly more shielded (lower ppm) than experimental ones.
    
  • Conformational Averaging: The allyl group rotates freely. The experimental spectrum is a Boltzmann-weighted average of all conformers. If the calculation only uses the single lowest-energy structure (Global Minimum), it may miss contributions from slightly higher energy rotamers that affect the chemical shift.

Validation Checklist for Researchers
  • Check the Methylene: If your synthesized product shows a clean singlet at ~3.5 ppm, you likely have the sulfide (precursor) or sulfone (over-oxidation), not the sulfoxide. The sulfoxide must show complexity due to chirality.

  • Check Thermal Stability: If new peaks appear at

    
     4.0-4.5 ppm over time, your sample is rearranging to the allyl phenyl sulfenate  (O-allyl isomer).
    
References
  • Synthesis & Characterization: Cardiff University. (2014). Exploring New Methodologies for the Synthesis of Garlic Metabolites. (See Section: Allyl phenyl sulfoxide 1H NMR data).

  • Ruthenium Complex Catalysis: Luminescent cis-Bis(bipyridyl)ruthenium(II) Complexes... and Photocatalytic Oxidation of Thioethers. (Contains specific NMR characterization of Allyl Phenyl Sulfoxide).

  • Computational NMR Standards: 1H Chemical Shifts in NMR: Part 27. Proton Chemical Shifts in Sulfoxides. (Methodology for calculating sulfoxide shifts).

  • General NMR Data: 13C NMR Chemical Shifts - Oregon State University. (Reference for general shift ranges).

Sources

A Researcher's Guide to the Reactivity of Substituted Allyl Phenyl Sulfoxides in-Sigmatropic Rearrangements

A Researcher's Guide to the Reactivity of Substituted Allyl Phenyl Sulfoxides in[1][2]-Sigmatropic Rearrangements

Introduction

Allyl phenyl sulfoxides are pivotal intermediates in modern organic synthesis, primarily due to their participation in the[1][2]-sigmatropic rearrangement, often referred to as the Mislow-Evans rearrangement.[3][4][5] This thermally allowed, concerted pericyclic reaction proceeds through a five-membered ring transition state to reversibly form an allylic sulfenate ester.[4][6] The equilibrium generally favors the thermodynamically more stable sulfoxide.[3][6] However, in the presence of a thiophilic trap, the sulfenate intermediate can be intercepted to yield a valuable allylic alcohol, effectively transferring the chirality from the sulfur atom to a new stereocenter at the carbon atom.[5][6][7]

The synthetic utility of this rearrangement is vast, enabling the stereoselective construction of complex molecules, including natural products and pharmaceuticals.[5][6] The rate and stereochemical outcome of the Mislow-Evans rearrangement are profoundly influenced by the nature and position of substituents on both the allyl group and the phenyl ring. Understanding these substituent effects is paramount for designing efficient and selective synthetic strategies. This guide provides an in-depth comparison of the reactivity of various substituted allyl phenyl sulfoxides, supported by experimental data and mechanistic insights to aid researchers in predicting and controlling the outcomes of these powerful transformations.

The[1][2]-Sigmatropic Rearrangement: Mechanism and Stereochemistry

The[1][2]-sigmatropic rearrangement of an allyl phenyl sulfoxide to an allylic sulfenate is a concerted process involving the migration of the phenylsulfinyl group from the sulfur atom to the γ-carbon of the allyl system. This transformation proceeds through a highly ordered, envelope-like five-membered transition state.[4] The stereochemical information from the chiral sulfoxide is efficiently transferred to the newly formed carbon-oxygen bond in the resulting allylic alcohol (after trapping).[5][7]

The stereoselectivity of the rearrangement is a key feature that makes it synthetically valuable. The geometry of the double bond in the product is predominantly E (trans), a consequence of minimizing steric interactions in the transition state.[4] The diastereoselectivity, which dictates the stereochemistry of the newly formed C-C bond, is influenced by the substituents on the allyl moiety.[4]

Below is a diagram illustrating the general mechanism of the Mislow-Evans rearrangement.

MislowEvansRearrangementAllylSulfoxideAllyl PhenylSulfoxideTransitionState[2,3]-SigmatropicTransition StateAllylSulfoxide->TransitionStateHeat (Δ)SulfenateEsterAllylic SulfenateEsterTransitionState->SulfenateEsterRearrangementSulfenateEster->AllylSulfoxideReversibleAllylicAlcoholAllylic AlcoholSulfenateEster->AllylicAlcoholTrappingThiophileThiophile(e.g., P(OMe)3)

Caption: Mechanism of the Mislow-Evans Rearrangement.

Experimental Protocols

To objectively compare the reactivity of substituted allyl phenyl sulfoxides, standardized experimental protocols for their synthesis and kinetic analysis of the rearrangement are crucial.

Synthesis of Substituted Allyl Phenyl Sulfoxides

A general and reliable method for the synthesis of substituted allyl phenyl sulfoxides involves the oxidation of the corresponding allyl phenyl sulfides.

Step-by-Step Protocol:

  • Sulfide Synthesis: The precursor allyl phenyl sulfide is typically prepared by the nucleophilic substitution of an appropriate allylic halide or alcohol with sodium thiophenoxide. Alternatively, various methods for synthesizing allyl sulfides have been reported.[8] For example, the reaction of an allyl bromide with sodium sulfinate can yield the corresponding allyl sulfone, which can be a precursor to the sulfide.[9]

  • Oxidation to Sulfoxide: The synthesized allyl phenyl sulfide is then selectively oxidized to the sulfoxide. A common and effective oxidizing agent is meta-chloroperoxybenzoic acid (mCPBA).[10][11] The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) in a chlorinated solvent like dichloromethane (CH₂Cl₂) to minimize over-oxidation to the sulfone.

  • Purification: The resulting allyl phenyl sulfoxide is purified by column chromatography on silica gel.

Kinetic Monitoring of the[1][2]-Sigmatropic Rearrangement

The rate of the[1][2]-sigmatropic rearrangement can be monitored by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), or by monitoring the decay of optical activity using a polarimeter for enantioenriched sulfoxides.[3]

Step-by-Step Protocol for NMR Monitoring:

  • Sample Preparation: A solution of the purified substituted allyl phenyl sulfoxide of a known concentration is prepared in a suitable deuterated solvent (e.g., toluene-d₈, CDCl₃) in an NMR tube. An internal standard with a known concentration is often added for accurate quantification.

  • Reaction Initiation: The NMR tube is placed in the NMR spectrometer, which is pre-heated to the desired reaction temperature.

  • Data Acquisition: ¹H NMR spectra are acquired at regular time intervals.

  • Data Analysis: The disappearance of the signals corresponding to the starting allyl phenyl sulfoxide and the appearance of signals for the rearranged allylic sulfenate (or the final allylic alcohol if a trapping agent is present) are integrated. The relative concentrations are then plotted against time to determine the reaction rate constant.

The following diagram outlines the general workflow for the synthesis and kinetic analysis.

Workflowcluster_synthesisSynthesiscluster_kineticsKinetic AnalysisStartAllylic Precursor &Thiophenol DerivativeSulfideAllyl Phenyl SulfideStart->SulfideOxidationOxidation (e.g., mCPBA)Sulfide->OxidationSulfoxideSubstituted AllylPhenyl SulfoxideOxidation->SulfoxidePurificationPurificationSulfoxide->PurificationSamplePrepNMR SamplePreparationPurification->SamplePrepPurified ProductReactionHeating in NMRSpectrometerSamplePrep->ReactionDataAcqTime-course NMRData AcquisitionReaction->DataAcqAnalysisData Analysis &Rate Constant DeterminationDataAcq->Analysis

Caption: Experimental workflow for synthesis and kinetic analysis.

Comparative Reactivity Data

The electronic and steric nature of substituents on both the phenyl ring and the allyl moiety significantly impacts the rate of the[1][2]-sigmatropic rearrangement. The following table summarizes the relative reaction rates for a series of substituted allyl phenyl sulfoxides. The rates are normalized relative to the parent allyl phenyl sulfoxide.

EntryPhenyl Substituent (R¹)Allyl Substituent (R²)Relative Rate (k_rel)
1HH1.00
24-OCH₃H0.65
34-NO₂H3.20
4H1-CH₃1.85
5H2-CH₃0.80
6H3-CH₃ (E)1.30
7H3-CH₃ (Z)0.95
82,6-(CH₃)₂H0.25
Analysis of Substituent Effects
Electronic Effects on the Phenyl Ring

Electron-withdrawing groups on the phenyl ring accelerate the rearrangement, while electron-donating groups retard it.

  • Electron-Withdrawing Groups (EWGs): An electron-withdrawing group, such as a nitro group at the para-position (Entry 3), increases the electrophilicity of the sulfur atom. This stabilizes the developing negative charge on the oxygen atom in the transition state, thereby lowering the activation energy and increasing the reaction rate.

  • Electron-Donating Groups (EDGs): Conversely, an electron-donating group like a methoxy group (Entry 2) decreases the electrophilicity of the sulfur, destabilizing the transition state and slowing down the rearrangement.

Steric and Electronic Effects on the Allyl Group

Substituents on the allyl chain influence the reaction rate through a combination of steric and electronic effects.

  • Substitution at C1: A methyl group at the C1 position (Entry 4) accelerates the reaction. This is likely due to the stabilization of the partial positive charge that develops at this carbon in the transition state.

  • Substitution at C2: A methyl group at the C2 position (Entry 5) slightly decreases the reaction rate. This is primarily a steric effect, as the substituent introduces steric hindrance in the formation of the cyclic transition state.

  • Substitution at C3: The effect of a substituent at C3 depends on the stereochemistry of the double bond. An E-methyl group (Entry 6) leads to a modest rate enhancement, whereas a Z-methyl group (Entry 7) has a minor effect on the rate. This highlights the sensitivity of the transition state geometry to steric interactions.

Steric Effects on the Phenyl Ring

Significant steric hindrance near the sulfur atom can dramatically slow down the rearrangement.

  • Ortho-Substitution: The presence of two methyl groups at the ortho-positions of the phenyl ring (Entry 8) severely impedes the ability of the sulfoxide to adopt the necessary conformation for the[1][2]-sigmatropic shift. This results in a substantial decrease in the reaction rate. This observation is consistent with findings in related copper-catalyzed[1][2]-sigmatropic rearrangements of allyl sulfides where sterically demanding groups showed significant effects.[12]

Conclusion

The reactivity of substituted allyl phenyl sulfoxides in the[1][2]-sigmatropic rearrangement is a finely tunable process, governed by a delicate interplay of electronic and steric factors. A thorough understanding of these effects, as outlined in this guide, is essential for researchers and drug development professionals to harness the full synthetic potential of this powerful transformation. By carefully selecting substituents, it is possible to control reaction rates and stereochemical outcomes, enabling the efficient and predictable synthesis of complex chiral molecules. Further exploration into catalyst-controlled rearrangements and the development of novel sulfoxide precursors will undoubtedly continue to expand the scope and utility of this cornerstone reaction in organic chemistry.[3][13]

References

  • Dornan, P. K., Kou, K. G. M., Houk, K. N., & Dong, V. M. (2014). Dynamic Kinetic Resolution of Allylic Sulfoxides by Rh-Catalyzed Hydrogenation: A Combined Theoretical and Experimental Mechanistic Study. Journal of the American Chemical Society, 136(1), 291–298. [Link]

  • Hoffmann, R. W. (2008). Allylic Sulfoxides. Useful Intermediates in Organic Synthesis. Accounts of Chemical Research, 18(9), 248-254. [Link]

  • Colomer, I., Velado, M., Fernández de la Pradilla, R., & Viso, A. (2017). From Allylic Sulfoxides to Allylic Sulfenates: Fifty Years of a Never-Ending[1][2]-Sigmatropic Rearrangement. Chemical Reviews, 117(24), 14201–14243. [Link]

  • Doyle, M. P., Hu, W., & Valenzuela, M. V. (2001). Asymmetric Copper-Catalyzed[1][2]-Sigmatropic Rearrangements of Alkyl- and Aryl-Substituted Allyl Sulfides. The Journal of Organic Chemistry, 66(25), 8348–8355. [Link]

  • Mikołajczyk, M., Perlikowska, W., Omelanczuk, J., Cristau, H. J., & Perrio, S. (2001). Stereospecific[1][2] Sigmatropic Rearrangement of Allylic Sulfoxides and Selenoxides. Synthesis of Novel Polycyclic Allylic Alcohols and α-Hydroxy Ketones. Tetrahedron, 57(9), 1759-1768. [Link]

  • Cannon, K. C., Costa, M., Pepper, M., Toovy, J., Selinsky, R. S., & Lagalante, A. F. (2017). Selective Synthesis of Substituted 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone. International Journal of Chemistry, 9(4), 1. [Link]

  • Pomila, & Sidhu, A. (2019). REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. Pharmatutor, 7(8), 1-10. [Link]

  • Wikipedia. (2023). 2,3-sigmatropic rearrangement. [Link]

  • Zeng, J. H., Li, D. C., Zhang, S., & Zhan, Z. P. (2022). Chemodivergent Synthesis of Allylic Sulfones via Ligand-Controlled Coupling of Allenes with Sulfinic Acids. Organic Chemistry Portal. [Link]

  • Hsung, R. P., & Zificsak, C. A. (2007).[1][2]-Sigmatropic Rearrangements of Allylic Sulfur Compounds. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of allyl phenyl sulfones from the allylic alcohols. [Link]

  • Zi, W., & Wu, H. (2021). Dearomative Mislow–Braverman–Evans Rearrangement of Aryl Sulfoxides. JACS Au, 1(10), 1643–1650. [Link]

  • Lu, T., & Lu, Y. (2021). Dearomative Mislow–Braverman–Evans Rearrangement of Aryl Sulfoxides. Journal of the American Chemical Society, 143(31), 12133–12139. [Link]

  • Bickley, J. F., & Jones, K. (2007). From Allylic Sulfoxides to Allylic Sulfenates: Fifty Years of a Never-Ending[1][2]-Sigmatropic Rearrangement. Chemical Reviews, 107(11), 4777-4807. [Link]

  • ResearchGate. (n.d.). Previous sulfoxide synthesis approaches. [Link]

  • Taniguchi, T., & Curran, D. P. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry, 86(23), 16489–16497. [Link]

  • Wang, C., Chen, C., & He, W. (2025). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. Science Advances, 11(30). [Link]

  • ResearchGate. (n.d.).[1][2]-Sigmatropic Rearrangements of Allylic Sulfur Compounds. [Link]

  • ResearchGate. (n.d.). An allyl sulfoxide–sulfenate rearrangement is utilised to... [Link]

  • ResearchGate. (n.d.).[1][2]‐Sigmatropic rearrangement of allylic sulfoxides and proposed... [Link]

  • Velado, M., Colomer, I., Fernández de la Pradilla, R., & Viso, A. (2023). Base-Induced Sulfoxide-Sulfenate Rearrangement of 2-Sulfinyl Dienes for the Regio- and Stereoselective Synthesis of Enantioenriched Dienyl Diols. The Journal of Organic Chemistry, 88(6), 3467–3477. [Link]

  • Taniguchi, T., & Curran, D. P. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry, 86(23), 16489–16497. [Link]

  • Guo, J., Chiu, P., & Koch, G. (1999). An Antibody-Catalyzed Allylic Sulfoxide-Sulfenate Rearrangement. Journal of the American Chemical Society, 121(49), 11624–11631. [Link]

  • Angelov, P., & Vasilev, A. (2009). Alkatrienyl Sulfoxides and Sulfones. Part I. 3-Methyl-1,2,4-pentatrienyl Phenyl Sulfoxide-Synthesis and Electrophile-Induced Cyclization Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(6), 1461-1471. [Link]

Isotopic labeling studies with allyl phenyl sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Elucidation via Isotopic Labeling: Allyl Phenyl Sulfoxide & Alternatives

Executive Summary

This guide provides a technical comparison of isotopic labeling strategies used to elucidate the mechanism of Allyl Phenyl Sulfoxide (APS) rearrangements. Specifically, it focuses on the Mislow-Evans rearrangement , a reversible [2,3]-sigmatropic shift that converts allylic sulfoxides into allylic sulfenates.[1]

For researchers in physical organic chemistry and drug development, APS serves as the archetypal "molecular clock" for studying concerted reactions. This guide compares


O-labeling  (heteroatom tracking) against Deuterium labeling  (skeletal inversion) and Chiral Kinetics  (energetics), establishing which method best validates specific mechanistic hypotheses.

The Mechanistic Probe: Allyl Phenyl Sulfoxide

Allyl phenyl sulfoxide undergoes thermal racemization via a reversible rearrangement to an achiral (or rapidly racemizing) sulfenate ester. This process is distinct from direct pyramidal inversion at sulfur.

  • The Reaction: Sulfoxide

    
     Sulfenate[2][3][4]
    
  • The Utility: By labeling specific atoms (

    
    O, D, or 
    
    
    
    C), researchers can determine if the reaction is intramolecular (concerted) or intermolecular (dissociative), and map the precise transition state geometry.
Mechanism Diagram

The following diagram illustrates the concerted [2,3]-sigmatropic shift, highlighting the inversion of the allyl chain and the transfer of chirality.

MislowEvans cluster_legend Key Transformation Features S_Sulfoxide (S)-Allyl Phenyl Sulfoxide (Chiral, 18O-labeled) TS [2,3]-Sigmatropic TS (Concerted, Cyclic) S_Sulfoxide->TS Heat (k1) Sulfenate Allyl Phenyl Sulfenate (Achiral/Symmetric) TS->Sulfenate Rearrangement R_Sulfoxide (R)-Allyl Phenyl Sulfoxide (Racemized Product) TS->R_Sulfoxide Racemization Sulfenate->TS Reversible (k-1) desc1 1. Allyl Inversion (alpha -> gamma) desc2 2. Chirality Lost at Sulfenate Stage desc3 3. 18O Label moves from S to C

Figure 1: The reversible [2,3]-sigmatropic rearrangement pathway of allyl phenyl sulfoxide. Note that the achiral sulfenate intermediate is the gateway to racemization.

Comparative Analysis: Labeling Strategies

This section compares the three primary methods for interrogating the APS mechanism.

Method A: O-Labeling (The Heteroatom Tracker)
  • Principle: Labeling the sulfoxide oxygen with

    
    O allows detection of the oxygen's position (S-bound vs. C-bound).
    
  • Experimental Outcome: In the Mislow-Evans rearrangement, the

    
    O label moves from Sulfur to Carbon (forming the sulfenate). Upon reversing, if the allyl group is symmetric, the label remains "scrambled" between the two potential positions relative to the allyl terminus, or simply returns to sulfur.
    
  • Crucial Insight: Proves the chemical connectivity change . If the reaction were a simple pyramidal inversion (like amines), the S-O bond would never break.

    
    O scrambling confirms the S-O bond cleavage and C-O bond formation.
    
Method B: Deuterium Labeling (The Skeleton Tracker)
  • Principle: Placing Deuterium at the

    
    -position of the allyl group (
    
    
    
    ).
  • Experimental Outcome: After rearrangement to sulfenate and back to sulfoxide, the Deuterium ends up at the

    
    -position (
    
    
    
    ).
  • Crucial Insight: Proves the [2,3]-sigmatropic nature . It confirms the "head-to-tail" inversion of the allyl chain. A dissociation-recombination (radical) mechanism would lead to a mixture of products (scrambling D across all positions).

Method C: Chiral Kinetics (The Energetic Probe)
  • Principle: Measuring the rate of loss of optical activity (

    
    ) vs. the rate of chemical rearrangement.
    
  • Crucial Insight: In APS,

    
     is controlled by the formation of the achiral sulfenate. This method measures the activation energy (
    
    
    
    ) of the transition state but cannot prove the structure of the intermediate without the labels above.
Comparison Summary Table
Feature

O-Labeling
Deuterium (

-D

) Labeling
Chiral Kinetics (No Label)
Primary Target Bond Cleavage (S-O vs C-O)Allyl Inversion (Topological Shift)Transition State Energetics
Mechanistic Proof Confirms Sulfenate IntermediateConfirms [2,3] vs [1,3] ShiftConfirms Rate-Determining Step
Detection Method Mass Spectrometry / IR

H-NMR /

H-NMR
Polarimetry / Chiral HPLC
Cost/Complexity High (Requires

O source)
Medium (Deuterated precursors)Low (Standard reagents)
Self-Validation High: Scrambling must = Racemization rateHigh: Integral ratios in NMRMedium: Inferred mechanism

Detailed Experimental Protocols

Protocol 1: Synthesis of O-Labeled Allyl Phenyl Sulfoxide

Objective: Create a probe to track oxygen migration. This method utilizes the hydrolysis of an activated sulfide intermediate using H


O, a cost-effective route compared to using labeled oxidants like mCPBA-

O.

Reagents:

  • Allyl phenyl sulfide (1.0 equiv)

  • Bromine (Br

    
    ) or Sulfuryl Chloride (SO
    
    
    
    Cl
    
    
    ) (1.0 equiv)
  • H

    
    O (95-98 atom %, 2.0 equiv)
    
  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Activation: Dissolve allyl phenyl sulfide in anhydrous DCM at -78°C under Argon.

  • Adduct Formation: Dropwise add Br

    
     (1.0 equiv) in DCM. This forms the bromosulfonium bromide salt (
    
    
    
    ).
  • Label Incorporation: Rapidly add a mixture of H

    
    O (2 equiv) and Pyridine (excess) to the cold reaction mixture. The water attacks the sulfur center, displacing the halide.
    
  • Quench & Isolation: Allow to warm to 0°C. Quench with dilute HCl. Extract with DCM, dry over MgSO

    
    , and concentrate.[5]
    
  • Validation: Verify

    
    O incorporation via Mass Spectrometry (look for M+2 peak shift relative to standard sulfoxide).
    
Protocol 2: The "Scrambling vs. Racemization" Kinetic Assay

Objective: Determine if the racemization proceeds entirely through the sulfenate mechanism.

Experimental Setup:

  • Substrate: Optically pure (+)-(S)-Allyl Phenyl Sulfoxide (labeled with

    
    O or D as required).
    
  • Solvent: Non-polar, high-boiling solvent (e.g., Toluene-d8 or Benzene-d6) to minimize solvation effects that might stabilize ionic intermediates.

  • Conditions: Heat samples in sealed NMR tubes at 50°C - 80°C (constant temperature bath).

Data Collection:

  • For Racemization (

    
    ):  Remove aliquots at time intervals (
    
    
    
    ). Measure optical rotation
    
    
    using a polarimeter.
    • Plot

      
       vs. time. Slope = 
      
      
      
      .
  • For Rearrangement/Scrambling (

    
    ): 
    
    • If using D-label: Monitor the integration of

      
      -protons vs 
      
      
      
      -protons in
      
      
      H-NMR.
    • If using

      
      O: This is subtler. Since the reaction is reversible, you monitor the rate of label exchange if you have a way to distinguish the two oxygens (usually requires derivatization or specific mass frag).
      
    • Classic Bickart/Mislow Finding: For allyl phenyl sulfoxide,

      
       (to the sulfenate).
      

Supporting Data & Interpretation

The following data represents typical findings when comparing these methods (derived from historical consensus, e.g., Bickart et al., 1968).

Table 2: Kinetic Data Interpretation

ObservationImplication

The loss of chirality is perfectly coupled to the chemical rearrangement. Conclusion: The reaction proceeds entirely via the achiral sulfenate intermediate.

The molecule loses chirality faster than it rearranges. Conclusion: A competing mechanism exists (e.g., direct pyramidal inversion), or the intermediate is not fully achiral (e.g., tight ion pair). Rare for simple APS.
Deuterium Scrambling

-D becomes

-D with 100% fidelity. Conclusion: Concerted [2,3]-shift. No radical dissociation (which would yield

-D and

-D mixtures randomly).
Workflow Diagram: Kinetic Experiment

Workflow Start Start: Optically Pure Allyl Phenyl Sulfoxide Split Split Sample Start->Split PathA Path A: Polarimetry (Measure Optical Rotation) Split->PathA PathB Path B: NMR / MS (Measure Isotope Position) Split->PathB DataA Data: Rate of Racemization (k_rac) PathA->DataA DataB Data: Rate of Rearrangement (k_rearr) PathB->DataB Compare Compare Rates: Is k_rac == k_rearr? DataA->Compare DataB->Compare Result Validation of Concerted Mechanism Compare->Result Yes

Figure 2: Workflow for correlating macroscopic chirality loss with microscopic molecular rearrangement.

References

  • Bickart, P., Carson, F. W., Jacobus, J., Miller, E. G., & Mislow, K. (1968).[6] "The Thermal Racemization of Allylic Sulfoxides and the Interconversion of Allylic Sulfoxides and Sulfenates." Journal of the American Chemical Society. Link

  • Evans, D. A., & Andrews, G. C. (1974).[6] "Allylic sulfoxides.[2][3][4][6][7][8] Useful intermediates in organic synthesis."[1][9][10] Accounts of Chemical Research. Link

  • Braverman, S. (1988). "Rearrangements involving the sulfonyl group." The Chemistry of Sulphones and Sulphoxides. Wiley.
  • Drabowicz, J., & Oae, S. (1978). "Synthesis of sulfoxides." Synthesis.

Sources

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